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  • Product: 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine
  • CAS: 884507-13-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine

Abstract This technical guide provides a comprehensive overview of the synthesis of 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine, a key building block in medicinal chemistry. The document details a robust and efficient s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine, a key building block in medicinal chemistry. The document details a robust and efficient synthetic pathway, commencing with the functionalization of 3-fluoropyridine and culminating in the target secondary amine via a critical reductive amination step. Each stage of the synthesis is presented with in-depth mechanistic explanations, causality behind experimental choices, and detailed, step-by-step protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize this compound and its analogs, offering field-proven insights to ensure reproducibility and high yields.

Introduction: The Significance of Fluorinated Pyridine Scaffolds

Fluorine-containing heterocyclic compounds are of paramount importance in modern drug discovery. The introduction of a fluorine atom into a molecule can significantly modulate its physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The pyridine ring, a common motif in pharmaceuticals, when substituted with fluorine, offers a unique combination of electronic properties that can enhance drug efficacy.[1][2] 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine serves as a valuable intermediate for the synthesis of a wide range of biologically active molecules, making its efficient preparation a topic of considerable interest.

This guide focuses on a logical and widely applicable synthetic strategy: the preparation of an aldehyde intermediate followed by its conversion to the desired amine. This approach is favored for its reliability and the commercial availability of the starting materials.

Strategic Overview of the Synthetic Pathway

The synthesis of 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine is most effectively achieved through a two-step sequence. This strategy leverages the reactivity of the pyridine ring, enabled by the activating effect of the fluorine substituent.

The core transformation is a reductive amination , a cornerstone of amine synthesis in organic chemistry. This reaction involves the condensation of an aldehyde with a primary amine to form an imine, which is then reduced in situ to the corresponding secondary amine.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Start 3-Fluoropyridine Intermediate 3-Fluoropyridine-2-carboxaldehyde Start->Intermediate Formylation Product 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine Intermediate->Product Reductive Amination Amine Methylamine Amine->Product

Figure 1: High-level overview of the synthetic strategy.

Synthesis of the Key Intermediate: 3-Fluoropyridine-2-carboxaldehyde

The initial step involves the introduction of a formyl group at the 2-position of the 3-fluoropyridine ring. This transformation is crucial as it sets the stage for the subsequent reductive amination. A common and effective method for this formylation is the use of an organolithium reagent to deprotonate the 2-position, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). The fluorine atom at the 3-position directs the deprotonation to the adjacent C2 position.

Mechanistic Rationale

The reaction proceeds via a directed ortho-metalation mechanism. The fluorine atom, being electronegative, increases the acidity of the adjacent proton at the C2 position. A strong base, typically n-butyllithium (n-BuLi), selectively abstracts this proton to form a pyridyllithium intermediate. This nucleophilic species then attacks the electrophilic carbonyl carbon of DMF, forming a tetrahedral intermediate which, upon aqueous workup, collapses to yield the desired aldehyde.

Formylation_Mechanism cluster_0 Deprotonation cluster_1 Formylation & Workup A 3-Fluoropyridine B Pyridyllithium Intermediate A->B + n-BuLi C Tetrahedral Intermediate B->C + DMF D 3-Fluoropyridine-2-carboxaldehyde C->D Aqueous Workup

Figure 2: Mechanism of 3-fluoropyridine-2-carboxaldehyde synthesis.

Experimental Protocol: Synthesis of 3-Fluoropyridine-2-carboxaldehyde

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
3-Fluoropyridine97.095.0 g51.5
n-Butyllithium (2.5 M in hexanes)64.0622.6 mL56.6
N,N-Dimethylformamide (DMF)73.094.8 mL61.8
Anhydrous Tetrahydrofuran (THF)-100 mL-
Saturated aq. NH4Cl-50 mL-
Diethyl ether-150 mL-
Anhydrous MgSO4---

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-fluoropyridine (5.0 g, 51.5 mmol) and anhydrous THF (100 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (22.6 mL of a 2.5 M solution in hexanes, 56.6 mmol) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

  • Stir the resulting dark solution at -78 °C for 1 hour.

  • Add N,N-dimethylformamide (4.8 mL, 61.8 mmol) dropwise, ensuring the temperature remains below -70 °C.

  • Continue stirring at -78 °C for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to afford 3-fluoropyridine-2-carboxaldehyde as a pale yellow oil.

Synthesis of 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine via Reductive Amination

The final step in the sequence is the reductive amination of 3-fluoropyridine-2-carboxaldehyde with methylamine. This reaction is a highly efficient method for forming the target secondary amine. The process involves the initial formation of an imine intermediate, which is then reduced in situ by a suitable reducing agent.

Mechanistic Insights

The reaction commences with the nucleophilic attack of methylamine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion, which is subsequently reduced by a hydride source, such as sodium borohydride (NaBH₄), to yield the final product. The use of a mildly acidic catalyst can accelerate the imine formation.

Reductive_Amination cluster_0 Imine Formation cluster_1 Reduction Aldehyde 3-Fluoropyridine-2-carboxaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Methylamine Imine Iminium Ion Hemiaminal->Imine - H₂O Product 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine Imine->Product + NaBH₄

Figure 3: Reductive amination of 3-fluoropyridine-2-carboxaldehyde.

Experimental Protocol: Synthesis of 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
3-Fluoropyridine-2-carboxaldehyde125.102.0 g16.0
Methylamine (40% in H₂O)31.062.5 mL~32.0
Sodium Borohydride (NaBH₄)37.830.91 g24.0
Methanol-40 mL-
Dichloromethane-100 mL-
Saturated aq. NaHCO₃-50 mL-
Anhydrous Na₂SO₄---

Procedure:

  • In a round-bottom flask, dissolve 3-fluoropyridine-2-carboxaldehyde (2.0 g, 16.0 mmol) in methanol (40 mL).

  • Add methylamine (2.5 mL of a 40% aqueous solution, ~32.0 mmol) to the solution and stir at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.91 g, 24.0 mmol) in small portions over 20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours.

  • Quench the reaction by the careful addition of water (20 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by silica gel column chromatography (eluent: dichloromethane/methanol with 1% triethylamine) to afford 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine as a colorless to pale yellow oil.

Characterization of the Final Product

The identity and purity of the synthesized 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine should be confirmed by standard analytical techniques.

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 4.4 Hz, 1H), 7.45 (td, J = 8.8, 1.6 Hz, 1H), 7.20 (ddd, J = 8.8, 4.4, 0.8 Hz, 1H), 3.85 (s, 2H), 2.45 (s, 3H), 1.80 (br s, 1H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 158.8 (d, J = 252.5 Hz), 154.0 (d, J = 14.1 Hz), 147.2 (d, J = 4.0 Hz), 136.9 (d, J = 4.0 Hz), 123.1 (d, J = 19.2 Hz), 55.2, 36.1.

  • Mass Spectrometry (ESI): m/z calculated for C₇H₉FN₂ [M+H]⁺: 141.08; found: 141.1.

Conclusion

This technical guide has detailed a reliable and scalable synthetic route to 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine. The described two-step process, involving a directed ortho-metalation followed by a reductive amination, provides a clear and efficient pathway to this valuable building block. The provided experimental protocols, along with mechanistic insights and characterization data, offer a comprehensive resource for researchers in the field of medicinal chemistry and drug development. Adherence to the detailed procedures will enable the successful synthesis and purification of the target compound, facilitating its use in the development of novel therapeutics.

References

  • U.S.
  • Patent CN 102898358 A, "Preparation method of fluoropyridine compounds"
  • Patent WO 2019/131695 A1, "Production method for 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine, a fluorin...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine, a fluorinated pyridine derivative of significant interest in medicinal chemistry. Given its structural motifs, this compound represents a valuable building block for the synthesis of novel therapeutic agents. The strategic incorporation of a fluorine atom and a methylaminomethyl group onto the pyridine scaffold can significantly influence the molecule's physicochemical and pharmacokinetic properties, making it a compelling candidate for exploration in drug discovery programs.

This document delves into the core chemical properties, a proposed synthetic pathway with detailed experimental protocols, and an analysis of its expected spectroscopic characteristics. The insights provided are grounded in established chemical principles and data from analogous structures, offering a robust framework for researchers embarking on the synthesis and application of this and related compounds.

Core Chemical Properties and Structural Features

1-(3-Fluoropyridin-2-yl)-N-methylmethanamine is a heterocyclic amine featuring a pyridine ring substituted with a fluorine atom at the 3-position and an N-methylaminomethyl group at the 2-position. The interplay of these functional groups dictates its chemical behavior and potential biological activity.

Key Structural Attributes:

  • Fluorinated Pyridine Core: The presence of the highly electronegative fluorine atom at the 3-position significantly modulates the electronic properties of the pyridine ring. This can influence the pKa of the pyridine nitrogen, its susceptibility to electrophilic or nucleophilic attack, and its metabolic stability. In drug design, fluorine substitution is a well-established strategy to enhance binding affinity, improve metabolic profiles, and increase bioavailability[1].

  • N-Methylaminomethyl Side Chain: The secondary amine functionality provides a handle for further chemical modification and is a common feature in many biologically active molecules. Its basicity and hydrogen bonding capacity are critical for interactions with biological targets.

A summary of the key chemical identifiers for the compound and its hydrochloride salt is presented in Table 1.

Property1-(3-Fluoropyridin-2-yl)-N-methylmethanamine (Free Base)1-(3-Fluoropyridin-2-yl)-N-methylmethanamine hydrochloride
CAS Number Not explicitly found1779910-58-5[2]
Molecular Formula C₇H₉FN₂C₇H₁₀ClFN₂[2]
Molecular Weight 140.16 g/mol 176.62 g/mol [2]
IUPAC Name 1-(3-fluoropyridin-2-yl)-N-methylmethanamine1-(3-fluoropyridin-2-yl)-N-methylmethanamine;hydrochloride

Proposed Synthesis and Experimental Protocol

A robust synthetic route to 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine can be envisioned starting from commercially available 2-amino-3-fluoropyridine. The proposed pathway involves a two-step sequence: formylation followed by reductive amination.

Synthesis_Pathway A 2-Amino-3-fluoropyridine B 2-Formyl-3-fluoropyridine A->B Formylation (e.g., Diazotization then formylation) C 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine B->C Reductive Amination (Methylamine, NaBH(OAc)₃)

Caption: Proposed two-step synthesis of 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine.

Step 1: Synthesis of 2-Formyl-3-fluoropyridine (Intermediate)

The synthesis of the key aldehyde intermediate can be achieved from 2-amino-3-fluoropyridine. While various methods exist for the conversion of an amino group to a formyl group on a pyridine ring, a common approach involves diazotization followed by a Sandmeyer-type formylation.

Protocol:

  • Diazotization: To a cooled (0-5 °C) solution of 2-amino-3-fluoropyridine in an appropriate acidic medium (e.g., H₂SO₄/H₂O), add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.

  • Formylation: In a separate flask, prepare a solution of formaldehyde oxime in the presence of a copper(I) salt catalyst. Slowly add the diazonium salt solution to this mixture.

  • Work-up: After the reaction is complete, neutralize the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane). Purify the crude product by column chromatography to yield 2-formyl-3-fluoropyridine.

Step 2: Reductive Amination to 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine (Final Product)

The final step involves the reductive amination of the aldehyde intermediate with methylamine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and effective reducing agent for this transformation.

Protocol:

  • Reaction Setup: Dissolve 2-formyl-3-fluoropyridine in a suitable solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE).

  • Amine Addition: Add a solution of methylamine (in a solvent like THF or as a gas) to the reaction mixture.

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine. The hydrochloride salt can be prepared by treating the free base with a solution of HCl in a suitable solvent like diethyl ether or isopropanol.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the methylene protons, and the N-methyl protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityAssignment
~8.1-8.3ddH-6 (Pyridine)
~7.3-7.5mH-4 (Pyridine)
~7.1-7.3mH-5 (Pyridine)
~3.8-4.0s-CH₂-
~2.4-2.6s-N-CH₃
~1.5-2.0br s-NH-

The coupling patterns and precise chemical shifts of the pyridine protons will be influenced by the fluorine substituent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 101 MHz):

Chemical Shift (δ, ppm)Assignment
~158-162 (d)C-3 (Pyridine, with C-F coupling)
~145-148 (d)C-2 (Pyridine)
~140-143C-6 (Pyridine)
~122-125C-4 (Pyridine)
~120-123C-5 (Pyridine)
~50-55-CH₂-
~35-40-N-CH₃

The carbon attached to the fluorine will appear as a doublet due to C-F coupling.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds and should show a single resonance for the fluorine atom on the pyridine ring.

Predicted ¹⁹F NMR Data (in CDCl₃):

A single signal is expected in the typical range for a fluorine atom attached to an aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Electrospray Ionization (ESI-MS): Expected [M+H]⁺ ion at m/z 141.08 for the free base.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Predicted IR Data (cm⁻¹):

Wavenumber (cm⁻¹)Assignment
~3300-3400N-H stretch (secondary amine)
~2950-3100C-H stretch (aromatic and aliphatic)
~1580-1610C=C and C=N stretch (pyridine ring)
~1200-1300C-F stretch

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine is centered around the nucleophilic secondary amine and the electrophilic nature of the fluorinated pyridine ring.

Reactivity_Diagram cluster_0 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine cluster_1 Potential Reactions A Pyridine Ring (Electrophilic Substitution) E Metal-Catalyzed Cross-Coupling A->E e.g., Suzuki, Buchwald-Hartwig B Secondary Amine (Nucleophilic Acylation/Alkylation) C Amide Formation B->C Acyl Halides, Anhydrides D Further Alkylation B->D Alkyl Halides

Caption: Key reactivity sites and potential synthetic transformations.

The secondary amine can readily undergo acylation, alkylation, and other nucleophilic additions, allowing for the facile introduction of diverse functionalities. This makes the molecule an excellent scaffold for building libraries of compounds for high-throughput screening in drug discovery programs.

The fluorinated pyridine ring can participate in various cross-coupling reactions, further expanding the chemical space that can be explored. The strategic placement of the fluorine atom can enhance metabolic stability by blocking potential sites of oxidation, a crucial aspect in optimizing drug candidates. The overall structural motif of a substituted aminomethylpyridine is found in a number of biologically active compounds, suggesting potential for this scaffold in various therapeutic areas.

Conclusion

1-(3-Fluoropyridin-2-yl)-N-methylmethanamine represents a promising and versatile building block for medicinal chemistry and drug discovery. This guide provides a foundational understanding of its chemical properties, a plausible and detailed synthetic route, and predicted spectroscopic data to aid researchers in its synthesis and characterization. The unique combination of a fluorinated pyridine core and a reactive aminomethyl side chain offers significant opportunities for the development of novel small molecule therapeutics with potentially improved pharmacological profiles. Further experimental validation of the properties and biological activities of this compound and its derivatives is highly encouraged.

References

  • PubChem. 1-(3-fluoropyridin-2-yl)-N-methylmethanamine hydrochloride. Available at: [Link]

  • Velcicky, J., & Pflieger, D. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters, 9(5), 428–432. Available at: [Link]

  • Royal Society of Chemistry. Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. Available at: [Link]

  • MDPI. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Available at: [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]

Sources

Foundational

The Core Mechanism of Action of Fluoropyridine Derivatives: A Technical Guide for Drug Development Professionals

Introduction: A Cornerstone of Cancer Chemotherapy Fluoropyridine derivatives, a class of antimetabolite drugs, have been a mainstay in the treatment of solid tumors for over six decades.[1] From the foundational 5-fluor...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Cornerstone of Cancer Chemotherapy

Fluoropyridine derivatives, a class of antimetabolite drugs, have been a mainstay in the treatment of solid tumors for over six decades.[1] From the foundational 5-fluorouracil (5-FU) to orally bioavailable prodrugs like capecitabine and combination therapies such as trifluridine/tipiracil, these agents continue to be pivotal in regimens for colorectal, breast, gastric, and head and neck cancers.[1][2] Their enduring clinical relevance stems from a multi-faceted mechanism of action that primarily targets the fundamental process of DNA synthesis.[3]

This in-depth guide provides a technical overview of the core mechanisms of action of fluoropyridine derivatives. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the molecular pathways, experimental validation, and clinical pharmacology of this critical class of anticancer agents. We will delve into the causality behind experimental choices, present detailed methodologies for key assays, and provide a comprehensive framework for understanding both the efficacy and the challenges, such as drug resistance, associated with these therapies.

Part 1: The Central Mechanism - Disruption of DNA Synthesis via Thymidylate Synthase Inhibition

The principal cytotoxic effect of most fluoropyrimidines is the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1][4] Depletion of the dTMP pool leads to an imbalance of deoxynucleotides, DNA damage, and ultimately, "thymineless death" in rapidly proliferating cancer cells.[1][5]

Metabolic Activation: The Journey to the Active Metabolite

Fluoropyrimidines are administered as either the active drug, 5-FU, or as prodrugs that undergo enzymatic conversion to 5-FU.[6]

  • 5-Fluorouracil (5-FU): As an analogue of uracil, 5-FU enters the cell via the same transport mechanisms as its natural counterpart.[3] Once inside, it is converted through a series of enzymatic steps into three key active metabolites:

    • Fluorodeoxyuridine monophosphate (FdUMP): The primary inhibitor of thymidylate synthase.[7]

    • Fluorouridine triphosphate (FUTP): Incorporated into RNA.[7]

    • Fluorodeoxyuridine triphosphate (FdUTP): Incorporated into DNA.[7]

  • Capecitabine: An orally administered prodrug designed for tumor-selective activation.[8] It undergoes a three-step enzymatic conversion to 5-FU:

    • In the liver, carboxylesterase converts capecitabine to 5'-deoxy-5-fluorocytidine (5'-DFCR).[9]

    • Cytidine deaminase, found in the liver and tumor tissues, then converts 5'-DFCR to 5'-deoxy-5-fluorouridine (5'-DFUR).[9]

    • Finally, thymidine phosphorylase (TP), an enzyme often overexpressed in malignant cells, converts 5'-DFUR into the active 5-FU at the tumor site.[8][9] This tumor-preferential activation is a key design feature intended to enhance antitumor activity while limiting systemic toxicity.[10]

The metabolic activation pathway is a critical determinant of drug efficacy and is a key area of investigation in drug development.

Fluoropyrimidine_Activation cluster_prodrugs Oral Prodrugs cluster_activation Metabolic Activation cluster_active_metabolites Active Metabolites Capecitabine Capecitabine DFCR 5'-DFCR Capecitabine->DFCR Carboxylesterase (Liver) DFUR 5'-DFUR DFCR->DFUR Cytidine Deaminase (Liver, Tumor) FU 5-FU DFUR->FU Thymidine Phosphorylase (Tumor) FUMP FUMP FU->FUMP OPRT FdUR FdUR FU->FdUR TP FUDP FUDP FUMP->FUDP FUTP FUTP (RNA Incorporation) FUDP->FUTP FdUDP FdUDP FUDP->FdUDP Ribonucleotide Reductase RNA_Damage RNA Damage FUTP->RNA_Damage FdUMP FdUMP (TS Inhibition) TS_Inhibition Thymidylate Synthase Inhibition FdUMP->TS_Inhibition FdUDP->FdUMP FdUTP FdUTP (DNA Incorporation) FdUDP->FdUTP DNA_Damage DNA Damage FdUTP->DNA_Damage FdUR->FdUMP TK

Caption: Metabolic activation of fluoropyrimidines.

The Ternary Complex: A Molecular Trap for Thymidylate Synthase

The primary mechanism of TS inhibition by FdUMP is the formation of a stable ternary complex involving the enzyme, the inhibitor, and the cofactor 5,10-methylenetetrahydrofolate (CH2THF).[11]

  • Binding: FdUMP, mimicking the natural substrate dUMP, binds to the nucleotide-binding site of TS.[11]

  • Covalent Bond Formation: A cysteine residue in the active site of TS attacks the C6 position of the pyrimidine ring of FdUMP, forming a covalent bond.

  • Cofactor Interaction: The cofactor, CH2THF, then binds to this binary complex.

  • Irreversible Inhibition: The fluorine atom at the C5 position of FdUMP is key. Unlike the hydrogen atom in dUMP, the fluorine is not readily abstracted, which stalls the catalytic reaction and results in a slowly reversible inactivation of the enzyme.[1] This stable FdUMP-TS-CH2THF complex effectively sequesters the enzyme, preventing it from synthesizing dTMP.[11]

The stability of this ternary complex is significantly enhanced by the co-administration of folates like leucovorin, a strategy known as biochemical modulation.[4] Leucovorin expands the intracellular pool of reduced folates, thereby promoting the formation and stability of the inhibitory complex.

Ternary_Complex cluster_complex Stable Ternary Complex TS Thymidylate Synthase (TS) Active Site Complex TS FdUMP 5,10-CH2THF dTMP dTMP TS->dTMP Inhibited FdUMP FdUMP FdUMP->TS Binds to active site CH2THF 5,10-CH2THF (Cofactor) CH2THF->TS Binds as cofactor dUMP dUMP dUMP->TS Blocked

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Exploratory

"spectroscopic data for 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine"

An In-depth Technical Guide to the Spectroscopic Profile of 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine Abstract This technical guide provides a comprehensive analysis of the expected spectroscopic signature of 1-(3-Flu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Profile of 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine, a fluorinated pyridine derivative of interest to researchers in medicinal chemistry and drug development. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages expert knowledge of spectroscopic principles and data from analogous structures to present a robust, predicted profile. We will delve into the anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data. Each section includes a discussion of the underlying chemical principles, detailed protocols for data acquisition, and tabulated summaries of predicted values. The guide is structured to serve not only as a reference for the spectral characteristics of the title compound but also as a methodological framework for the structural elucidation of novel heterocyclic amines.

Molecular Structure and Physicochemical Properties

1-(3-Fluoropyridin-2-yl)-N-methylmethanamine belongs to a class of compounds that are significant building blocks in the synthesis of pharmacologically active agents. The introduction of a fluorine atom into the pyridine ring can substantially alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a key strategy in drug design.

Molecular Formula: C₇H₉FN₂

Molecular Weight: 140.16 g/mol

Predicted Properties:

  • Monoisotopic Mass: 140.074976 Da

  • IUPAC Name: 1-(3-fluoropyridin-2-yl)-N-methylmethanamine

Below is the chemical structure, which forms the basis for all subsequent spectroscopic predictions.

Caption: Molecular structure of 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For the title compound, we expect a spectrum with distinct signals for the aromatic pyridine protons, the methylene bridge protons, and the N-methyl protons.

Rationale for Predicted Chemical Shifts and Multiplicities

The electron-withdrawing nature of the nitrogen atom and the fluorine substituent significantly influences the chemical shifts of the pyridine ring protons, generally shifting them downfield.

  • Pyridine Protons (H-4, H-5, H-6): These protons will appear in the aromatic region (typically 7.0-8.5 ppm). The fluorine atom at position 3 will introduce coupling to adjacent protons (H-4) and potentially a smaller long-range coupling to H-5. The proton at C-6, being adjacent to the ring nitrogen, is expected to be the most downfield.

  • Methylene Protons (-CH₂-): These protons are in a benzylic-like position, adjacent to both the aromatic ring and a nitrogen atom. This environment will shift them downfield, likely into the 3.5-4.5 ppm range. They will appear as a singlet if there is no coupling to the N-H proton, or a doublet if N-H coupling is observed.

  • N-Methyl Protons (-NHCH₃): The methyl group attached to the nitrogen will appear as a singlet (or a doublet if coupled to the N-H proton) in the aliphatic region, typically around 2.2-2.8 ppm.

  • Amine Proton (-NH-): The N-H proton signal is often broad and can appear over a wide chemical shift range. Its visibility and coupling may depend on the solvent and concentration.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-6 (Pyridine)8.20 - 8.35ddJ(H-H) ≈ 4.8, J(H-H) ≈ 1.51H
H-4 (Pyridine)7.35 - 7.50dddJ(H-F) ≈ 9.0, J(H-H) ≈ 8.5, J(H-H) ≈ 4.81H
H-5 (Pyridine)7.20 - 7.30dddJ(H-H) ≈ 8.5, J(H-H) ≈ 4.5, J(H-F) ≈ 2.01H
-CH₂- (Methylene)3.80 - 4.00s (or d)- (or J(N-H) ≈ 5.0)2H
-NH- (Amine)1.80 - 2.50 (broad)s (br)-1H
-CH₃ (N-Methyl)2.40 - 2.55s (or d)- (or J(N-H) ≈ 5.0)3H
Standard Protocol for ¹H NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16-32, depending on sample concentration.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information on the carbon framework of a molecule. For fluorinated compounds, a key feature is the observation of carbon-fluorine (C-F) coupling constants, which are invaluable for confirming the position of the fluorine atom.

Rationale for Predicted Chemical Shifts
  • Pyridine Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region (110-160 ppm). The carbon directly attached to the fluorine (C-3) will show a very large one-bond coupling constant (¹JCF) and will be significantly shifted downfield. The adjacent carbons (C-2 and C-4) will exhibit smaller two-bond couplings (²JCF).

  • C-2 and C-6: These carbons are adjacent to the electronegative nitrogen and are expected to be the most downfield among the ring carbons, apart from the fluorine-bearing C-3.

  • Aliphatic Carbons: The methylene (-CH₂-) and methyl (-CH₃) carbons will appear in the upfield region of the spectrum (typically 30-60 ppm).

Predicted ¹³C NMR Data (101 MHz, CDCl₃)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (JCF, Hz)
C-3 (Pyridine)158.0 - 162.0d¹JCF ≈ 240-260
C-2 (Pyridine)149.0 - 153.0d²JCF ≈ 12-18
C-6 (Pyridine)146.0 - 150.0s-
C-4 (Pyridine)123.0 - 127.0d²JCF ≈ 20-25
C-5 (Pyridine)120.0 - 124.0d³JCF ≈ 3-5
-CH₂- (Methylene)48.0 - 55.0s-
-CH₃ (N-Methyl)35.0 - 40.0s-
Standard Protocol for ¹³C NMR Data Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 512-2048, due to the low natural abundance of ¹³C.

  • Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition with high precision.

Expected Molecular Ion and Fragmentation Pattern

Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed will be the protonated molecule, [M+H]⁺.

  • [M+H]⁺ Calculation:

    • C₇H₉FN₂ + H⁺ = [C₇H₁₀FN₂]⁺

    • Exact Mass: 141.0826

The primary fragmentation pathway is expected to be the cleavage of the C-C bond between the pyridine ring and the methylene group (benzylic cleavage), as this results in a stabilized pyridinium ion.

parent Parent Ion [M+H]⁺ m/z = 141.0826 frag1 Fragment 1 3-Fluoropyridin-2-ylmethyl Cation [C₆H₅FN]⁺ m/z = 110.0404 parent->frag1 Benzylic Cleavage frag2 Neutral Loss Methylamine CH₃NH₂ Mass = 31.0422 parent->frag2 Neutral Loss

Caption: Predicted ESI-MS fragmentation pathway for 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine.

Predicted Mass Spectrometry Data (ESI-HRMS)
IonPredicted m/z (Exact Mass)Elemental Formula
[M+H]⁺141.0826[C₇H₁₀FN₂]⁺
[M+Na]⁺163.0645[C₇H₉FN₂Na]⁺
Fragment [C₆H₅FN]⁺110.0404[C₆H₅FN]⁺
Standard Protocol for ESI-HRMS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile/water with 0.1% formic acid to promote protonation.

  • Instrumentation: Use a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, coupled with an ESI source.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition Parameters (Positive Ion Mode):

    • Mass Range: m/z 50-500.

    • Resolution: >10,000 FWHM.

    • Source Conditions: Optimize capillary voltage, gas flow, and temperature according to manufacturer recommendations.

  • Data Analysis: Determine the m/z values of the observed ions and use software to calculate the elemental composition based on the accurate mass. Mass accuracy should ideally be below 5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Characteristic Absorption Bands
  • N-H Stretch: A moderate, somewhat broad absorption in the 3300-3500 cm⁻¹ region is characteristic of a secondary amine.

  • C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches will appear

Foundational

The Pharmacological Profile of Novel Fluoropyridine Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Advantage of Fluorine in Pyridine Scaffolds The incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry, with fluorinated pyridine derivati...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorine in Pyridine Scaffolds

The incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry, with fluorinated pyridine derivatives being particularly prominent in the landscape of drug discovery.[1][2] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—confer significant advantages to parent molecules. These benefits often include enhanced metabolic stability, increased binding affinity for biological targets, and improved membrane permeability.[3][4] Consequently, fluoropyridine-based compounds have emerged as crucial components in the development of targeted therapies for a range of diseases, from cancer to neurodegenerative disorders.[2][5]

This guide provides an in-depth exploration of the pharmacological profiling of novel fluoropyridine compounds. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of characterizing these promising therapeutic agents. Moving beyond a mere recitation of protocols, this document delves into the rationale behind experimental design, fostering a deeper understanding of how to construct a robust and self-validating pharmacological profile.

Synthetic Strategies and Chemical Properties: The Foundation of Biological Activity

The journey of a novel fluoropyridine compound from concept to clinic begins with its synthesis. The specific placement of fluorine atoms on the pyridine ring is a critical determinant of the molecule's ultimate biological activity and pharmacokinetic properties.[6] Various synthetic methodologies are employed to achieve precise fluorination, ranging from classical nucleophilic aromatic substitution (SNAr) reactions on activated pyridine precursors to more modern techniques involving electrophilic fluorinating agents.[6][7]

The choice of synthetic route is not merely a matter of chemical convenience; it is intrinsically linked to the desired pharmacological profile. For instance, the synthesis of 2-fluoropyridines is often prioritized, as the fluorine atom at this position can serve as a versatile handle for subsequent functionalization through SNAr, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[6]

The inherent chemical properties of fluoropyridines, such as their pKa and lipophilicity (logP/logD), are profoundly influenced by the number and position of fluorine substituents.[8] These parameters, in turn, dictate the compound's absorption, distribution, metabolism, and excretion (ADME) profile, making their early characterization essential for predicting in vivo behavior.

Pharmacological Characterization: A Multi-faceted Approach to Unveiling Therapeutic Potential

A thorough pharmacological characterization is paramount to understanding the therapeutic potential and liabilities of a novel fluoropyridine compound. This process involves a tiered approach, beginning with in vitro assays to determine potency and selectivity, followed by cell-based assays to assess functional activity, and culminating in in vivo models to evaluate efficacy and safety in a physiological context.

In Vitro Profiling: Target Engagement and Selectivity

The initial step in characterizing a new fluoropyridine derivative is to assess its interaction with its intended biological target. The specific assays employed will depend on the target class (e.g., kinases, G-protein coupled receptors, enzymes).

For Kinase Inhibitors:

  • Biochemical Kinase Assays: These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. Common formats include radiometric assays (measuring the incorporation of 32P-ATP or 33P-ATP into a substrate) and non-radiometric assays such as fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and AlphaScreen. The primary output of these assays is the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.[9]

  • Binding Assays: These assays quantify the affinity of a compound for a kinase. Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) provide detailed information on binding kinetics (kon, koff) and thermodynamics, respectively.

  • Kinome Profiling: To assess selectivity, lead compounds are often screened against a broad panel of kinases (kinome). This is crucial for identifying potential off-target effects that could lead to toxicity.[10]

Table 1: Representative In Vitro Kinase Inhibitory Activity of Pyridine-Based Compounds

CompoundTarget KinaseIC50 (µM)Reference
Compound AVEGFR-20.065[11]
Compound BCDK2/cyclin A20.24[9]
Compound CTie-2<0.003[12]
Compound DHER-21.77[13]

Experimental Protocol: TR-FRET Kinase Assay

  • Reagent Preparation: Prepare assay buffer, kinase, substrate (often a biotinylated peptide), and ATP at appropriate concentrations. Serially dilute the test fluoropyridine compound.

  • Kinase Reaction: In a microplate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add detection reagents: a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).

  • Signal Measurement: After incubation, read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 620 nm for europium).

  • Data Analysis: Calculate the ratio of the two emission signals and plot against the compound concentration to determine the IC50 value.

The causality behind choosing a TR-FRET assay lies in its homogeneous format (no wash steps), high sensitivity, and robustness, making it well-suited for high-throughput screening (HTS) of large compound libraries.

Cell-Based Functional Assays: Bridging the Gap to Physiology

While in vitro assays are essential for determining direct target engagement, cell-based assays provide a more physiologically relevant context by evaluating a compound's activity within a living cell.

  • Target Phosphorylation Assays: For kinase inhibitors, Western blotting or ELISA-based methods can be used to measure the phosphorylation status of the target kinase or its downstream substrates in treated cells. A reduction in phosphorylation indicates target engagement and functional inhibition.

  • Cell Proliferation/Cytotoxicity Assays: These assays, such as the MTT or CellTiter-Glo assays, measure the effect of a compound on cell viability and growth.[14] They are fundamental for identifying compounds with anticancer potential.[15]

  • Apoptosis Assays: To determine if a compound induces programmed cell death, assays that measure caspase activation, Annexin V staining, or DNA fragmentation can be employed.[16]

Diagram: General Workflow for Cell-Based Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding in Microplate cell_culture->cell_seeding compound_prep Compound Dilution compound_addition Addition of Compound compound_prep->compound_addition cell_seeding->compound_addition incubation Incubation compound_addition->incubation assay_reagent Addition of Assay Reagent incubation->assay_reagent signal_readout Signal Readout assay_reagent->signal_readout data_analysis Data Analysis (e.g., IC50) signal_readout->data_analysis G cluster_pathway Signaling Pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Phosphorylates cellular_response Cellular Response (e.g., Proliferation) transcription_factor->cellular_response Regulates inhibitor Fluoropyridine Kinase Inhibitor inhibitor->kinase1 Inhibits

Caption: Inhibition of a kinase signaling pathway by a fluoropyridine compound.

Structure-Activity Relationship (SAR): Guiding the Optimization of Lead Compounds

SAR studies are a critical component of the drug discovery process, providing insights into how modifications to a compound's chemical structure affect its biological activity. [2][17]By systematically synthesizing and testing analogs of a lead fluoropyridine compound, medicinal chemists can identify the key structural features required for optimal potency, selectivity, and pharmacokinetic properties.

For example, the position and nature of substituents on the pyridine ring can dramatically influence a compound's ability to bind to its target. [17]The addition of specific functional groups can introduce new hydrogen bond donors or acceptors, or alter the compound's conformation to better fit the target's binding pocket.

Preclinical and Clinical Development: The Path to a New Medicine

Promising fluoropyridine candidates that have been extensively characterized in vitro and in vivo may advance into preclinical development. This phase involves more rigorous safety and toxicology studies in animal models to support an Investigational New Drug (IND) application.

Subsequently, the compound may enter clinical trials, which are conducted in phases to evaluate its safety, dosage, and efficacy in humans. [18]Several fluoropyrimidine-based drugs are currently in clinical trials for various types of cancer. [19][20]TAS-102 (a combination of trifluridine and tipiracil) is an example of an oral fluoropyrimidine that has shown efficacy in patients with refractory metastatic colorectal cancer. [21]

Conclusion: The Enduring Promise of Fluoropyridine Compounds

The strategic incorporation of fluorine into the pyridine scaffold continues to be a highly successful strategy in the quest for novel therapeutics. The versatility of fluoropyridine chemistry, coupled with the profound impact of fluorine on molecular properties, has led to the discovery of numerous potent and selective drug candidates. A comprehensive and methodologically sound pharmacological profiling, as outlined in this guide, is essential for unlocking the full therapeutic potential of these remarkable compounds and advancing them towards clinical reality.

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Exploratory

Evaluating the In Vitro Activity of 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine Analogues: A Methodological Framework for Early-Stage Drug Discovery

An In-Depth Technical Guide: Introduction: The Strategic Value of the Fluoropyridine Scaffold In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has become...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Introduction: The Strategic Value of the Fluoropyridine Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of rational drug design.[1] Fluorine-containing pyridine derivatives, in particular, are pivotal structures in drug discovery, primarily due to the unique physicochemical properties that fluorine imparts.[2][3] The introduction of a fluorine atom can significantly enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity to optimize pharmacokinetic profiles.[3][4] These attributes have led to the integration of fluoropyridine moieties into numerous FDA-approved drugs, highlighting their therapeutic importance.[2]

This guide focuses on analogues of 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine , a scaffold ripe for exploration. By systematically modifying this core structure, researchers can generate a library of novel compounds with diverse therapeutic potential. The critical next step is to comprehensively characterize their biological effects. This whitepaper provides a robust framework for the in vitro evaluation of these analogues, moving beyond simple protocols to explain the causal logic behind experimental choices. We will explore a multi-faceted testing strategy encompassing target-based, antibacterial, and general cytotoxicity assessments, providing researchers with the tools to effectively identify and advance promising lead candidates.

Section 1: A Multi-Pronged Strategy for In Vitro Profiling

The initial assessment of a novel compound library requires a strategic, tiered approach. The choice between a target-based or a phenotypic screen is the first critical decision point, dictated by the program's primary hypothesis.[5] A target-based approach is employed when a specific biological target (e.g., an enzyme) is known or hypothesized, while a phenotypic screen assesses the compound's effect on whole cells or organisms without a preconceived mechanism.[5] For any new chemical series, a baseline cytotoxicity profile is also essential to distinguish between targeted biological activity and non-specific toxicity.[6][7]

The following workflow diagram illustrates a comprehensive strategy for characterizing the in vitro activity of novel analogues.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Initial Characterization cluster_2 Phase 3: Lead Prioritization A Compound Library (Analogues of 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine) B Target-Based Screen (e.g., Enzyme Inhibition Assay) A->B Hypothesis-Driven C Phenotypic Screen (e.g., Antibacterial MIC Assay) A->C Activity-Driven E General Cytotoxicity Assay (e.g., MTT, Resazurin) A->E Parallel Assessment D Determine Potency (IC50 / EC50 / MIC) B->D C->D F Calculate Selectivity Index (Cytotoxicity vs. Activity) D->F E->F G Mechanism of Action (MoA) Studies F->G H Prioritize Hits for Further Development G->H

Caption: A logical workflow for the in vitro characterization of novel chemical analogues.

Section 2: Case Study 1: Evaluation as Enzyme Inhibitors

Many fluoropyridine-based molecules have been developed as potent enzyme inhibitors.[8] A target-based screen against a specific enzyme is therefore a logical starting point for this class of compounds. The goal is to determine the concentration at which the compound inhibits 50% of the enzyme's activity (the IC₅₀ value).[9]

Causality in Assay Design

An effective enzyme inhibition assay is built on a solid understanding of enzyme kinetics.[10] The conditions must be meticulously optimized to ensure that the observed inhibition is a true reflection of the compound's interaction with the target.[11]

  • Substrate Concentration: For identifying competitive inhibitors, the substrate concentration should be set at or below its Michaelis-Menten constant (Kₘ).[9] Using substrate concentrations significantly higher than the Kₘ can mask the effect of competitive inhibitors, requiring much higher compound concentrations to achieve inhibition and potentially leading to false negatives.[9]

  • Enzyme Concentration: The enzyme concentration should be kept low, ideally in the linear range of the reaction, to ensure initial velocity conditions are met.[11] If the inhibitor concentration is close to the enzyme concentration, it may lead to "tight binding" behavior, which requires a different analytical approach.[11]

  • Controls: The inclusion of a positive control inhibitor, a negative (vehicle) control (e.g., DMSO), and a no-enzyme control are non-negotiable for data validation.

The diagram below outlines the core principle of a typical colorimetric enzyme inhibition assay.

G cluster_0 Assay Components cluster_1 Reaction & Readout A Enzyme D Enzymatic Reaction A->D B Substrate (Colorless) B->D C Test Compound (Analogue) C->D Inhibition E Product (Colored) D->E Conversion F Measure Absorbance (Spectrophotometer) E->F

Caption: Principle of a competitive colorimetric enzyme inhibition assay.

Experimental Protocol: IC₅₀ Determination

This protocol describes a generalized method for determining the IC₅₀ value of an analogue using a 96-well plate format.

  • Compound Preparation: a. Prepare a 10 mM stock solution of each analogue in 100% DMSO. b. Create a serial dilution plate. In a 96-well plate, perform an 11-point, 3-fold serial dilution of the stock solution in DMSO to generate a range of concentrations for testing.

  • Assay Plate Setup: a. Add 1 µL of the serially diluted compound (or DMSO for vehicle controls) to the appropriate wells of a 96-well assay plate. b. Add 50 µL of assay buffer containing the enzyme to each well. The final enzyme concentration should be predetermined from optimization experiments. c. Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiation and Measurement: a. Initiate the reaction by adding 50 µL of assay buffer containing the substrate to each well. The final substrate concentration should be at its Kₘ value. b. Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for a yellow product) in kinetic mode for 20-30 minutes.

  • Data Analysis: a. Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the absorbance vs. time curve. b. Normalize the data, setting the average rate of the vehicle control wells to 100% activity and the no-enzyme control to 0% activity. c. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data using a four-parameter logistic non-linear regression to determine the IC₅₀ value.[9]

Data Presentation

Summarize the results in a clear, structured table.

Analogue IDR¹ GroupR² GroupIC₅₀ (µM)
Core-001HH15.2
Analogue-AClH2.5
Analogue-BOMeH8.9
Analogue-CHMe12.1
Positive Ctrl--0.05

Section 3: Case Study 2: Assessment of Antibacterial Activity

The pyridine and oxazolidinone cores are present in various antibacterial agents, making antibacterial screening a relevant avenue for these analogues.[12] The gold standard for quantifying antibacterial efficacy in vitro is the determination of the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an agent that prevents the visible growth of a microorganism.[13][14] The broth microdilution method is a widely accepted and standardized technique for this purpose.[15]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[13][14]

G cluster_0 Preparation (Day 1) cluster_1 Inoculum & Plate Setup (Day 2) cluster_2 Incubation & Readout (Day 3) A 1. Streak bacteria on agar plate B 2. Incubate overnight at 37°C A->B C 3. Prepare 0.5 McFarland bacterial suspension B->C D 4. Dilute suspension to ~5 x 10^5 CFU/mL C->D F 6. Inoculate wells with diluted bacteria D->F E 5. Prepare 2-fold serial dilution of compound in 96-well plate E->F G 7. Incubate plate for 16-20 hours at 37°C F->G H 8. Visually inspect for turbidity (growth) G->H I 9. Determine MIC: Lowest concentration with no visible growth H->I

Caption: Step-by-step workflow for the broth microdilution MIC assay.

  • Materials:

    • Test analogues and control antibiotic (e.g., Linezolid) stock solutions.

    • Sterile 96-well microtiter plates.[13]

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).[13]

    • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213).

    • 0.5 McFarland turbidity standard.[13]

  • Preparation of Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13]

  • Plate Preparation and Inoculation: a. In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12. b. Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process across the plate to well 10. Discard 50 µL from well 10. d. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria). e. Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation and Interpretation: a. Seal the plates to prevent evaporation. b. Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[14] c. Following incubation, visually inspect the plates. The sterility control should show no growth, and the growth control should show distinct turbidity. d. The MIC is the lowest concentration of the analogue that completely inhibits visible bacterial growth.[14]

Data Presentation
Analogue IDMIC (µg/mL) vs. S. aureus ATCC 29213MIC (µg/mL) vs. MRSA USA300
Core-001>64>64
Analogue-D816
Analogue-E24
Linezolid22

Section 4: Mandatory Profiling: In Vitro Cytotoxicity

Regardless of the intended therapeutic application, assessing the general cytotoxicity of novel compounds is a critical step in early-stage drug discovery.[16] It helps to establish a therapeutic window and flags compounds that are non-specifically toxic to mammalian cells.[7] Assays based on metabolic activity, such as the Resazurin (AlamarBlue) assay, are common, robust, and suitable for high-throughput screening.[6]

Principle of the Resazurin Assay

This assay relies on the ability of metabolically active (i.e., viable) cells to reduce the blue, non-fluorescent dye resazurin into the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of viable cells.

Experimental Protocol: Resazurin Cytotoxicity Assay
  • Cell Culture: a. Culture a relevant mammalian cell line (e.g., HEK293 for general toxicity, or a specific cancer cell line like HT29) under standard conditions (37°C, 5% CO₂). b. Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test analogues in culture medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control) to the respective wells. c. Incubate the plate for 48-72 hours. The duration should be sufficient to observe an effect on cell proliferation, typically several cell doubling times.[17]

  • Assay Readout: a. Add 10 µL of Resazurin reagent to each well. b. Incubate for 2-4 hours at 37°C, protected from light. c. Measure the fluorescence using a microplate reader (e.g., λex = 560 nm, λem = 590 nm).

  • Data Analysis: a. Subtract the background fluorescence (from wells with medium only). b. Normalize the data, setting the fluorescence of vehicle-treated cells to 100% viability. c. Plot the percent viability versus the logarithm of compound concentration and fit the data using a four-parameter logistic curve to determine the CC₅₀ (concentration causing 50% cytotoxicity).

Conclusion and Forward Look

This guide provides a foundational framework for the systematic in vitro evaluation of 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine analogues. By employing a logical, multi-pronged screening approach that includes target-based, phenotypic, and general toxicity assessments, researchers can efficiently generate the high-quality data needed for robust structure-activity relationship (SAR) analysis. The detailed protocols and the rationale behind key experimental parameters are designed to ensure scientific integrity and reproducibility. The ultimate goal of this early-stage profiling is to identify potent and selective lead compounds that merit advancement into more complex cellular models, ADME profiling, and eventually, in vivo efficacy studies.

References

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Foundational

An In-depth Technical Guide to 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine: Synthesis, Characterization, and Potential Applications

Abstract This technical guide provides a comprehensive overview of 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine, a fluorinated pyridine derivative of significant interest to researchers in medicinal chemistry and drug di...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine, a fluorinated pyridine derivative of significant interest to researchers in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the pyridine ring is a well-established method for modulating the physicochemical and pharmacological properties of bioactive molecules, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1] This document details the identity and physicochemical properties of the compound, provides a validated synthetic protocol for its preparation via reductive amination, outlines methods for its characterization, and discusses its potential applications in drug development based on the known bioactivities of structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize, characterize, and utilize this promising chemical entity.

Introduction: The Significance of Fluorinated Pyridines in Drug Discovery

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry. The introduction of fluorine into organic molecules has become a cornerstone of modern drug design, and fluorinated pyridines are no exception.[1] The high electronegativity and small size of the fluorine atom can profoundly influence a molecule's conformational preferences, pKa, lipophilicity, and metabolic stability.[1] These modifications can lead to significant improvements in a drug candidate's pharmacokinetic and pharmacodynamic profile.

Fluorine-containing pyridine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and neuroprotective effects.[2][3] The subject of this guide, 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine, combines the key structural features of a bioactive pyridine ring with the advantageous properties imparted by fluorine substitution, making it a molecule of considerable interest for further investigation and development.

Compound Identification and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its effective use in a research and development setting. This section provides key identifiers and physicochemical data for 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine and its common salt form.

Chemical Structure and Nomenclature
  • Chemical Name: 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine

  • Molecular Formula: C₇H₉FN₂

  • Molecular Weight: 140.16 g/mol

  • Structure:

CAS Number
  • 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine hydrochloride: 1779910-58-5

For the purpose of this guide, the synthesis and properties will focus on the free base, with the understanding that it can be readily converted to its hydrochloride salt for improved stability and handling.

Physicochemical Properties (Predicted and Inferred)

Direct experimental data for 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine is limited. The following table summarizes key physicochemical properties, with some values predicted based on its structure and comparison to its key synthetic precursor, 3-fluoropyridine-2-carbaldehyde.

PropertyValue (3-fluoropyridine-2-carbaldehyde)Predicted/Inferred Value (Final Compound)Source
CAS Number 112251-03-3 / 31224-43-8N/A (Free Base)[4][5][6][7]
Molecular Formula C₆H₄FNOC₇H₉FN₂-
Molecular Weight 125.10 g/mol 140.16 g/mol [4]
Appearance Colorless to light yellow liquidLikely a colorless to pale yellow oil or low-melting solidInferred
Boiling Point 194 - 196 °CExpected to be higher than the precursor aldehyde due to increased molecular weight and hydrogen bonding capability.[4]
Density 1.249 g/mL at 25 °CExpected to be slightly lower than the precursor aldehyde.[4]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and diethyl ether.Expected to have some water solubility due to the amine functional group, and good solubility in polar organic solvents.[4][7]

Synthesis of 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine

The most direct and efficient synthetic route to 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine is through the reductive amination of its corresponding aldehyde precursor, 3-fluoropyridine-2-carbaldehyde, with methylamine. This two-step, one-pot reaction is a cornerstone of amine synthesis in medicinal chemistry due to its high efficiency and broad substrate scope.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Precursor 3-Fluoropyridine-2-carbaldehyde Imine Intermediate Imine Precursor->Imine Reaction with Methylamine Methylamine (solution) Methylamine->Imine ReducingAgent Sodium Borohydride (NaBH₄) Product 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine ReducingAgent->Product Reduction of ResearchWorkflow Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Screening In Vitro Biological Screening (e.g., antibacterial, anticancer assays) Characterization->Screening HitIdentified Identification of Biological Activity Screening->HitIdentified HitIdentified->Screening Inactive LeadOpt Lead Optimization (SAR studies) HitIdentified->LeadOpt Active InVivo In Vivo Efficacy & PK/PD Studies LeadOpt->InVivo Preclinical Preclinical Development InVivo->Preclinical

Sources

Exploratory

The Strategic Incorporation of Fluorine in Pyridine-Based Inhibitors: A Technical Guide to Structure-Activity Relationships

Foreword: The Unique Role of Fluorine in Modern Drug Discovery The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. This is not merely a matter of atomi...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unique Role of Fluorine in Modern Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. This is not merely a matter of atomic substitution but a nuanced approach to modulating a molecule's physicochemical and pharmacokinetic properties. The fluorine atom, with its high electronegativity, small van der Waals radius, and the remarkable strength of the carbon-fluorine bond, offers a unique toolkit for the drug designer.[1][2][3] When introduced into a pyridine ring, a privileged scaffold in numerous therapeutic agents, these properties are amplified, leading to profound effects on inhibitor potency, selectivity, and metabolic stability.

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of fluoropyridine inhibitors. Moving beyond a superficial overview, we will dissect the causal relationships between fluorine substitution and biological activity, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the electronic and steric effects of fluorine, its role in modulating pKa and lipophilicity, and its impact on protein-ligand interactions, all grounded in experimental data and crystallographic evidence.

The Physicochemical Impact of Fluorine on the Pyridine Scaffold

The introduction of fluorine onto a pyridine ring fundamentally alters its electronic and physical properties. Understanding these changes is paramount to rationally designing potent and selective inhibitors.

Electronic Effects and pKa Modulation

The high electronegativity of fluorine exerts a powerful inductive electron-withdrawing effect on the pyridine ring.[2] This has a direct and predictable consequence on the basicity of the pyridine nitrogen, a key determinant of its interaction with biological targets and its pharmacokinetic profile.

  • pKa Reduction: Fluorine substitution significantly lowers the pKa of the pyridine nitrogen. This reduction in basicity can be advantageous in several ways. A less basic molecule may have improved cell permeability and reduced potential for off-target interactions with acidic residues or organelles.[4][5] For instance, in the development of a series of phosphodiesterase 9 (PDE9) inhibitors, the introduction of fluorine was instrumental in modulating the basicity of an aliphatic amine, which in turn influenced its recognition by the P-glycoprotein (Pgp) efflux pump.[6]

  • Modulation of Aromaticity: While highly electronegative, fluorine is a poor π-electron donor. Its introduction can influence the aromatic character of the pyridine ring, which can have subtle but significant effects on stacking interactions within a protein's binding pocket.

Lipophilicity and Membrane Permeability

The effect of fluorine on lipophilicity (logP) is context-dependent. While a single fluorine atom can increase lipophilicity by creating a more hydrophobic surface, the introduction of multiple fluorine atoms or a trifluoromethyl group can have the opposite effect due to the molecule's increased polarity.[1][4] This tunability allows for the fine-tuning of a compound's solubility and membrane permeability, critical parameters for oral bioavailability.

Metabolic Stability: The Power of the C-F Bond

One of the most significant advantages of incorporating fluorine is the enhanced metabolic stability it confers.[7][8] The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~109 kcal/mol), making it resistant to oxidative metabolism by cytochrome P450 enzymes.[3]

  • Blocking Metabolic "Hot Spots": By replacing a metabolically labile hydrogen atom with fluorine, medicinal chemists can effectively block common sites of oxidation. This strategy can dramatically increase a drug's half-life and oral bioavailability.[9] For example, in the development of Bruton's tyrosine kinase (BTK) inhibitors, strategic fluorination improved microsomal stability and oral exposure in preclinical models.[9]

Case Study: Structure-Activity Relationship of Fluoropyridine-Based p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses, making it a prime target for the treatment of various inflammatory diseases.[10] The development of potent and selective p38 inhibitors has been an area of intense research, with fluoropyridine-based scaffolds playing a prominent role.

The p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a multi-tiered cascade that responds to environmental stress and inflammatory cytokines.[11][12] Activation of this pathway leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[10] Inhibiting p38 can therefore dampen this inflammatory response.

p38_pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Inflammatory Cytokines Receptor Receptor Cytokines->Receptor Stress Environmental Stress Stress->Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK Activation MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylation p38 p38 MAPK MKK3_6->p38 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylation TranscriptionFactors Transcription Factors (e.g., ATF-2, MEF2C) p38->TranscriptionFactors Phosphorylation GeneExpression Inflammatory Gene Expression MK2->GeneExpression TranscriptionFactors->GeneExpression Activation Inhibitor Fluoropyridine Inhibitor Inhibitor->p38 Inhibition

Caption: The p38 MAP kinase signaling cascade and the point of intervention for fluoropyridine inhibitors.

Key Structural Features and SAR Insights

A common scaffold for p38 inhibitors consists of a central pyridine or fluoropyridine ring with substituents at the 2, 4, and 6 positions. X-ray crystallography has been instrumental in elucidating the binding mode of these inhibitors within the ATP-binding pocket of p38.[13][14]

  • The Hinge-Binding Motif: The nitrogen of the pyridine ring typically forms a crucial hydrogen bond with the backbone NH of Met109 in the hinge region of the kinase.[13] The presence and position of fluorine can modulate the basicity of this nitrogen, thereby influencing the strength of this interaction.

  • The Role of the 4-Fluorophenyl Group: A recurring feature in many potent p38 inhibitors is a 4-fluorophenyl group at the 4-position of the pyridine ring. The fluorine atom in this position often occupies a small hydrophobic pocket and can form favorable interactions with the protein.

  • Exploiting the Ribose-Binding Pocket: Substituents at the 2-position of the pyridine ring can extend into the ribose-binding pocket of the ATP-binding site, forming additional interactions that enhance potency.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the SAR for a series of pyridine-based p38α MAP kinase inhibitors, highlighting the impact of substitutions on inhibitory potency (IC50).

CompoundR1 (2-position)R2 (4-position)R3 (6-position)p38α IC50 (nM)
1a -H4-Fluorophenyl-NH-cyclopropyl150
1b -CH34-Fluorophenyl-NH-cyclopropyl80
1c -OCH34-Fluorophenyl-NH-cyclopropyl55
1d -Cl4-Fluorophenyl-NH-cyclopropyl30
2a -OCH3Phenyl-NH-cyclopropyl250
2b -OCH34-Chlorophenyl-NH-cyclopropyl65
2c -OCH34-Methylphenyl-NH-cyclopropyl120
3a -OCH34-Fluorophenyl-NH-ethyl90
3b -OCH34-Fluorophenyl-NH-isopropyl45
3c -OCH34-Fluorophenyl-NH-tert-butyl200

Data is hypothetical and for illustrative purposes, but reflects general SAR trends observed in the literature.

Analysis of SAR Data:

  • Substitution at the 2-position (R1): Small, electron-withdrawing groups at this position generally lead to increased potency. The trend observed is Cl > -OCH3 > -CH3 > -H, suggesting that both steric and electronic factors are at play.

  • Substitution at the 4-position (R2): The presence of a halogen, particularly fluorine, on the phenyl ring is beneficial for activity. This is likely due to favorable interactions within a hydrophobic pocket.

  • Substitution at the 6-position (R3): The nature of the amino substituent is critical. A cyclopropyl group is well-tolerated, while increasing the steric bulk (e.g., tert-butyl) can be detrimental to activity.

Structural Insights from X-ray Crystallography

The crystal structure of p38 MAP kinase in complex with a fluoropyridine inhibitor (PDB ID: 1A9U) reveals the precise interactions that govern binding.[15] The pyridine nitrogen forms a hydrogen bond with the backbone of Met109, while the 4-fluorophenyl group is nestled in a hydrophobic pocket. This structural information provides a rational basis for the observed SAR and guides further optimization efforts.

Experimental Protocols for the Synthesis and Evaluation of Fluoropyridine Inhibitors

The successful development of fluoropyridine inhibitors relies on robust synthetic methods and reliable biological assays.

Synthesis of Fluoropyridine Scaffolds

A variety of synthetic methods can be employed to construct the fluoropyridine core and introduce the desired substituents.

This reaction is commonly used to install amino substituents on the pyridine ring.

  • To a reaction vessel, add the chlorofluoropyridine starting material (1 equivalent), the desired amine (1.2 equivalents), a palladium catalyst (e.g., Pd2(dba)3, 0.05 equivalents), a phosphine ligand (e.g., Xantphos, 0.1 equivalents), and a base (e.g., Cs2CO3, 2 equivalents).

  • Add a suitable solvent (e.g., dioxane or toluene) and degas the mixture.

  • Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

synthesis_workflow Start 2,4-Dichloropyridine Step1 Fluorination (e.g., KF, 18-crown-6) Start->Step1 Intermediate1 2-Chloro-4-fluoropyridine Step1->Intermediate1 Step2 Suzuki Coupling (Arylboronic acid, Pd catalyst) Intermediate1->Step2 Intermediate2 2-Chloro-4-aryl-fluoropyridine Step2->Intermediate2 Step3 Buchwald-Hartwig Amination (Amine, Pd catalyst) Intermediate2->Step3 FinalProduct Final Fluoropyridine Inhibitor Step3->FinalProduct

Caption: A representative synthetic workflow for the preparation of a fluoropyridine inhibitor.

In Vitro Assays for Inhibitor Evaluation

A suite of in vitro assays is necessary to characterize the potency, selectivity, and mechanism of action of newly synthesized inhibitors.

This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.[16]

  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, and a solution of the test compound at various concentrations.

  • Kinase Reaction: In a microplate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®). This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[17]

This assay assesses the effect of the inhibitor on the viability of cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fluoropyridine inhibitor and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the GI50 (concentration for 50% growth inhibition).

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.[8]

  • Incubation: Incubate the test compound with liver microsomes and NADPH (a cofactor for cytochrome P450 enzymes) at 37 °C.

  • Time Points: Take aliquots at various time points (e.g., 0, 15, 30, 60 minutes).

  • Quenching: Stop the reaction in each aliquot by adding a quenching solution (e.g., acetonitrile).

  • Analysis: Analyze the amount of remaining parent compound in each aliquot by LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of the compound.

Future Perspectives and Conclusion

The strategic use of fluorine in the design of pyridine-based inhibitors continues to be a fruitful area of research. As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, we can expect the development of even more potent, selective, and safe therapeutic agents. The continued advancement of synthetic methodologies for fluorination will further empower medicinal chemists to explore novel chemical space.[18]

This guide has provided a comprehensive overview of the SAR of fluoropyridine inhibitors, grounded in the fundamental principles of medicinal chemistry and supported by experimental evidence. By understanding the "why" behind the "how," researchers can more effectively leverage the unique properties of fluorine to design the next generation of innovative medicines.

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  • C. A. Schiffer et al., "Fluorophore Labeled Kinase Detects Ligands That Bind within the MAPK Insert of p38α Kinase," PLoS ONE, vol. 7, no. 7, p. e41340, 2012.
  • J. C. A. G. Sommer et al., "Fluorinated Protein–Ligand Complexes: A Computational Perspective," Journal of Chemical Information and Modeling, vol. 62, no. 1, pp. 1-14, 2022.
  • T. Cierpicki, "Towards rational design of fluorine substitution in small molecule inhibitors targeting protein-protein interactions," in 2nd International Conference on Medicinal Chemistry & Computer Aided Drug Designing, 2013.
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  • J. M. L. Egleton and M. J. Waring, "Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics," Current Medicinal Chemistry, vol. 15, no. 10, pp. 981-997, 2008.
  • BioRender, "Three Major MAP Kinase Pathways: ERK, JNK, p38," [Online]. Available: [Link].

  • S. G. Van der Westhuizen et al., "On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective," ChemRxiv, 2026.
  • J. Lin et al., "Fluorine bonding--how does it work in protein-ligand interactions?," Journal of the American Chemical Society, vol. 131, no. 41, pp. 14791-14799, 2009.
  • A. D. A. C. Heijink et al., "Schematic of p38 pathway signaling," ResearchGate, 2018. [Online]. Available: [Link].

  • F. V. Zohoori and M. A. Buzalaf, "Fluoride exposure and metabolic alterations: a scoping review of metabolomic studies," Metabolomics, vol. 21, no. 1, p. 1, 2025.

Sources

Foundational

A-Technical-Guide-to-Vonoprazan-Impurity-Analysis-and-Control

A Technical Guide to the Analysis of Vonoprazan and Its Related Compounds Abstract This technical guide provides a comprehensive overview of the analytical strategies for the identification, quantification, and control o...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Analysis of Vonoprazan and Its Related Compounds

Abstract

This technical guide provides a comprehensive overview of the analytical strategies for the identification, quantification, and control of impurities related to Vonoprazan, a potassium-competitive acid blocker. The document delves into the classification of impurities, explores the synthetic and degradation pathways that lead to their formation, and details the chromatographic methods essential for their separation and analysis. Rooted in the principles of the International Council for Harmonisation (ICH) guidelines, this guide offers field-proven insights and detailed experimental protocols for researchers, quality control analysts, and drug development professionals. The aim is to equip scientists with the necessary knowledge to develop and validate robust, stability-indicating analytical methods to ensure the quality, safety, and efficacy of Vonoprazan.

Introduction: The Analytical Imperative for Vonoprazan

Vonoprazan, chemically known as 1-(5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine, is a potent, orally active potassium-competitive acid blocker (P-CAB) used for treating acid-related gastrointestinal disorders.[1] Unlike traditional proton pump inhibitors (PPIs), Vonoprazan offers a more rapid, potent, and sustained suppression of gastric acid.

The control of impurities in any active pharmaceutical ingredient (API) is a critical regulatory requirement and a cornerstone of drug safety.[2] Impurities, even in minute quantities, can impact the safety and efficacy of the final drug product.[2] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities.[3] The ICH Q3A(R2) guideline, specifically, provides a framework for qualifying and controlling impurities in new drug substances, establishing thresholds for reporting, identification, and toxicological qualification.[3][4]

This guide addresses the analytical challenges specific to Vonoprazan, providing a logical framework for impurity profiling from method development to validation. As Vonoprazan is not yet official in major pharmacopeias, developing a robust, in-house, stability-indicating method is paramount for quality control and process development.

Classification and Origin of Vonoprazan-Related Compounds

Understanding the origin of an impurity is fundamental to controlling it. Vonoprazan impurities can be broadly categorized based on their source, as outlined by ICH guidelines.[4][5]

  • Process-Related Impurities: These compounds are by-products, intermediates, or unreacted starting materials from the synthetic process.[6][] Their presence is often indicative of incomplete reactions or side reactions.[6][8] For instance, studies have identified several process-related impurities in Vonoprazan fumarate, confirming their structures through synthesis and characterization by MS, NMR, and IR spectroscopy.[8]

  • Degradation Products: These impurities arise from the storage or handling of the drug substance.[6] Forced degradation studies are a critical tool to predict the degradation pathways and identify the likely degradants that may form under various stress conditions such as acid, base, oxidation, heat, and light.[9][10] Vonoprazan has been shown to be particularly susceptible to degradation under alkaline and oxidative conditions.[6][9][10]

  • Inorganic Impurities and Residual Solvents: While not the primary focus of this guide, these categories, governed by ICH Q3D (elemental impurities) and Q3C (residual solvents), are also a critical part of the overall control strategy.[2][4]

A comprehensive analysis of the synthetic route is the first step in predicting potential process-related impurities.[11][12] Similarly, understanding the molecule's chemical vulnerabilities informs the design of forced degradation studies.

Core Analytical Strategy: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of Vonoprazan and its related substances due to its high resolving power, sensitivity, and robustness.[6] A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the API from a multitude of closely related compounds.[9]

The Causality Behind Method Development Choices

Developing a stability-indicating HPLC method requires a systematic approach where each parameter is chosen for a specific scientific reason.

  • Column Selection: A C18 column is the most common choice for Vonoprazan analysis, offering excellent hydrophobic retention and selectivity for the API and its structurally similar impurities.[6][9] Columns like the Phenomenex Kinetex EVO C18 (250mm x 4.6mm, 5.0µm) have been successfully used.

  • Mobile Phase Composition: The mobile phase is a blend of an aqueous buffer and an organic modifier (typically acetonitrile and/or methanol). The buffer's pH is critical; for Vonoprazan, a pH of around 6.5 has been shown to provide good peak shape and resolution.[9] The organic modifier ratio is optimized through gradient elution to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main peak and each other.[9]

  • Detection Wavelength: The selection of the UV detection wavelength is based on the absorption maxima of Vonoprazan and its impurities. A wavelength of 230 nm is frequently used as it provides a good response for both the API and its related substances.[6][9]

  • Forced Degradation Studies: The "stability-indicating" nature of the method must be proven. This is achieved by subjecting a sample of Vonoprazan to forced degradation and demonstrating that the resulting degradation products do not co-elute with the main peak.[9][10] Studies show significant degradation under alkaline (0.1 M NaOH) and oxidative (3% H₂O₂) conditions, while the drug is relatively stable to acid, heat, and light.[10]

The overall workflow for impurity identification and control is a systematic process that integrates synthesis knowledge, analytical chemistry, and regulatory requirements.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Analytical Development cluster_2 Phase 3: Validation & Control synthesis Analyze Synthetic Route & Degradation Pathways predict Predict Potential Impurities synthesis->predict Identifies by-products, intermediates develop_hplc Develop Stability-Indicating HPLC Method predict->develop_hplc forced_deg Perform Forced Degradation Studies forced_deg->predict Identifies degradants lcms LC-MS for Structure Elucidation of Unknowns develop_hplc->lcms For peaks > ID Threshold synth_std Synthesize & Qualify Impurity Standards lcms->synth_std validate Validate Method (per ICH Q2) synth_std->validate spec Set Specifications (per ICH Q3A) validate->spec routine Implement for Routine QC & Stability Testing spec->routine

Caption: Workflow for Vonoprazan Impurity Identification and Control.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This section provides a detailed, step-by-step methodology for the analysis of related substances in Vonoprazan fumarate. This protocol is based on established and published methods.[9]

Objective: To separate and quantify known and unknown impurities in Vonoprazan fumarate bulk drug substance.

4.1. Materials and Reagents

  • Vonoprazan Fumarate Reference Standard and Test Sample

  • Known Impurity Reference Standards (if available)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Sodium Phosphate Monobasic (Analytical Grade)

  • Orthophosphoric Acid or Sodium Hydroxide (for pH adjustment)

  • Water (HPLC Grade)

4.2. Chromatographic Conditions

ParameterCondition
Column Phenomenex Kinetex EVO C18 (250mm x 4.6mm, 5.0µm)
Mobile Phase A 0.03M Sodium Phosphate Buffer (pH adjusted to 6.5) : Methanol : Acetonitrile (72:25:3, v/v/v)
Mobile Phase B 0.03M Sodium Phosphate Buffer (pH adjusted to 6.5) : Acetonitrile (30:70, v/v)
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Column Temperature 35°C
Injection Volume 10 µL
Gradient Program Time (min)
0
30
45
50
52
60

4.3. Preparation of Solutions

  • Buffer Preparation (0.03M Sodium Phosphate, pH 6.5): Dissolve an appropriate amount of sodium phosphate monobasic in HPLC grade water. Adjust the pH to 6.5 using dilute orthophosphoric acid or sodium hydroxide.

  • Diluent: A mixture of acetonitrile and water (10:90, v/v) is suitable.

  • Standard Solution (0.5 mg/mL Vonoprazan): Accurately weigh and dissolve Vonoprazan Fumarate reference standard in the diluent.

  • Sample Solution (0.5 mg/mL Vonoprazan): Accurately weigh and dissolve the Vonoprazan Fumarate test sample in the diluent.

  • System Suitability Solution (SSS): Prepare a solution of Vonoprazan (0.5 mg/mL) spiked with known impurities at the specification level (e.g., 0.1%).

4.4. Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the System Suitability Solution six times. The system is deemed suitable if the resolution between critical pairs is >2.0 and the %RSD for the peak area of replicate injections is ≤2.0%.

  • Inject the Standard and Sample solutions in duplicate.

  • Calculate the percentage of each impurity using the principle of external standardization and relative response factors (RRFs) if they are known. For unknown impurities, an RRF of 1.0 is assumed.

Method Validation: A Self-Validating System

A protocol is only trustworthy if it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[13][14] The validation must be performed according to ICH Q2(R1)/Q2(R2) guidelines.[13][15]

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies and analysis of spiked samples, proving peak purity using a photodiode array (PDA) detector.[9][13]

  • Linearity: The method's ability to obtain test results which are directly proportional to the concentration of the analyte. For impurities, this is typically established from the Limit of Quantification (LOQ) to 120% of the specification limit.[1][13]

  • Accuracy: The closeness of test results to the true value. It is determined by applying the method to samples spiked with known amounts of impurities (recovery studies).[1]

  • Precision: Assessed at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (inter-laboratory).[13]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[9]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature), providing an indication of its reliability during normal usage.[9]

G cluster_Quantitative Quantitative Attributes cluster_Qualitative Qualitative & Sensitivity Attributes Validation Analytical Method Validation (ICH Q2) Accuracy Accuracy (Spike/Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Linearity Linearity (LOQ to 120% Spec) Validation->Linearity Specificity Specificity (Forced Degradation, Peak Purity) Validation->Specificity LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness (Method Reliability) Validation->Robustness Range Range Linearity->Range

Caption: Core Parameters for HPLC Impurity Method Validation.

Advanced Techniques: Structural Elucidation with LC-MS

When an unknown impurity is detected above the identification threshold (typically ≥0.10%), its structure must be elucidated.[5][16] Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for this purpose.[6][8] By coupling the separation power of HPLC with the mass-analyzing capability of a mass spectrometer, one can obtain the molecular weight and fragmentation pattern of the unknown peak, providing critical clues to its chemical structure. This data, combined with knowledge of the synthetic process and degradation chemistry, allows for the confident identification of the impurity.[8]

Conclusion

The analytical control of related compounds to Vonoprazan is a multi-faceted process that relies on a deep understanding of synthetic chemistry, degradation pathways, and modern analytical techniques. A robust, validated, stability-indicating HPLC method is the linchpin of a successful control strategy. This guide has outlined the critical considerations, from the classification of impurities to the detailed execution and validation of an analytical protocol. By adhering to these principles, grounded in the authoritative standards of the ICH, researchers and quality control professionals can ensure the consistent quality and safety of Vonoprazan, ultimately protecting patient health.

References

  • Gananadhamu, S., et al. (2017). Identification, Characterization, and High-Performance Liquid Chromatography Quantification of Process-Related Impurities in Vonoprazan Fumarate. PubMed. Available at: [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available at: [Link]

  • International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. ijpi.org. Available at: [Link]

  • Liu, Y., et al. (2018). Development of a stability- indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug substance. PubMed. Available at: [Link]

  • Liu, Y., et al. (2018). Development of a stability- indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA. Available at: [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. EMA. Available at: [Link]

  • Gananadhamu, S., et al. (2017). Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumarate. ResearchGate. Available at: [Link]

  • REDVET. (2024). Green Assessment-Based Stability-Indicating Rp-Hplc Method Development And Validation For The Determination Of Vonoprazan Fumarate. REDVET. Available at: [Link]

  • SynZeal. (n.d.). Vonoprazan Impurities. SynZeal. Available at: [Link]

  • Liu, Y., et al. (2018). Development of a stability- indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug substance. ResearchGate. Available at: [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available at: [Link]

  • U.S. Food & Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

  • Pharmavize. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmavize. Available at: [Link]

  • Google Patents. (n.d.). Detection method of Vonoprazan fumarate related substances. Google Patents.
  • IJIRT. (2025). Development and validation of RP-HPLC method for estimation of Vonoprazan in bulk drug and formulation. IJIRT Journal. Available at: [Link]

  • Journal of Global Trends in Pharmaceutical Sciences. (n.d.). Analytical method validation: A brief review. jgtps.com. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Available at: [Link]

  • Taylor & Francis Group. (2017). Novel and practical synthesis of vonoprazan fumarate. Figshare. Available at: [Link]

  • Yu, A., et al. (2017). A Novel and Practical Synthesis of Vonoprazan Fumarate. ResearchGate. Available at: [Link]

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Protocols & Analytical Methods

Method

"using 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine in proton pump inhibition assays"

Application Note & Protocol Topic: Characterization of 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine in Proton Pump Inhibition Assays Audience: Researchers, scientists, and drug development professionals. Introduction: A...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Characterization of 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine in Proton Pump Inhibition Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: A New Frontier in Acid Suppression

The gastric hydrogen-potassium ATPase (H+/K+-ATPase), or proton pump, is the final and critical step in gastric acid secretion, making it a primary target for treating acid-related disorders.[][2] For decades, irreversible proton pump inhibitors (PPIs), such as omeprazole, have been the cornerstone of therapy.[2][3][4] These drugs are acid-activated prodrugs that form a covalent bond with cysteine residues on the enzyme, leading to long-lasting inhibition.[][4][5]

More recently, a new class of inhibitors has emerged: Potassium-Competitive Acid Blockers (P-CABs).[6][7][8] Unlike PPIs, P-CABs, such as vonoprazan, bind reversibly and ionically to the H+/K+-ATPase, competing directly with potassium ions (K+).[6][9] This mechanism offers several potential advantages, including rapid onset of action and acid stability, eliminating the need for enteric coating.[7][10]

The compound 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine shares structural motifs with known P-CABs, suggesting it may function as a novel, reversible inhibitor of the proton pump. This application note provides a comprehensive guide and detailed protocols for characterizing the inhibitory activity and mechanism of action of this compound, guiding researchers from initial biochemical screening to cell-based validation.

Pillar 1: Differentiating Inhibition Mechanisms - P-CABs vs. PPIs

Understanding the fundamental differences between P-CABs and traditional PPIs is crucial for designing appropriate assays and interpreting results. PPIs require an acidic environment for activation and bind irreversibly, meaning enzyme activity is only restored through the synthesis of new pumps.[2][3] In contrast, P-CABs do not require acid activation and their binding is reversible, allowing for a more dynamic and controlled inhibition that is dependent on plasma concentration.[10] The following protocols are designed not only to quantify inhibition but also to elucidate which of these mechanisms is employed by the test compound.

G cluster_0 Parietal Cell Lumen (Acidic) cluster_1 Parietal Cell Cytoplasm ProtonPump H+/K+-ATPase (Proton Pump) H_ion H+ ProtonPump->H_ion K_ion K+ K_ion->ProtonPump PPI_prodrug PPI (Prodrug) PPI_active Activated PPI (Sulfenamide) PPI_prodrug->PPI_active PCAB P-CAB PCAB->ProtonPump PPI_active->ProtonPump

Caption: Mechanisms of H+/K+-ATPase Inhibition by P-CABs and PPIs.

Pillar 2: Experimental Strategy & Workflow

A tiered approach is recommended to efficiently characterize the test compound. The workflow begins with a primary biochemical assay to confirm direct enzyme inhibition and determine potency (IC₅₀). Subsequent mechanism-of-action (MoA) studies are performed to investigate reversibility and potassium competition. Finally, a cell-based assay validates the compound's activity in a more physiologically relevant environment.

G cluster_moa Mechanism of Action A Start: Compound 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine B Protocol 1: In Vitro H+/K+-ATPase Inhibition Assay A->B C Determine IC₅₀ Value B->C D MoA Studies C->D If Active E Protocol 2: Reversibility Assay D->E F Protocol 3: K+ Competition Assay D->F G Cell-Based Validation E->G Confirm P-CAB Mechanism F->G Confirm P-CAB Mechanism H Protocol 4: Cellular Acid Secretion Assay G->H I End: Characterized Inhibitor Profile H->I

Caption: Tiered workflow for characterizing a novel proton pump inhibitor.

Protocol 1: In Vitro H+/K+-ATPase Inhibition Assay (Colorimetric)

This primary assay quantifies the compound's ability to inhibit the ATP hydrolysis activity of the H+/K+-ATPase. Inhibition is measured by the reduction in the amount of inorganic phosphate (Pi) released from ATP.

A. Materials & Reagents

  • Enzyme Source: Porcine or rabbit gastric microsomes enriched in H+/K+-ATPase.

  • Test Compound: 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine, prepared as a 10 mM stock in DMSO.

  • Positive Control: Vonoprazan or SCH28080 (P-CAB); Omeprazole (PPI).

  • Assay Buffer: 40 mM Tris-HCl (pH 7.4).

  • Reaction Mixture: Assay Buffer containing 2 mM MgCl₂, 10 mM KCl.

  • Substrate: 2 mM ATP Tris salt solution.

  • Stop Solution: 10% (w/v) ice-cold Trichloroacetic Acid (TCA).

  • Phosphate Detection Reagent: Ammonium molybdate solution and a reducing agent (e.g., Fiske-Subbarow reducer) or a Malachite Green-based reagent.[11]

  • Equipment: 96-well microplate, spectrophotometer (660 nm), 37°C incubator.

B. Step-by-Step Methodology

  • Compound Preparation: Prepare serial dilutions of the test compound and positive controls in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme Preparation: Thaw gastric microsomes on ice. Dilute the enzyme preparation in ice-cold Assay Buffer to a working concentration (e.g., 10-20 µg protein/well).

  • Assay Plate Setup: To each well of a 96-well plate, add:

    • 50 µL of Reaction Mixture.

    • 10 µL of diluted test compound, control, or vehicle (for total activity).

    • 10 µL of Assay Buffer (for background control, no enzyme).

  • Pre-incubation: Add 20 µL of the diluted enzyme preparation to all wells except the background control. Mix gently and pre-incubate the plate for 30 minutes at 37°C.

  • Initiate Reaction: Add 10 µL of 2 mM ATP solution to all wells to start the reaction. Incubate for 20-30 minutes at 37°C.

  • Stop Reaction: Terminate the reaction by adding 100 µL of ice-cold 10% TCA to each well.

  • Phosphate Detection:

    • Centrifuge the plate at 2000 x g for 10 minutes to pellet precipitated protein.

    • Transfer a portion of the supernatant (e.g., 50 µL) to a new plate.

    • Add 150 µL of the phosphate detection reagent according to the manufacturer's instructions.

    • Allow color to develop for 10-20 minutes at room temperature.

  • Measurement: Read the absorbance at 660 nm using a microplate spectrophotometer.[11][12]

C. Data Analysis

  • Subtract the average absorbance of the background control from all other readings.

  • Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Abs_compound / Abs_vehicle))

  • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Reversibility Assay (Wash-out Method)

This assay determines if the inhibition is reversible (characteristic of a P-CAB) or irreversible (characteristic of a PPI).

A. Methodology

  • Initial Incubation: In microcentrifuge tubes, incubate a concentrated amount of enzyme (e.g., 1 mg/mL) with a high concentration of the test compound (approx. 10x IC₅₀) and controls (Vonoprazan for reversible, Omeprazole for irreversible) for 60 minutes at 37°C. Include a vehicle control (DMSO).

  • Dilution/Wash-out: Dilute the incubation mixtures 100-fold in ice-cold Assay Buffer. This dilution significantly reduces the concentration of free inhibitor.

  • Activity Measurement: Immediately use the diluted enzyme preparations in the standard H+/K+-ATPase inhibition assay (Protocol 1, starting from step B.4) to measure the remaining enzyme activity.

  • Analysis:

    • Reversible Inhibition: If the compound is reversible, the 100-fold dilution will cause it to dissociate from the enzyme, and activity will be restored to a level similar to the vehicle control.

    • Irreversible Inhibition: If the compound is irreversible, it will remain covalently bound, and the enzyme activity will remain low despite the dilution.

Protocol 3: Potassium Competition Assay

This assay confirms that the compound competes with K+ for binding to the enzyme, a hallmark of P-CABs.

A. Methodology

  • Setup: Perform the H+/K+-ATPase inhibition assay (Protocol 1) in parallel using Reaction Mixtures containing varying concentrations of KCl (e.g., 2 mM, 5 mM, 10 mM, 20 mM).

  • IC₅₀ Determination: For each KCl concentration, generate a full dose-response curve for the test compound and calculate the corresponding IC₅₀ value.

  • Analysis:

    • If the compound is a potassium-competitive inhibitor, its apparent potency will decrease as the K+ concentration increases.[6] This will be observed as a rightward shift in the dose-response curve and a corresponding increase in the IC₅₀ value.

    • The data can be further analyzed using a Schild plot or by observing changes in Km for K+ to confirm the competitive mechanism.

Data Presentation: Sample IC₅₀ Results

Summarize quantitative data in a clear, tabular format for easy comparison.

CompoundKCl (mM)Inhibition TypeIC₅₀ (nM) [95% CI]
Test Compound 2-19.5 [17.2 - 22.1]
10-98.2 [89.5 - 107.8]
Vonoprazan (Control) 2Reversible, K+-Competitive18.2 [16.5 - 20.1]
Omeprazole (Control) 2Irreversible1150 [980 - 1340]

Note: Data are representative examples.

Protocol 4: Cell-Based Gastric Acid Secretion Assay

This assay validates the inhibitor's efficacy in a cellular context using a pH-sensitive fluorescent probe to monitor the acidification of intracellular compartments.

A. Materials & Reagents

  • Cell Line: A suitable cell line expressing the H+/K+-ATPase, such as human gastric adenocarcinoma (AGS) cells or HEK293 cells stably transfected with the pump.

  • Fluorescent Probe: A pH-sensitive dye like LysoSensor™ Green DND-189 or ACMA (9-amino-6-chloro-2-methoxyacridine).

  • Stimulant: Histamine or forskolin to stimulate the translocation and activity of the proton pump.

  • Buffers: Hanks' Balanced Salt Solution (HBSS) with and without Na+.

  • Equipment: Fluorescence microplate reader or fluorescence microscope.

B. Step-by-Step Methodology

  • Cell Culture: Plate cells in a 96-well, black, clear-bottom plate and grow to 80-90% confluency.

  • Compound Incubation: Replace the culture medium with HBSS containing serially diluted test compound or controls. Incubate for 30-60 minutes at 37°C.

  • Dye Loading: Add the pH-sensitive fluorescent probe to each well at its optimal concentration and incubate according to the manufacturer's protocol.

  • Stimulation: To induce acid secretion, add a stimulant (e.g., histamine) to the wells.

  • Fluorescence Measurement: Monitor the change in fluorescence over time using a plate reader. For acid-quenching dyes like ACMA, a decrease in fluorescence indicates acidification of vesicles. For dyes like LysoSensor Green, fluorescence increases in acidic compartments. Measurements should be taken at baseline (before stimulation) and at several time points post-stimulation.[13]

  • Data Analysis: Calculate the rate of fluorescence change or the total change at a fixed time point after stimulation. Determine the dose-dependent inhibition of the stimulant-induced signal by the test compound and calculate the cellular IC₅₀.

Conclusion

The protocols outlined in this application note provide a robust framework for the comprehensive characterization of 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine or other novel compounds as potential proton pump inhibitors. By systematically progressing from direct enzymatic assays to mechanistic and cell-based studies, researchers can confidently determine the compound's potency, mode of action, and physiological relevance. This structured approach ensures scientific integrity and provides the critical data needed for advancing promising candidates in the drug development pipeline for acid-related diseases.

References

  • Vertex AI Search. (2026). An Adaptable Luminescence Resonance Energy Transfer Assay for Measuring and Screening Protein-Protein Interactions and their Inhibition - PubMed Central.
  • Benchchem. (2025). Application Notes and Protocols for Stability-Indicating Assay Methods of Vonoprazan Fumarate.
  • National Institutes of Health. (n.d.). Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC.
  • European Pharmaceutical Review. (2013). Cell-based assays for protein-protein interactions.
  • Bio-Techne. (n.d.). H+/K+ ATPase Activity Assay Kit (Colorimetric) (NBP3-25817).
  • BOC Sciences. (n.d.). Challenges and Strategies in the R&D of Proton Pump Inhibitors.
  • National Center for Biotechnology Information. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays.
  • Semantic Scholar. (2023). Method Development and Validation for Estimation of Vonoprazan by RP-HPLC method in bulk and tablets dosage form.
  • Research Journal of Pharmacy and Technology. (2024). Green Assessment-Based Stability-Indicating Rp-Hplc Method Development And Validation For The Determination Of Vonoprazan Fumarate.
  • International Journal of Pharmaceutical and Bio-Medical Science. (2024). Analytical Method Development And Validation Of RP – HPLC For The Simultaneous Estimation Of Vonoprazan And Domperidone In Pharmaceutical Dosage Form.
  • National Center for Biotechnology Information. (n.d.). In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC.
  • National Center for Biotechnology Information. (n.d.). In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC.
  • Elabscience. (n.d.). H+K+-ATPase Activity Assay Kit (E-BC-K122-S).
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  • National Center for Biotechnology Information. (n.d.). Table 1: [Cell-based PPI assays described in this chapter]. - Assay Guidance Manual.
  • Hori, Y., et al. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. Journal of Pharmacology and Experimental Therapeutics, 335(1), 231-8.
  • National Center for Biotechnology Information. (2017). Luminescent Immunoprecipitation System (LIPS) for Detection of Autoantibodies Against ATP4A and ATP4B Subunits of Gastric Proton Pump H+,K+-ATPase in Atrophic Body Gastritis Patients.
  • PLOS One. (n.d.). Proton Pump Inhibitors Inhibit Pancreatic Secretion: Role of Gastric and Non-Gastric H+/K+-ATPases.
  • National Center for Biotechnology Information. (n.d.). Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC.
  • ResearchGate. (n.d.). Synthetic Studies of Vonoprazan Fumarate, a Novel Potassium-Competitive Acid Blocker (P-CAB).
  • ResearchGate. (2025). Potassium-Competitive Acid Blockers (P-CABs): Are They Finally Ready for Prime Time in Acid-Related Disease?.
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Application

Application Notes &amp; Protocols: The Strategic Incorporation of Fluoropyridines in Modern Medicinal Chemistry

Abstract The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast number of therapeutic agents. The strategic introduction of fluorine onto this privileged heterocycle—creating fluoropyridines—off...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast number of therapeutic agents. The strategic introduction of fluorine onto this privileged heterocycle—creating fluoropyridines—offers a powerful and nuanced tool for fine-tuning the molecular properties of drug candidates. This guide provides an in-depth exploration of the rationale, applications, and practical methodologies associated with the use of fluoropyridines in drug discovery. We will delve into the profound effects of fluorination on physicochemical properties, metabolic stability, and target engagement. Detailed protocols for the synthesis of a key fluoropyridine building block and a pertinent analytical technique are provided to bridge theory with practice for researchers, scientists, and drug development professionals.

The Rationale: Why Fluorinate a Pyridine?

The introduction of fluorine, the most electronegative element, into a pyridine ring is a deliberate design choice aimed at modulating several key drug-like properties simultaneously.[1][2] Unlike hydrogen, fluorine's size is comparable (van der Waals radii of 1.47 Å vs. 1.20 Å), allowing it to act as a subtle steric replacement.[1] However, its powerful electron-withdrawing nature instigates significant changes in the molecule's electronics, conformation, and metabolic profile.[2]

Key strategic advantages include:

  • Modulation of Basicity (pKa): The pyridine nitrogen is basic, and its protonation state at physiological pH is critical for solubility, receptor interaction, and off-target effects. Fluorine's strong inductive effect withdraws electron density from the ring, significantly lowering the pKa of the pyridine nitrogen. This can be crucial for detuning unwanted interactions with targets like the hERG channel or for optimizing cell permeability.[3][4][5]

  • Enhancement of Metabolic Stability: Aromatic C-H bonds are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Replacing a hydrogen atom with fluorine can block these "metabolic soft spots" because the C-F bond is significantly stronger and more resistant to cleavage than a C-H bond.[1][3][6] This can increase a drug's half-life and bioavailability.[3][6]

  • Tuning Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes.[1][7] This effect, however, is highly dependent on the position and number of fluorine atoms.[8] Careful placement is required to balance improved permeability with aqueous solubility.

  • Altering Binding Interactions: Fluorine can participate in unique, non-covalent interactions with protein targets, including dipole-dipole, dipole-quadrupole, and halogen bonds. These interactions can enhance binding affinity and selectivity.[1][9] The altered electronic distribution can also influence hydrogen bond donor/acceptor strengths of nearby functional groups.[6]

Positional Effects of Fluorination on Pyridine

The position of the fluorine atom on the pyridine ring dictates its electronic influence and, consequently, its effect on the molecule's properties.

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial"];

} Caption: Positional effects of fluorine on pyridine properties.

Applications in Drug Design: Case Studies

The strategic use of fluoropyridines is evident in numerous FDA-approved drugs across various therapeutic areas.

Drug (Brand Name)Therapeutic AreaRole of Fluoropyridine Moiety
Alpelisib (Piqray) Oncology (Breast Cancer)The trifluoromethyl group on the pyridine ring enhances metabolic stability and provides a key hydrogen bond interaction with the PI3K binding site, increasing affinity.[10]
Pralsetinib (Gavreto) Oncology (Lung Cancer)The 4-fluoropyrazolo group is crucial for a specific binding mode that confers high affinity and helps overcome resistance from certain gatekeeper mutations in the RET kinase.[10]
Avacopan (Tavneos) Autoimmune (ANCA-associated vasculitis)Contains a mono-fluorinated phenyl moiety attached to a pyridine, contributing to the overall pharmacokinetic profile and potency as a C5a receptor inhibitor.[3]
Vericiguat (Verquvo) Cardiology (Heart Failure)A 2-fluoropyridine is a central component of this soluble guanylate cyclase stimulator, contributing to its optimized potency and ADME properties.[11]
Fluoropyridines as Bioisosteres

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a fundamental strategy in medicinal chemistry.[12] Fluoropyridines serve as effective bioisosteres for various groups:

  • Pyridine vs. Fluoropyridine: The most direct application is fine-tuning the properties of a parent pyridine-containing molecule. By adding fluorine, chemists can systematically reduce basicity and block metabolism while maintaining the core scaffold for target recognition.

  • Pyridine-N-oxide Replacement: The 2-difluoromethylpyridine group has been demonstrated to be an effective bioisosteric replacement for pyridine-N-oxide, enhancing the activity of certain compounds.[13][14]

  • Benzene/Phenyl Replacement: A fluoropyridine ring can be used to replace a phenyl ring to introduce a hydrogen bond acceptor (the pyridine nitrogen), modulate electronics, and improve solubility profiles, all while occupying a similar steric space.

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoropyridine from Pyridine N-Oxide

This protocol details a modern and reliable method for synthesizing 2-fluoropyridine, a common building block, by activating a readily available pyridine N-oxide precursor.[15]

Principle of the Method: This method avoids harsh conditions or potentially hazardous intermediates like diazonium salts.[15] Pyridine N-oxide is first activated with an agent like tosyl anhydride (Ts₂O) in the presence of a tertiary amine to form a highly reactive 2-pyridyltrialkylammonium salt. This salt then undergoes a smooth nucleophilic aromatic substitution (SNAr) reaction with a fluoride source (e.g., potassium fluoride) to yield the desired 2-fluoropyridine.[15] The trialkylammonium group is an excellent leaving group, facilitating the displacement by fluoride.

Materials:

  • Pyridine N-oxide

  • Tosyl anhydride (Ts₂O) or Triflic anhydride (Tf₂O)

  • Triethylamine (TEA) or Trimethylamine

  • Anhydrous Dichloromethane (DCM)

  • Potassium Fluoride (KF, spray-dried)

  • Kryptofix 2.2.2 (K222) or other phase-transfer catalyst

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diatomaceous earth (Celite®)

Step-by-Step Procedure:

  • Activation (Formation of Ammonium Salt):

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add pyridine N-oxide (1.0 eq).

    • Dissolve the starting material in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq) followed by the dropwise addition of a solution of Ts₂O (1.1 eq) in anhydrous DCM.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Scientist's Note: Monitor the reaction by TLC or LC-MS to confirm the consumption of the N-oxide.

    • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude pyridylammonium salt. This is often used directly in the next step.

  • Fluorination:

    • In a separate flame-dried flask, add spray-dried potassium fluoride (3.0 eq) and Kryptofix 2.2.2 (1.1 eq).

    • Add anhydrous DMSO and stir the suspension at 80 °C for 15 minutes to ensure the fluoride is well-solvated.

    • Add a solution of the crude pyridylammonium salt from Step 1 in anhydrous DMSO to the KF/K222 suspension.

    • Heat the reaction mixture to 110 °C and stir for 1-2 hours. Scientist's Note: The higher temperature is necessary to drive the SNAr reaction. Monitor progress carefully to avoid decomposition.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate or diethyl ether.

    • Carefully pour the mixture into water. Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer three times with the chosen organic solvent.

    • Combine the organic layers and wash with water, then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter through a pad of Celite®, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-fluoropyridine.

Characterization and Quality Control:

  • ¹H NMR & ¹⁹F NMR: Confirm the structure and positional isomerism. The ¹⁹F NMR spectrum should show a single resonance with coupling to the adjacent protons.

  • GC-MS: Confirm the molecular weight (M/z = 97.09 for C₅H₄FN) and assess purity.

  • Purity: Aim for >98% purity as determined by GC or HPLC for use in subsequent synthetic steps.

Protocol 2: Assessing Metabolic Stability using ¹⁹F NMR

Principle of the Method: The absence of a natural fluorine background in biological systems makes ¹⁹F NMR an exceptionally clean and powerful tool for monitoring the fate of a fluorinated drug candidate.[16][17][18] This protocol uses ¹⁹F NMR to quantify the disappearance of a parent fluoropyridine compound when incubated with liver microsomes, providing a direct measure of its metabolic stability.[16]

Materials:

  • Fluoropyridine-containing test compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (ACN) with an internal ¹⁹F standard (e.g., trifluorotoluene)

  • Incubator/shaker set to 37 °C

  • Centrifuge

  • NMR spectrometer equipped with a fluorine probe

dot graph LR { node [shape=box, style="rounded,filled", fontname="Arial"]; subgraph "Metabolic Stability Workflow" A [label="1. Incubation Setup\n(Compound + Microsomes\n+ NADPH)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Time-Point Sampling\n(t=0, 5, 15, 30, 60 min)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Quench Reaction\n(Cold Acetonitrile\n+ Internal Standard)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="4. Protein Precipitation\n(Centrifugation)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Supernatant Analysis\n(¹⁹F NMR Spectroscopy)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Data Analysis\n(Peak Integration vs. Time)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end

} Caption: Workflow for ¹⁹F NMR-based metabolic stability assay.

Step-by-Step Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Prepare the NADPH regenerating system in phosphate buffer according to the manufacturer's instructions.

    • Prepare the quenching solution: cold acetonitrile containing a known concentration of the ¹⁹F internal standard.

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of phosphate buffer and HLM (final concentration ~0.5 mg/mL) at 37 °C for 5 minutes.

    • Add the test compound to the mixture (final concentration typically 1-10 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Immediately remove an aliquot for the t=0 time point and add it to a tube containing the cold quenching solution.

    • Continue incubating at 37 °C. Remove aliquots at subsequent time points (e.g., 5, 15, 30, 60 minutes) and quench them in the same manner. Scientist's Note: Include a negative control incubation without the NADPH system to check for non-enzymatic degradation.

  • Sample Processing:

    • Vortex all quenched samples vigorously.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to clean NMR tubes.

  • ¹⁹F NMR Analysis:

    • Acquire ¹⁹F NMR spectra for each sample. Ensure sufficient scans are acquired for a good signal-to-noise ratio.

    • Integrate the peak corresponding to the parent fluoropyridine compound and the peak for the internal standard.

  • Data Analysis:

    • Calculate the ratio of the parent compound's peak area to the internal standard's peak area for each time point.

    • Normalize the data to the t=0 sample (set to 100%).

    • Plot the natural logarithm of the percent remaining parent compound versus time.

    • The slope of the line (k) is the degradation rate constant. The in vitro half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Self-Validation: The use of a stable, fluorinated internal standard is critical for self-validation, as it corrects for any variations in sample volume, tube placement, or spectrometer performance. The signal of the internal standard should remain constant across all time points. A linear decay on the semi-log plot confirms first-order kinetics, which is expected for this type of assay.

Future Outlook

The application of fluoropyridines in medicinal chemistry is poised for continued growth. Advances in synthetic chemistry are providing more efficient and regioselective methods for introducing fluorine into pyridine rings.[19] Furthermore, the unique properties of the ¹⁹F nucleus are being increasingly exploited in advanced applications like ¹⁹F NMR for fragment-based screening and for studying drug-target interactions in real-time.[17][20] As our understanding of the subtle interplay between fluorination, molecular properties, and biological outcomes deepens, the fluoropyridine scaffold will remain an indispensable tool for designing the next generation of safer and more effective medicines.[1][9]

References

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available from: [Link]

  • (n.d.). Fluorine in drug discovery: Role, design and case studies. Source not specified.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40. Available from: [Link]

  • Das, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure, 1282, 135164. Available from: [Link]

  • (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing. Available from: [Link]

  • Linclau, B., et al. (2020). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. The Journal of Organic Chemistry, 85(15), 9786–9797. Available from: [Link]

  • (n.d.). Role of Fluorine in Drug Design and Drug Action.
  • (n.d.). Utilizing 19F NMR to investigate drug disposition early in drug discovery. PubMed. Available from: [Link]

  • (n.d.). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). Source not specified.
  • (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PubMed Central. Available from: [Link]

  • (n.d.).
  • (n.d.). The Power of Fluorinated Pyridines in Modern Drug Discovery. Source not specified.
  • (n.d.). New Synthesis of 3-Fluoropyridine Derivatives.
  • (n.d.). The Critical Role of Fluorinated Pyridines in Modern Drug Discovery. Source not specified.
  • (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Available from: [Link]

  • Scott, P. J. H., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3694–3697. Available from: [Link]

  • Beier, P., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13204–13214. Available from: [Link]

  • (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Source not specified.
  • (n.d.). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI. Available from: [Link]

  • (n.d.).
  • (n.d.). Applications of 19F-NMR in Fragment-Based Drug Discovery. PubMed Central. Available from: [Link]

  • (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.
  • Nielsen, M. K., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 9(4), 673–678. Available from: [Link]

  • (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available from: [Link]

  • (n.d.).
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available from: [Link]

  • (n.d.). Pyridine-to-pyridazine skeletal editing. ChemRxiv.
  • (n.d.). (A) Effect of the bioisosteric replacement of pyrimidine (left) by...
  • (2021). 19F NMR of Pharmaceuticals. YouTube. Available from: [Link]

  • (n.d.). Molecules | Special Issue : Kinase Inhibitors. MDPI. Available from: [Link]

  • (n.d.). FDA-Approved Fluorinated Heterocyclic/Carbocyclic Drugs.
  • (n.d.). (PDF) Theoretical pKa calculations of substituted pyridines.
  • (n.d.). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. PubMed Central. Available from: [Link]

  • (n.d.). Fluorinated Drugs Approved by the FDA (2016–2022). Encyclopedia.pub. Available from: [Link]

  • (n.d.). Fluorescent Kinase Inhibitors As Probes In Cancer. PubMed Central. Available from: [Link]

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Method

Application Note: High-Performance Analytical Strategies for the Quantification and Purity Assessment of 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine

Abstract and Introduction This application note provides a comprehensive technical guide detailing robust and validated analytical methods for the detection, quantification, and purity assessment of 1-(3-Fluoropyridin-2-...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

This application note provides a comprehensive technical guide detailing robust and validated analytical methods for the detection, quantification, and purity assessment of 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine. As a novel pyridine derivative, establishing reliable analytical protocols is a critical activity in pharmaceutical research and development, underpinning quality control, stability studies, and regulatory compliance.[1] The accurate measurement of this analyte, and any potential impurities, is essential to ensure product quality, safety, and efficacy.[2][3]

The methodologies presented herein are designed for researchers, analytical scientists, and drug development professionals. We will explore three principal analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: For routine quality control, purity assessment, and assay.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For high-sensitivity quantification, impurity identification, and analysis in complex biological matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): As an alternative method for purity and volatile impurity analysis, potentially requiring derivatization.

Each protocol is developed based on established principles of analytical method validation as outlined by the International Conference on Harmonisation (ICH) and other regulatory bodies, ensuring that the methods are suitable for their intended purpose.[4][5] This guide emphasizes the causality behind experimental choices, providing a framework for developing self-validating and trustworthy analytical systems.[6]

Analyte Structure and Physicochemical Considerations

Compound: 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine Molecular Formula: C₇H₉FN₂ Key Structural Features:

  • Fluoropyridine Ring: Provides a strong UV chromophore, making UV-based detection a viable primary technique.

  • Secondary Amine: The N-methylmethanamine side chain contains a basic nitrogen atom, which is readily protonated. This is a critical consideration for chromatographic peak shape and for ionization in mass spectrometry.

  • Polarity: The combination of the aromatic ring and the polar amine group suggests moderate polarity, making it well-suited for reversed-phase chromatography.

General Sample and Standard Preparation

Proper sample preparation is a prerequisite for any reliable analytical procedure.[7] The following protocol outlines the preparation of stock and working solutions for calibration and analysis.

Protocol: Standard Solution Preparation
  • Reagents:

    • 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine Reference Standard (>99.5% purity)

    • Methanol (HPLC or MS-grade)

    • Acetonitrile (HPLC or MS-grade)

    • Deionized Water (18.2 MΩ·cm)

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10.0 mg of the reference standard into a 10 mL Class A volumetric flask.

    • Add approximately 7 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with methanol and invert the flask 15-20 times to ensure homogeneity. This solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions:

    • Prepare a series of working standards by performing serial dilutions of the Primary Stock Solution using a suitable diluent (e.g., 50:50 Methanol:Water or the initial mobile phase composition).

    • For an HPLC-UV assay, a typical calibration curve might range from 1 µg/mL to 100 µg/mL.

    • For a more sensitive LC-MS/MS analysis, the range may be significantly lower, such as 0.1 ng/mL to 100 ng/mL.

Diagram: Sample Preparation Workflow

cluster_prep Standard & Sample Preparation cluster_analysis Instrumental Analysis ref_std Weigh Reference Standard stock_sol Prepare 1 mg/mL Stock Solution (Methanol) ref_std->stock_sol working_std Create Working Standards (Serial Dilution) stock_sol->working_std Dilute filter Filter through 0.22 µm Syringe Filter working_std->filter sample_prep Prepare Sample Solution (e.g., Dissolve API/Formulation) sample_prep->filter analysis Inject into HPLC, LC-MS/MS, or GC-MS filter->analysis

Caption: General workflow for reference standard and sample preparation.

Method 1: HPLC-UV for Assay and Impurity Profiling

This reversed-phase HPLC method is designed for the routine quantification and purity evaluation of 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine. The selection of a C18 stationary phase provides a versatile platform for separating the analyte from potential non-polar impurities, while the buffered mobile phase ensures symmetrical peak shape for the basic amine.[8][9]

Instrumentation and Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard system with quaternary pump, autosampler, column thermostat, and DAD/VWD.
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µmProvides excellent resolution and is stable over a wide pH range, which is beneficial for amine analysis.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier protonates the analyte, improving peak shape and retention on the C18 phase.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity.
Gradient Program 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-25 min: 5% BA gradient allows for the elution of impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLAdjustable based on concentration and sensitivity needs.[10]
UV Detection 265 nm (or Diode Array Detector scan 200-400 nm)The fluoropyridine moiety is expected to have a strong absorbance maximum near this wavelength. A DAD allows for peak purity analysis.
Protocol: HPLC-UV Analysis
  • System Preparation: Equilibrate the HPLC system and column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Perform five replicate injections of a mid-range working standard (e.g., 50 µg/mL). The system is deemed suitable if the relative standard deviation (RSD) for peak area and retention time is ≤ 2.0%.[4]

  • Calibration Curve: Inject the series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in duplicate.

  • Sample Analysis: Inject the prepared sample solutions. Bracket sample injections with check standards every 10-20 injections to monitor system performance.

  • Data Processing: Integrate all peaks. Construct a linear regression calibration curve (Concentration vs. Peak Area). Determine the concentration of the analyte in the samples from the curve. For purity analysis, calculate the area percent of all impurity peaks relative to the main peak.

Validation Parameters & Acceptance Criteria
ParameterObjectiveTypical Acceptance Criteria (ICH)[5]
Specificity Ensure the method unequivocally assesses the analyte in the presence of impurities, degradants, or excipients.Peak purity index > 0.995 (using DAD); baseline resolution (>2.0) from nearest eluting peak.
Linearity Demonstrate a direct proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy Measure the closeness of test results to the true value.80-120% recovery for assay; 70-130% for impurities at the limit of quantification.
Precision Assess the degree of scatter between a series of measurements.Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 3.0%.
LOQ/LOD Determine the lowest concentration that can be reliably quantified/detected.Signal-to-Noise ratio of 10:1 for LOQ and 3:1 for LOD.

Method 2: LC-MS/MS for High-Sensitivity Quantification

For applications requiring lower detection limits, such as pharmacokinetic studies or trace-level impurity analysis, LC-MS/MS is the method of choice.[11][12] Its superior sensitivity and selectivity are achieved by monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode.[13]

Instrumentation and Conditions
ParameterRecommended SettingRationale
LC System Waters ACQUITY UPLC or equivalentUPLC provides better resolution and faster run times.
MS System Sciex Triple Quad 6500+ or equivalentA high-sensitivity tandem quadrupole mass spectrometer.
Column ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µmA UPLC column compatible with the HPLC method chemistry.
Mobile Phase As per HPLC method (0.1% Formic Acid in Water/ACN)Using the same mobile phase allows for easy method transfer.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Source Electrospray Ionization (ESI), Positive ModeThe basic amine is readily protonated to form [M+H]⁺ ions.
MRM Transition Q1 (Precursor): m/z 153.1 → Q3 (Product): m/z 110.0Hypothetical: Precursor is [M+H]⁺. Product ion corresponds to the loss of the N-methylmethanamine side chain. These values must be determined experimentally via infusion.
Source Temp. 550 °COptimized for efficient desolvation.
IonSpray Voltage 5500 VOptimized for stable spray and maximum ion generation.
Protocol: LC-MS/MS Analysis
  • Tuning and Optimization: Infuse a ~1 µg/mL solution of the reference standard directly into the mass spectrometer to determine the exact mass of the precursor ion [M+H]⁺ and to optimize fragmentation conditions to identify the most intense, stable product ion for the MRM transition.

  • System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable spray and baseline are observed.

  • Analysis: Inject a calibration curve (e.g., 0.1 to 100 ng/mL) and samples. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and instrument variability.[12]

  • Data Processing: Integrate the MRM chromatograms. Quantify the analyte using the peak area ratio of the analyte to the internal standard.

Diagram: LC-MS/MS Analytical Workflow

cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry lc UPLC Separation (HSS T3 Column) esi ESI+ Source (Ionization) lc->esi q1 Quadrupole 1 (Q1) (Precursor Ion Isolation) esi->q1 q2 Collision Cell (q2) (Fragmentation) q1->q2 q3 Quadrupole 3 (Q3) (Product Ion Isolation) q2->q3 det Detector q3->det

Caption: Workflow for selective detection by LC-MS/MS.

Method 3: GC-MS for Orthogonal Purity Assessment

GC-MS serves as an excellent orthogonal technique to HPLC. It is particularly useful for identifying volatile or semi-volatile impurities that may not be well-retained in reversed-phase LC. The thermal stability of the analyte should be confirmed prior to extensive use of this method. Derivatization may be required to improve the chromatographic behavior of the secondary amine.[14][15]

Instrumentation and Conditions
ParameterRecommended SettingRationale
GC-MS System Agilent 8890 GC with 5977B MSD or equivalentA standard, robust GC-MS system.[16]
Column Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µmA versatile, low-bleed 5% phenyl-methylpolysiloxane column suitable for a wide range of analytes.
Carrier Gas Helium, Constant Flow at 1.2 mL/minInert carrier gas.
Inlet Splitless, 250 °CSplitless mode for trace analysis. Temperature ensures volatilization without degradation.
Oven Program 80 °C (hold 1 min), then 20 °C/min to 280 °C (hold 5 min)A general-purpose temperature ramp to separate analytes based on boiling point.
MS Transfer Line 280 °CPrevents condensation of analytes before entering the MS source.
Ionization Mode Electron Ionization (EI), 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Acquisition Full Scan (m/z 40-450) and/or SIMFull scan for qualitative analysis and impurity identification; Selected Ion Monitoring (SIM) for quantitative analysis.
Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve the sample in a volatile solvent such as Dichloromethane or Ethyl Acetate.

  • (Optional) Derivatization: To improve peak shape and reduce tailing, the secondary amine can be derivatized. A common method is acylation using trifluoroacetic anhydride (TFAA). To 100 µL of sample solution, add 50 µL of TFAA, cap, and heat at 60 °C for 20 minutes.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis:

    • Identification: The analyte is identified by its specific retention time and the fragmentation pattern in its mass spectrum.

    • Quantification: For quantitative work, create a calibration curve using SIM mode, monitoring 2-3 characteristic ions of the analyte.

Method Selection and Logic

The choice of analytical method depends entirely on the intended purpose of the analysis.[6]

center_node Analytical Goal goal1 Routine QC / Assay (High Concentration) center_node->goal1 goal2 Trace Quantification (e.g., Bioanalysis, Genotox) center_node->goal2 goal3 Orthogonal Purity Check (Volatile Impurities) center_node->goal3 goal4 Unknown Impurity ID center_node->goal4 Accurate Mass hplc HPLC-UV lcms LC-MS/MS gcms GC-MS goal1->hplc goal2->lcms goal3->gcms goal4->lcms Accurate Mass

Caption: Logic for selecting the appropriate analytical method.

Conclusion

This application note details three robust and scientifically sound methods for the analysis of 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine. The HPLC-UV method serves as a reliable workhorse for routine quality control and assay purposes. For applications demanding the highest sensitivity and selectivity, such as bioanalysis or the detection of trace-level genotoxic impurities, the LC-MS/MS method is unparalleled. Finally, the GC-MS method provides a valuable orthogonal technique for comprehensive purity profiling, especially for volatile components. The successful implementation and validation of these protocols will ensure the generation of accurate, reliable, and consistent data, which is fundamental to any pharmaceutical development program.[3]

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
  • Analytical method validation: A brief review.
  • Analysis of Pyridine. LabRulez LCMS.
  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. (2025).
  • Sample preparation in analysis of pharmaceuticals. (2007). Trends in Analytical Chemistry.
  • ANALYTICAL METHOD SUMMARIES. (2022). Eurofins.
  • Pyridine Derivatives and Impurity Standards for Pharma R&D. (2025).
  • A simultaneous, high-throughput and sensitive method for analysing 13 neonicotinoids and metabolites in urine using a liquid chromatography–tandem mass spectrometry. PMC - NIH.
  • GC AND GC/MS. Agilent.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research.
  • Differentiation of the 1-(methylenedioxyphenyl)-2-piperazinopropanes and 1-(methoxyphenyl)-2-piperazinopropanones by GC-IRD and GC-MS. PubMed.
  • GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Semantic Scholar.
  • Complete Monograph Methods. Merck Millipore.

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Application

Application Notes &amp; Protocols: Radiolabeling Fluoropyridine Compounds for In Vivo Imaging

Audience: Researchers, scientists, and drug development professionals in the field of molecular imaging and radiopharmaceutical chemistry. Abstract: This comprehensive guide provides an in-depth exploration of the strate...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of molecular imaging and radiopharmaceutical chemistry.

Abstract: This comprehensive guide provides an in-depth exploration of the strategies and methodologies for labeling fluoropyridine compounds with Fluorine-18 ([¹⁸F]F), a cornerstone of modern Positron Emission Tomography (PET) imaging. Moving beyond a simple recitation of steps, this document elucidates the chemical principles, rationale behind precursor design, and critical process parameters that ensure a successful and reproducible radiosynthesis. We present detailed, field-tested protocols for the most prevalent labeling strategies, alongside robust quality control procedures to validate the final radiotracer for in vivo applications.

Introduction: The Strategic Importance of [¹⁸F]Fluoropyridines in PET Imaging

Positron Emission Tomography (PET) is a highly sensitive, quantitative molecular imaging technique that provides profound insights into physiological and pathological processes in vivo[1][2]. The power of PET lies in its use of radiotracers—biologically active molecules labeled with a positron-emitting radionuclide. Among the available radionuclides, Fluorine-18 has emerged as the isotope of choice for most applications due to its near-ideal physical and nuclear characteristics: a 109.8-minute half-life that allows for complex synthesis and transport, low positron energy (0.635 MeV) for high-resolution images, and a high positron decay ratio (97%)[3][4].

The fluoropyridinyl moiety is a privileged structure in medicinal chemistry and, by extension, in PET tracer development. Its inclusion can enhance metabolic stability, improve pharmacokinetic profiles, and facilitate specific binding to biological targets. Consequently, the ability to efficiently and reliably label pyridine-containing compounds with ¹⁸F is a critical capability in radiopharmaceutical research.

This guide focuses on the predominant method for achieving this: nucleophilic aromatic substitution (SNAr) . Unlike electron-rich aromatic systems, the electron-deficient nature of the pyridine ring makes it amenable to nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen[5]. This inherent reactivity forms the basis of modern [¹⁸F]fluoropyridine synthesis.

Section 1: Foundational Principles of [¹⁸F]Fluoropyridine Synthesis

The successful radiosynthesis of [¹⁸F]fluoropyridines via nucleophilic substitution hinges on several core principles. Understanding these provides the context for protocol selection and troubleshooting.

1.1 The Challenge: Nucleophilic Fluorination of Heteroaromatics

Directly fluorinating an electron-deficient ring like pyridine with nucleophilic [¹⁸F]fluoride is challenging without proper activation[6]. The reaction requires a suitable leaving group (LG) positioned on the ring, which will be displaced by the incoming [¹⁸F]F⁻ ion. The efficiency of this displacement is governed by the electronic properties of the ring and the nature of the leaving group.

1.2 The Workhorse: The [K/K222]⁺[¹⁸F]⁻ Complex

[¹⁸F]Fluoride is typically produced in a cyclotron as an aqueous solution, where the fluoride ion is heavily solvated by water molecules, rendering it poorly nucleophilic[7]. To activate it for organic reactions, it must be converted into an anhydrous and "naked" state. This is universally achieved by:

  • Trapping: The aqueous [¹⁸F]F⁻ is trapped on an anion exchange (AEX) cartridge.

  • Elution: The [¹⁸F]F⁻ is eluted from the cartridge using a solution of potassium carbonate (K₂CO₃) or a similar base and a phase-transfer catalyst, most commonly Kryptofix 2.2.2 (K222).

  • Azeotropic Drying: The eluted mixture is rigorously dried in a reaction vessel with acetonitrile (MeCN) under heating and a stream of inert gas to remove residual water.

The resulting K[¹⁸F]F-K222 complex (often written as [K/K222]⁺[¹⁸F]⁻) features a poorly coordinated, highly reactive fluoride anion, which is essential for efficient nucleophilic substitution[7][8].

1.3 Key Factors Influencing Reaction Efficiency
  • Leaving Group (LG): The ideal leaving group should be highly electron-withdrawing to activate the substitution site and stable enough to depart readily. The most effective and commonly used leaving groups are nitro (-NO₂) and trialkylammonium salts (-N⁺R₃)[1][2].

  • Position: Nucleophilic attack is strongly favored at the 2- (ortho) and 4- (para) positions of the pyridine ring due to the electron-withdrawing effect of the ring nitrogen. Labeling the 3- (meta) position is significantly more challenging and often requires specialized precursors[6][9].

  • Solvent: High-boiling, polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are required to dissolve the reactants and facilitate the SNAr reaction, which typically requires elevated temperatures[8].

  • Temperature & Method: Conventional heating at temperatures between 120-150°C is standard. Microwave irradiation has also been shown to dramatically reduce reaction times to just 1-2 minutes while often providing high radiochemical yields[1][8].

Section 2: Precursor Design and Radiolabeling Strategies

The choice of precursor is the most critical decision in designing a synthesis. The leaving group dictates the reaction conditions and overall efficiency.

G General Workflow for Nucleophilic [¹⁸F]Fluorination cluster_prep [¹⁸F]Fluoride Preparation cluster_reaction Radiolabeling Reaction cluster_purification Purification & QC A [¹⁸F]F⁻ in [¹⁸O]H₂O (from Cyclotron) B Trap on AEX Cartridge A->B C Elute with K₂CO₃/K222 B->C D Azeotropic Drying (MeCN, Heat, N₂) C->D E Activated [K/K222]⁺[¹⁸F]⁻ in Anhydrous Solvent D->E F Add Precursor (Pyridine-LG) E->F G Heat Reaction (120-150°C or Microwave) F->G H Crude [¹⁸F]Fluoropyridine Product Mixture G->H I Purification (SPE or HPLC) H->I J Quality Control I->J K Final Radiotracer J->K

Caption: General workflow for nucleophilic [¹⁸F]fluorination of pyridines.

Table 1: Comparison of Common Radiolabeling Precursors
Precursor TypeLeaving Group (LG)Typical Position(s)Key AdvantagesKey ConsiderationsReference(s)
Nitropyridine Nitro (-NO₂)2- (ortho), 4- (para)Readily available precursors; robust and well-established chemistry.Requires high temperatures (120-160°C); may not be suitable for heat-sensitive molecules.[1][5][10]
Trialkylammonium Salt Trimethylammonium (-N⁺(CH₃)₃)2- (ortho)Excellent reactivity; allows for milder conditions and shorter reaction times.Precursor synthesis can be complex and may have functional group limitations.[11][12]
Pyridine N-Oxide Halogen (e.g., -Br)3- (meta)Enables challenging meta-fluorination; reaction can proceed at room temperature.N-oxide must be reduced post-labeling; a novel but more specialized approach.[6][9][13]
Section 3: Detailed Experimental Protocols

Disclaimer: All work with radioactive materials must be performed in a designated facility (e.g., a hot cell) by trained personnel in compliance with all local and federal regulations for radiation safety.

Protocol 1: General Preparation of Anhydrous [K/K222]⁺[¹⁸F]⁻
  • Principle: This universal first step is required for all subsequent nucleophilic labeling protocols. It efficiently removes water and activates the [¹⁸F]fluoride for reaction.

  • Materials & Equipment:

    • [¹⁸F]Fluoride in [¹⁸O]H₂O from cyclotron.

    • Sep-Pak™ Light QMA Carbonate cartridge.

    • Elution vial containing Kryptofix 2.2.2 (5-10 mg) in 0.8 mL Acetonitrile and K₂CO₃ (1-2 mg) in 0.2 mL sterile water.

    • Reaction vessel (e.g., 5 mL V-vial).

    • Automated synthesis module or manual hot cell setup with heating, nitrogen/argon flow, and vacuum.

  • Procedure:

    • Pre-condition the QMA cartridge with 5 mL of 0.5 M K₂CO₃ solution followed by 10 mL of sterile water.

    • Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto the QMA cartridge.

    • Pass 10 mL of dry air or nitrogen through the cartridge to remove excess water.

    • Slowly pass the K₂CO₃/K222 elution solution through the cartridge, collecting the eluate in the reaction vessel.

    • Heat the reaction vessel to 110-120°C under a gentle stream of nitrogen or argon, with vacuum applied intermittently, to azeotropically distill the water and acetonitrile.

    • Perform this drying step 2-3 times by adding 1 mL of anhydrous acetonitrile and re-evaporating to dryness.

    • The white solid residue of [K/K222]⁺[¹⁸F]⁻ is now ready for use.

Protocol 2: Radiolabeling of a 2-Nitropyridine Precursor
  • Principle: A classic SNAr reaction where the highly activating nitro group at the 2-position is displaced by [¹⁸F]fluoride at high temperature[5][10].

  • Materials:

    • Anhydrous [K/K222]⁺[¹⁸F]⁻ (from Protocol 1).

    • 2-Nitropyridine precursor (2-5 mg) dissolved in 0.5-1.0 mL of anhydrous DMSO.

  • Procedure:

    • To the dried [K/K222]⁺[¹⁸F]⁻ complex, add the solution of the 2-nitropyridine precursor.

    • Seal the reaction vessel securely.

    • Heat the mixture to 130-150°C for 15-30 minutes.

    • After the reaction time, cool the vessel to room temperature (< 40°C).

    • The crude reaction mixture is now ready for purification.

  • Expert Insights: This method is a workhorse for many tracers. If radiochemical conversion (RCC) is low, ensure the [¹⁸F]fluoride complex is absolutely dry. Extending reaction time or increasing temperature can improve yields, but may also lead to decomposition of sensitive precursors.

Protocol 3: Radiolabeling of a 2-Trialkylammonium Triflate Precursor
  • Principle: The positively charged trialkylammonium group is an excellent leaving group, allowing for faster and more efficient displacement by [¹⁸F]fluoride under milder conditions compared to nitro precursors[11][12].

  • Materials:

    • Anhydrous [K/K222]⁺[¹⁸F]⁻ (from Protocol 1).

    • 2-Pyridyltrialkylammonium triflate precursor (1-3 mg) dissolved in 0.5 mL of anhydrous DMSO or acetonitrile.

  • Procedure:

    • Add the precursor solution to the dried [K/K222]⁺[¹⁸F]⁻ complex.

    • Seal the reaction vessel.

    • Heat the mixture to 80-120°C for 5-15 minutes.

    • Cool the vessel to room temperature.

    • The crude mixture is ready for purification.

  • Expert Insights: The high reactivity of these precursors makes them ideal for molecules with sensitive functional groups that cannot tolerate the harsh conditions of the nitropyridine method. The precursor synthesis itself is more involved, which is a key trade-off.

Section 4: Purification and Quality Control (QC)

A radiotracer is only useful if it is pure and safe for in vivo use. Post-synthesis processing is as critical as the labeling reaction itself. This system of purification and analysis ensures the final product is trustworthy and self-validating[14][15].

G Post-Synthesis Processing Workflow A Crude Reaction Mixture B Dilute with Water/ Mobile Phase A->B C Purification Step B->C D Solid-Phase Extraction (SPE) (e.g., C18, Alumina cartridges) C->D Simpler Purification E Semi-Preparative HPLC C->E Higher Purity Required G Formulation D->G F Collect Radioactive Peak E->F F->G H Remove Organic Solvent (Rotovap/N₂ Stream) G->H I Reconstitute in Sterile Saline with Ethanol (<10%) H->I J Sterile Filtration (0.22 µm) I->J K Final Product Vial for QC J->K L Quality Control Testing K->L

Caption: Post-synthesis processing workflow from crude product to final QC.

4.1 Purification Methodologies
  • Solid-Phase Extraction (SPE): For many syntheses, a simple SPE cleanup is sufficient. The crude mixture is diluted with water and passed through a C18 cartridge, which retains the desired product and unreacted precursor. Unreacted [¹⁸F]fluoride and the K/K222 complex pass through. The product is then eluted with an organic solvent like ethanol or acetonitrile.

  • High-Performance Liquid Chromatography (HPLC): For achieving the highest chemical and radiochemical purity, semi-preparative HPLC is the gold standard. It is essential for separating the desired product from closely related impurities and non-radioactive starting material.

4.2 Quality Control Specifications

The final product must be tested against a set of specifications before it can be deemed suitable for in vivo use. These tests confirm its identity, purity, and safety[15][16].

Table 2: Typical Quality Control Specifications for an [¹⁸F]Fluoropyridine Radiotracer
QC TestMethodAcceptance CriteriaRationale
Identity Analytical Radio-HPLCCo-elution of the radioactive peak with a non-radioactive reference standard.Confirms the radioactive product is the correct chemical entity.
Radiochemical Purity Analytical Radio-HPLC / Radio-TLC≥ 95%Ensures that the vast majority of the radioactivity is associated with the desired compound.[16]
Radionuclidic Purity Gamma Spectroscopy (MCA)≥ 99.5% (presence of 511 keV peak, absence of other gamma energies)Confirms that the radioactivity comes from ¹⁸F and not other contaminating radionuclides.
Chemical Purity Analytical HPLC (UV detector)Peak from desired compound should be primary peak; precursor below set limit.Quantifies non-radioactive chemical impurities, including precursor and byproducts.
pH pH meter or pH strips4.5 - 7.5Ensures the final formulation is physiologically compatible and will not cause irritation upon injection.
Residual Solvents Gas Chromatography (GC)e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm (per USP <467>)Confirms that organic solvents used during synthesis are removed to safe levels.
Sterility Incubation in culture media (e.g., TSB, FTM)No microbial growthEnsures the final product is free of bacteria. This is a retrospective test.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) Test< 175 EU / V (where V is max patient dose in mL)Ensures the product is free of fever-inducing pyrogens from bacteria.
Conclusion

The synthesis of [¹⁸F]fluoropyridine-based radiotracers is a mature and powerful technique that enables the in vivo study of countless biological targets with PET. Success in this field is built upon a strong understanding of the underlying principles of nucleophilic aromatic substitution, careful selection of a precursor strategy tailored to the target molecule, and unwavering adherence to rigorous purification and quality control standards. The protocols and insights provided in this guide offer a robust framework for both novice and experienced radiochemists to develop and produce high-quality fluoropyridine radiotracers for advancing molecular imaging research.

References
  • Dolle, F. (2007). [18F]fluoropyridines: From conventional radiotracers to the labeling of macromolecules such as proteins and oligonucleotides. Ernst Schering Research Foundation Workshop, (62), 113-57. [Link]

  • Dolle, F. (2005). Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design. Current Pharmaceutical Design, 11(25), 3221-34. [Link]

  • Bentham Science Publishers. (2005). Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design. Europe PMC. [Link]

  • Hoye, A. T., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3846-9. [Link]

  • Bentham Science. (2005). Fluorine-18-Labelled Fluoropyridines: Advances in Radiopharmaceutical Design. Bentham Science. [Link]

  • Brugarolas, P., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 52(44), 7150-2. [Link]

  • Malik, N., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Radioanalytical and Nuclear Chemistry, 283(3), 757-764. [Link]

  • Cardinale, J., et al. (2017). Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer. Pharmaceuticals, 10(4), 77. [Link]

  • Postovoytenko, D., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. [Link]

  • Brooks, A. F., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Chemical Reviews, 114(16), 8256-94. [Link]

  • Pretze, M., et al. (2021). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Molecules, 26(11), 3123. [Link]

  • Brugarolas, P. (2017). Synthesis of meta-substituted [18F]-3-fluoro-4-aminopyridines by direct radiofluorination of pyridine N-oxides.
  • Rahman, M. M., et al. (2023). Radiosynthesis and Quality Control of (18F) PSMA-1007 at the Cyclotron Facility of National Institute of Nuclear Medicine and Allied Sciences (NINMAS), Bangladesh. Bangladesh Journal of Nuclear Medicine, 26(2), 136-141. [Link]

  • DeJesus, O. T., et al. (2019). A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]nifene). Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Brugarolas, P., et al. (2016). Radiochemical synthesis of [18F]3-fluoro-4-aminopyridine: a case for producing metafluorinated pyridines via direct nucleophilic fluorination of pyridine N-oxides. Journal of Nuclear Medicine, 57(supplement 2), 1774. [Link]

  • International Atomic Energy Agency. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA. [Link]

  • Hoye, A. T., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Sci-Hub. [Link]

  • Kniess, T. (2013). 18F-Labelled Intermediates for Radiosynthesis by Modular Build-Up Reactions: Newer Developments. Molecules, 18(10), 12569-94. [Link]

  • Neely, J. M., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(26), 9412-25. [Link]

  • Lee, E., et al. (2017). Cu-mediated Nucleophilic [18F]Fluorination of Alkynes. Journal of Nuclear Medicine, 58(supplement 1), 1011. [Link]

  • Kaur, J., et al. (2022). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. International Journal of Molecular Sciences, 23(12), 6516. [Link]

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Method

Application Notes and Protocols: 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine as a Novel Research Tool

Abstract This document provides a comprehensive technical guide for the utilization of 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine as a versatile research tool. While this compound is a novel entity with a developing ap...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the utilization of 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine as a versatile research tool. While this compound is a novel entity with a developing application profile, its unique structural features—a fluorinated pyridine ring and an N-methylated aminomethyl side chain—position it as a valuable building block and probe in contemporary drug discovery and chemical biology. This guide will detail the compound's physicochemical properties, propose potential research applications based on established principles of medicinal chemistry, and provide detailed, field-proven protocols for its synthesis and hypothetical use in kinase inhibitor screening and as a precursor for PET ligand development.

Introduction to 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine

1-(3-Fluoropyridin-2-YL)-N-methylmethanamine is a fluorinated pyridine derivative with significant potential in medicinal chemistry and pharmacological research. The incorporation of a fluorine atom onto the pyridine scaffold can profoundly influence the molecule's physicochemical properties, including its metabolic stability, binding affinity to biological targets, and membrane permeability.[1][2] The 2-aminomethylpyridine core is a recognized pharmacophore present in a variety of biologically active compounds, known to interact with a range of biological targets.[3][4]

The strategic placement of fluorine at the 3-position of the pyridine ring, adjacent to the N-methylmethanamine substituent at the 2-position, creates a unique electronic and steric environment. This arrangement can modulate the pKa of the pyridine nitrogen and the exocyclic amine, influencing hydrogen bonding capabilities and overall molecular conformation. These attributes make it an intriguing candidate for fragment-based drug discovery, a scaffold for the synthesis of targeted libraries, and a potential precursor for the development of novel positron emission tomography (PET) imaging agents.

Physicochemical Properties

A summary of the key physicochemical properties for the parent compound, (3-Fluoropyridin-2-yl)methanamine hydrochloride, is provided below. Researchers should anticipate similar, though not identical, properties for the N-methylated analog.

PropertyValue (for Hydrochloride Salt)Data Source
Molecular Formula C6H8ClFN2PubChem CID: 74890023
Molecular Weight 162.59 g/mol PubChem CID: 74890023
IUPAC Name (3-fluoro-2-pyridinyl)methanamine;hydrochloridePubChem CID: 74890023
Predicted Solubility Information not readily available; likely soluble in water and polar organic solvents.General chemical principles
Predicted Stability Stable under normal laboratory conditions. Avoid strong oxidizing agents.General chemical principles

Potential Research Applications

Based on the structural motifs present in 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine, we propose the following areas of research where this compound could serve as a valuable tool.

Scaffold for Kinase Inhibitor Discovery

The pyridine core is a common feature in numerous kinase inhibitors. The 2-aminopyridine motif, in particular, can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability. Therefore, this compound can serve as a starting point for the synthesis of novel kinase inhibitors.

Protocol 2.1.1: Synthesis of a Hypothetical Kinase Inhibitor Library

This protocol outlines a general approach to diversify the 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine scaffold to create a small library for kinase screening.

Workflow Diagram:

G start 1-(3-Fluoropyridin-2-YL)- N-methylmethanamine step1 Acylation/Sulfonylation of secondary amine start->step1 R-COCl or R-SO2Cl, base step2 Suzuki or Buchwald-Hartwig Cross-Coupling at C5 or C6 (if pre-functionalized) step1->step2 Aryl/heteroaryl boronic acids or amines, Pd catalyst step3 Purification by preparative HPLC step2->step3 library Diverse Kinase Inhibitor Library step3->library

Caption: Synthetic workflow for library generation.

Step-by-Step Protocol:

  • Scaffold Preparation: Begin with a stock solution of 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine in a suitable aprotic solvent (e.g., Dichloromethane or DMF).

  • Amine Derivatization: In parallel reactions, treat aliquots of the starting material with a variety of acylating or sulfonylating agents (e.g., substituted benzoyl chlorides, heteroaromatic sulfonyl chlorides) in the presence of a non-nucleophilic base like triethylamine or DIEA. This step modifies the N-methylmethanamine side chain.

  • Cross-Coupling (Optional): If the pyridine ring is further functionalized with a leaving group (e.g., a bromine or iodine atom, which would require a custom synthesis of the starting material), perform Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce diverse aryl or heteroaryl groups.

  • Reaction Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, perform an appropriate aqueous work-up to remove excess reagents and salts. Purify each derivative by flash column chromatography or preparative HPLC.

  • Characterization: Confirm the structure and purity of each library member using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Screening: Screen the purified library against a panel of kinases of interest using established assays (e.g., ADP-Glo™, LanthaScreen™).

Precursor for [¹⁸F]-Radiolabeled PET Imaging Agents

Fluoropyridine moieties are widely used in the development of PET tracers due to the favorable properties of the fluorine-18 isotope. The compound can be synthesized with a suitable leaving group (e.g., nitro or trimethylammonium) at the 3-position to facilitate nucleophilic [¹⁸F]-fluorination.

Protocol 2.2.1: Hypothetical Radiosynthesis of [¹⁸F]-1-(3-Fluoropyridin-2-YL)-N-methylmethanamine

This protocol assumes the availability of a suitable precursor, such as 1-(3-nitropyridin-2-yl)-N-methylmethanamine.

Workflow Diagram:

G start [¹⁸F]Fluoride from cyclotron step1 Azeotropic drying with K₂CO₃/K₂₂₂ start->step1 step2 Nucleophilic Substitution with nitro-precursor step1->step2 DMSO, 120-150 °C step3 Purification by semi-preparative HPLC step2->step3 product [¹⁸F]-labeled product step3->product

Caption: Radiosynthesis workflow for PET ligand.

Step-by-Step Protocol:

  • [¹⁸F]Fluoride Preparation: Obtain aqueous [¹⁸F]fluoride from a cyclotron. Trap the [¹⁸F]F⁻ on an anion exchange cartridge and elute with a solution of potassium carbonate and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.

  • Azeotropic Drying: Dry the [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen to remove residual water.

  • Radiolabeling Reaction: Add a solution of the nitro-precursor (e.g., 1-(3-nitropyridin-2-yl)-N-methylmethanamine) in anhydrous DMSO to the dried [¹⁸F]F⁻ complex. Heat the reaction mixture at 120-150 °C for 10-15 minutes.

  • Quenching and Purification: Cool the reaction mixture and quench with water. Inject the crude reaction mixture onto a semi-preparative HPLC system for purification.

  • Formulation: Collect the fraction containing the desired [¹⁸F]-labeled product. Reformulate into a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol) for in vivo studies.

  • Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and residual solvent levels before use in imaging studies.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine is not available, general precautions for handling fluorinated pyridines and amine-containing compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood.

  • Inhalation: Avoid inhaling dust or vapors. May cause respiratory irritation.

  • Skin and Eye Contact: Avoid contact with skin and eyes. Can cause skin and serious eye irritation.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

1-(3-Fluoropyridin-2-YL)-N-methylmethanamine represents a promising, yet underexplored, chemical entity for research and development. Its constituent moieties have a proven track record in successful drug candidates and imaging agents. The protocols and applications outlined in this guide are intended to provide a foundational framework for researchers to begin exploring the potential of this novel compound. As with any new research tool, careful characterization and validation of its biological activities are essential next steps.

References

  • Characterization and pharmacological evaluation of new pyridine analogs. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Use of a fluorinated probe to quantitatively monitor amino acid binding preferences of ruthenium(ii) arene complexes. (n.d.). Dalton Transactions (RSC Publishing). Retrieved January 17, 2026, from [Link]

  • Pharmacological Evaluation of Some New 6-Amino/Methyl Pyridine Derivatives. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 2-(Aminomethyl)-3-fluoropyridine. (n.d.). MySkinRecipes. Retrieved January 17, 2026, from [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Use of a fluorinated probe to quantitatively monitor amino acid binding preferences of ruthenium( ii ) arene complexes | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PMC - PubMed Central. Retrieved January 17, 2026, from [Link]

  • (3-Fluoropyridin-2-yl)methanamine hydrochloride | C6H8ClFN2 | CID 74890023. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). PMC - NIH. Retrieved January 17, 2026, from [Link]

  • Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. (2025). PubMed. Retrieved January 17, 2026, from [Link]

  • Preparation method of 2-amino-3-fluoropyridine. (n.d.). Google Patents.
  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). PubMed. Retrieved January 17, 2026, from [Link]

  • Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

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  • Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. (2023). MDPI. Retrieved January 17, 2026, from [Link]

  • Fluorine Meets Amine: Reducing Microenvironment-Induced Amino-Activatable Nanoprobes for 19F-Magnetic Resonance Imaging of Biothiols | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

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Application

Application Note &amp; Protocol Guide: High-Throughput Screening of Fluoropyridine Libraries

Abstract: The strategic incorporation of fluorine into molecular scaffolds, particularly the pyridine ring, has become a cornerstone of modern medicinal chemistry. Fluoropyridines offer a powerful toolset for modulating...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strategic incorporation of fluorine into molecular scaffolds, particularly the pyridine ring, has become a cornerstone of modern medicinal chemistry. Fluoropyridines offer a powerful toolset for modulating physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1][2] This guide provides a comprehensive overview and detailed protocols for the successful execution of high-throughput screening (HTS) campaigns using fluoropyridine libraries. We delve into the rationale behind library design, assay development considerations specific to fluorinated compounds, robust HTS and hit validation workflows, and advanced screening techniques such as ¹⁹F NMR. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of fluoropyridines in hit identification and lead discovery.

The Strategic Imperative for Screening Fluoropyridines

The pyridine ring is a privileged scaffold in drug discovery, while the fluorine atom is often considered a "magical element" for its ability to profoundly influence molecular properties despite its small size.[3] The combination in fluoropyridines provides medicinal chemists with a versatile toolkit to address common drug development challenges.

Causality Behind Fluorine's Impact:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a metabolically labile C-H bond with C-F can block oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the compound's half-life.[2]

  • Binding Affinity: Fluorine's high electronegativity can alter the pKa of nearby functional groups, modulating hydrogen bonding capabilities. It can also engage in favorable orthogonal multipolar interactions with protein backbones (e.g., C-F···C=O), enhancing target affinity.[2][4]

  • Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes. This effect is highly context-dependent on the local electronic environment.[2]

Given these advantages, fluoropyridine libraries represent a rich source of potential starting points for drug discovery programs targeting a wide array of biological targets, including kinases, proteases, and G-protein-coupled receptors (GPCRs).[4][5]

Library Design and Curation: The Foundation of Success

The quality of the screening library is a primary determinant of the success of any HTS campaign.[6] For fluoropyridine libraries, specific considerations beyond standard diversity metrics are crucial.

PropertyRationale & Field-Proven InsightsRecommended Parameters
Chemical Purity Impurities can cause false positive or negative results. A minimum purity of >95% is essential for reliable data. QC by LC-MS for a random subset of each plate is a self-validating step.[6]>95% confirmed by LC-MS
Structural Diversity The library should cover a broad range of chemical space, exploring different substitution patterns on the pyridine ring and diverse appended functionalities. This increases the probability of finding hits for various target classes.[7]Tanimoto similarity < 0.85
Solubility Poor aqueous solubility is a major cause of false positives through compound aggregation. Fluorination can increase lipophilicity, making solubility assessment critical. Compounds should be soluble in assay buffer at the screening concentration.Kinetic solubility >50 µM in PBS
PAINS Filtration Pan-Assay Interference Compounds (PAINS) are promiscuous molecules that are active in numerous assays through non-specific mechanisms.[8] Libraries must be computationally filtered to remove known PAINS substructures.Zero PAINS substructures
Fluorine Positioning The library should include isomers with fluorine at different positions (e.g., 2-, 3-, and 4-positions) as this dramatically alters the electronic properties and reactivity of the pyridine ring.[9]Diverse positional isomers

Assay Development for Fluorinated Libraries

Developing a robust and reliable assay is the most critical phase of an HTS campaign.[10] When screening fluorinated libraries, one must consider both standard assay formats and specialized techniques that leverage the fluorine atom itself.

Conventional HTS Assays: Biochemical and Cell-Based

Biochemical and cell-based assays remain the workhorses of HTS.[5][11]

  • Biochemical Assays: These cell-free systems measure the interaction of a compound with a purified target, such as an enzyme or receptor.[5] They offer high precision but do not provide information on cellular permeability or off-target effects.[12] Common formats include fluorescence polarization (FP), FRET, and luminescence-based assays.[12][13]

  • Cell-Based Assays: These assays measure a compound's effect in a biologically relevant cellular environment, providing integrated data on permeability, target engagement, and cytotoxicity.[14] Reporter gene assays and cell viability assays (e.g., measuring ATP content) are common formats.[15][16]

Key Consideration: It is crucial to run interference assays to ensure library compounds do not directly inhibit the reporter enzyme (e.g., luciferase) or quench the fluorescent signal, which would create false positives.[8]

¹⁹F NMR-Based Screening: A Powerful Niche

For fluoropyridine libraries, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy offers a uniquely powerful screening method.[17] Because fluorine is not naturally present in biological systems, there is no background signal, leading to exceptionally high sensitivity.[18][19]

The Principle (Ligand-Observed NMR):

  • A cocktail of several (10-20) fluoropyridine fragments is prepared.

  • A ¹⁹F NMR spectrum of the free ligand cocktail is acquired, showing sharp peaks for each compound.[20]

  • The target protein is added to the cocktail.

  • A second ¹⁹F NMR spectrum is acquired. If a compound binds to the large protein target, its NMR signal will broaden significantly, often to the point of disappearing from the spectrum.[20] This change unambiguously identifies a "hit".

Why this is a self-validating system: The physical principle of signal broadening upon binding is direct evidence of a ligand-protein interaction, making it a highly reliable primary screen. It is particularly adept at detecting weak binders, which are often the ideal starting points for fragment-based drug discovery (FBDD).[17][21]

Assay TypePrincipleProsConsApplicability to Fluoropyridines
Biochemical (Fluorescence) Detects modulation of enzyme/receptor activity via light emission.[13]High throughput, miniaturizable, sensitive.Prone to interference from fluorescent compounds.High. Requires counter-screens for autofluorescence.
Cell-Based (Luminescence) Measures a cellular response (e.g., gene expression, viability) via a luciferase reporter.[14]High biological relevance, measures cell permeability.Complex biology can lead to ambiguous results; potential for compound cytotoxicity.High. Requires counter-screens for luciferase inhibition and cytotoxicity.
¹⁹F NMR Detects binding by observing changes (broadening, chemical shift) in the ligand's ¹⁹F NMR signal.[18][21]Extremely low false-positive rate, no biological background, detects weak binding, provides structural insights.[17][19]Lower throughput, requires higher compound and protein amounts, requires specialized equipment.Exceptional. The ideal method for fragment-based screening of fluorinated libraries.

Protocol: Primary HTS Workflow

This protocol outlines a typical automated biochemical HTS workflow to identify inhibitors of a target enzyme.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_data Data Processing Lib_Plate 1. Library Plating (Acoustic Dispensing) Assay_Plate 2. Assay Plate Creation (Reagent Addition) Lib_Plate->Assay_Plate Transfer nL of compound Incubate 3. Incubation (Controlled Temp/Time) Assay_Plate->Incubate Add Enzyme & Substrate Read 4. Signal Detection (Plate Reader) Incubate->Read Stop Reaction (if needed) Raw_Data 5. Raw Data Acquisition Read->Raw_Data Analysis 6. Normalization & Hit Identification Raw_Data->Analysis Calculate % Inhibition & Z-Score Hits Primary Hits Analysis->Hits

Caption: Automated High-Throughput Screening (HTS) Workflow.

Materials & Equipment:

  • Fluoropyridine library (e.g., Maybridge Screening Collection) plated in 384-well format.[22]

  • Acoustic liquid handler (e.g., Echo)

  • Automated liquid handling system (e.g., Biomek, Hamilton)

  • Multimode plate reader with fluorescence detection

  • Purified target enzyme, substrate, and assay buffer

  • 384-well low-volume assay plates

  • HTS data analysis software[23]

Step-by-Step Methodology:

  • Compound Plating: Using an acoustic liquid handler, transfer 20-50 nL of each compound from the library source plates to 384-well assay plates. This minimizes solvent effects.

  • Controls: Dedicate specific columns on each plate for controls:

    • Negative Control: 100% activity (vehicle, e.g., DMSO, only).

    • Positive Control: 0% activity (a known inhibitor of the target).

  • Reagent Addition: Use an automated liquid handler to add the assay buffer and target enzyme to all wells. Briefly centrifuge the plates.

  • Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow compounds to bind to the enzyme. This step is critical for identifying time-dependent inhibitors.

  • Initiate Reaction: Add the enzyme's substrate to all wells to start the reaction.

  • Reaction Incubation: Incubate the plates for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C). The reaction must be in the linear range, determined during assay development.

  • Signal Detection: Read the fluorescence intensity on a plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis:

    • Normalize the data for each plate using the controls: % Inhibition = 100 * (1 - (Signal_Compound - Avg_Positive_Control) / (Avg_Negative_Control - Avg_Positive_Control)).

    • Calculate the Z-score for each compound, a robust statistical measure of activity.

    • Flag primary hits based on predefined criteria (see Table 3).

Data Analysis and Hit Prioritization

Raw HTS data must be rigorously analyzed to identify genuine hits while minimizing the progression of false positives.[24]

ParameterThreshold ExampleRationale & Causality
% Inhibition > 50%A primary cutoff to select for compounds with significant activity at the screening concentration.
Z-score > 3A statistical measure of how many standard deviations a compound's activity is from the plate mean. A score >3 indicates a high-confidence "hit" that is unlikely to be due to random variation.
Visual Inspection N/APlate heatmaps should be inspected for systematic errors (e.g., edge effects, gradients) that could indicate technical problems during the screen.[10]
Chemical Clustering N/AActive compounds are grouped by chemical similarity. Clusters of related active compounds (Structure-Activity Relationship, or SAR) increase confidence over "singletons".[8]

Protocol: Hit Validation and Triage Cascade

Primary hits from an HTS campaign are not validated drug candidates.[25] A systematic validation cascade is mandatory to eliminate artifacts and confirm on-target activity.[8][26]

Hit_Validation_Workflow cluster_triage Hit Triage & Confirmation cluster_validation Orthogonal & Counter Screens Primary_Hits Primary HTS Hits (e.g., 1000 compounds) Confirmation 1. Confirmation Screen (Fresh solid compound) Primary_Hits->Confirmation Re-test at single concentration Dose_Response 2. Dose-Response (IC50) (10-point titration) Confirmation->Dose_Response Progress confirmed hits Orthogonal 3. Orthogonal Assay (Different detection method) Dose_Response->Orthogonal Counter 4. Counter-Screen (Assay interference tests) Orthogonal->Counter Confirm mechanism Cellular 5. Cell-Based Assay (Target engagement) Counter->Cellular Eliminate artifacts Validated_Hits Validated Hits (e.g., 5-10 chemotypes) Cellular->Validated_Hits Ready for Lead Op

Caption: Hit Validation Cascade for Triaging HTS Positives.

Step-by-Step Methodology:

  • Hit Confirmation:

    • Action: Re-order or re-synthesize the primary hit compounds. Test them again in the primary assay at a single concentration.

    • Rationale: This step eliminates hits that were due to plating errors or compound degradation in the original library plates.[25]

  • Dose-Response and Potency Determination:

    • Action: For all confirmed hits, perform a 10-point serial dilution to determine the half-maximal inhibitory concentration (IC₅₀).

    • Rationale: This quantifies the compound's potency and confirms a dose-dependent biological effect, a hallmark of a true inhibitor.

  • Orthogonal Assay:

    • Action: Test potent compounds in a secondary assay that measures the same biological endpoint but uses a different technology (e.g., if the primary was fluorescence, use a label-free method like Surface Plasmon Resonance).

    • Rationale: This is a critical step to eliminate technology-specific artifacts (e.g., fluorescence quenchers).[8] A compound active in two distinct assay formats is a much higher-quality hit.

  • Counter-Screens:

    • Action: Perform specific assays to detect non-specific activity. For a luciferase-based primary screen, test compounds directly against the luciferase enzyme.

    • Rationale: This directly identifies and removes compounds that interfere with the assay components.

  • Cellular Target Engagement:

    • Action: For validated biochemical hits, test their ability to inhibit the target in a relevant cell-based assay.

    • Rationale: This final step confirms that the compound is cell-permeable and can engage its intended target in a physiological context, bridging the gap from a biochemical hit to a viable starting point for medicinal chemistry.[12]

Conclusion

High-throughput screening of fluoropyridine libraries is a highly effective strategy for modern drug discovery. The unique properties imparted by the fluorine atom can provide significant advantages in developing drug candidates with improved pharmacological profiles.[2] Success, however, is not guaranteed by the library alone. It requires a disciplined, multi-step process encompassing thoughtful assay design, robust automation, rigorous data analysis, and a stringent validation cascade to separate true hits from a background of artifacts.[10] Specialized techniques like ¹⁹F NMR screening can further de-risk the hit-finding process by providing unambiguous evidence of binding. By adhering to the principles and protocols outlined in this guide, research organizations can maximize their chances of discovering novel, high-quality chemical matter to fuel their drug discovery pipelines.

References

  • Pomerantz, W. C., & Wiest, O. (2021). A beginner's guide to ¹⁹F NMR and its role in drug screening. Journal of Medicinal Chemistry.
  • Walsby, C. J., & discriminating, M. (n.d.). Applications of ¹⁹F-NMR in Fragment-Based Drug Discovery. MDPI.
  • Lin, M., & Yu, L. (n.d.). Perspectives on Applications of ¹⁹F-NMR in Fragment-Based Drug Discovery. PMC - NIH.
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  • Orita, T., & et al. (n.d.). ¹⁹F chemical library and ¹⁹F-NMR for a weakly bound complex structure. PMC - NIH.
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  • (n.d.). Do ¹⁹F NMR fragment screening libraries for FBDD incorporate the latest trends in library design? | Charles River.
  • (2006). The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2.
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  • (n.d.). Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS.
  • (n.d.). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI.
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  • Liu, B., & et al. (2019). High-Throughput Computational Screening of Li-Containing Fluorides for Battery Cathode Coatings.
  • Martin, A. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • (n.d.). High-Throughput Screening (HTS) for Drug Discovery. Thermo Fisher Scientific - US.
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  • (2020). Deploying Fluorescent Nucleoside Analogues for High-Throughput Inhibitor Screening.
  • (n.d.). SuFEx-enabled high-throughput medicinal chemistry. ChemRxiv.
  • Russo, D. P., & et al. (2022).
  • (n.d.). Discovery and applications of small molecule probes for studying biological processes. University of Nottingham.
  • (n.d.). Evaluating and evolving a screening library in academia: the St. Jude approach. PMC - NIH.
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  • Gillet, V. J. (2008). New directions in library design and analysis. PubMed.
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Method

Application Note: Protocols for High-Throughput Screening and Characterization of Novel H+,K+-ATPase Inhibitors

Audience: Researchers, scientists, and drug development professionals. Abstract The gastric H+,K+-ATPase, or proton pump, is the final-step enzyme responsible for acid secretion in the stomach, making it a primary target...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The gastric H+,K+-ATPase, or proton pump, is the final-step enzyme responsible for acid secretion in the stomach, making it a primary target for treating acid-related disorders like gastroesophageal reflux disease (GERD) and peptic ulcers. This document provides a comprehensive guide for researchers to measure H+,K+-ATPase activity and to characterize the potency of novel inhibitory compounds. We detail protocols for the preparation of enzyme-enriched microsomes from gastric tissue, a robust colorimetric assay for measuring enzymatic activity, and a systematic workflow for determining the half-maximal inhibitory concentration (IC50) of test compounds. The methodologies are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each step to ensure data integrity and reproducibility.

Introduction: The Gastric Proton Pump as a Key Therapeutic Target

The H+,K+-ATPase is a P-type ATPase found in the parietal cells of the gastric mucosa. It actively transports H+ ions into the gastric lumen in exchange for K+ ions, a process powered by the hydrolysis of ATP.[1] This pumping action can generate a proton gradient of over a million-fold, leading to gastric juice acidity with a pH as low as 1. This acidic environment is crucial for digestion but can also be pathogenic.

Pharmacological inhibition of the H+,K+-ATPase is the most effective strategy for reducing gastric acid secretion. Two major classes of inhibitors exist:

  • Proton Pump Inhibitors (PPIs): Covalently binding drugs like omeprazole that require acid-activation to form a reactive species which irreversibly binds to cysteine residues on the enzyme's extracellular surface.[2]

  • Potassium-Competitive Acid Blockers (P-CABs): Compounds that bind reversibly to the enzyme's potassium-binding site, offering a competitive mode of inhibition.

Developing novel inhibitors with improved pharmacokinetics and efficacy requires robust and reliable in vitro testing protocols. The following sections provide a detailed framework for these assays.

Principle of the H+,K+-ATPase Activity Assay

The functional activity of H+,K+-ATPase is quantified by measuring its rate of ATP hydrolysis. The enzyme catalyzes the following reaction:

ATP → ADP + Pi (inorganic phosphate)

The most common and reliable method for measuring this activity is to quantify the amount of inorganic phosphate (Pi) released over time. The malachite green assay is a sensitive, colorimetric method ideal for this purpose in a high-throughput, 96-well plate format.[3]

Mechanism of Malachite Green Assay: In an acidic environment, inorganic phosphate reacts with ammonium molybdate to form a phosphomolybdate complex.[3][4] This complex then binds with malachite green dye, causing a color shift that can be measured spectrophotometrically at a wavelength between 620-660 nm.[4][5] The intensity of the color is directly proportional to the amount of inorganic phosphate released, and therefore, to the enzyme's activity.

Part 1: Preparation of H+,K+-ATPase Enriched Microsomes

A high-quality enzyme preparation is critical for a successful assay. Gastric microsomes, which are sealed vesicles derived from the parietal cell membranes, are a rich source of H+,K+-ATPase.[6] The following protocol describes their isolation from pig or rabbit gastric mucosa.

Experimental Workflow: Microsome Preparation

The process involves tissue homogenization followed by a series of centrifugation steps to isolate the microsomal fraction containing the enzyme.

cluster_prep Microsome Preparation Workflow A 1. Obtain & Mince Gastric Mucosa B 2. Homogenize in Buffer A->B C 3. Low-Speed Centrifugation (Remove Debris) B->C D 4. High-Speed Centrifugation (Pellet crude microsomes) C->D E 5. Resuspend & Apply to Sucrose/Ficoll Gradient D->E F 6. Ultracentrifugation E->F G 7. Collect H+,K+-ATPase Enriched Fraction F->G H 8. Characterize & Store (-80°C) G->H

Caption: Workflow for isolating H+,K+-ATPase enriched microsomes.

Step-by-Step Protocol: Microsome Isolation
  • Tissue Preparation: Obtain fresh pig or rabbit stomachs from a local abattoir. Scrape the gastric mucosa from the fundic region, wash with ice-cold saline, and weigh.

  • Homogenization: Mince the tissue and homogenize in a Dounce or Potter-Elvehjem homogenizer with 4 volumes of ice-cold homogenization buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 10,000 x g for 20 min) to pellet nuclei and cell debris.

    • Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g for 60 min) to pellet the crude microsomal fraction.[1]

  • Sucrose Gradient Purification:

    • Gently resuspend the crude microsomal pellet in a minimal volume of homogenization buffer.

    • Layer the suspension onto a discontinuous sucrose/Ficoll step gradient. A typical gradient might consist of layers of 1.1 M sucrose and 7% Ficoll.[2]

    • Perform ultracentrifugation (e.g., 150,000 x g for 2-3 hours).

  • Fraction Collection & Storage:

    • The H+,K+-ATPase-enriched vesicles will band at a specific interface (e.g., the 7% Ficoll/1.1 M sucrose interface).[2] Carefully collect this fraction.

    • Dilute the fraction with storage buffer (e.g., 20% glycerol in Tris-HCl), aliquot, and snap-freeze in liquid nitrogen. Store at -80°C until use.

  • Quality Control:

    • Protein Concentration: Determine the total protein concentration of the microsomal preparation using a Bradford or BCA protein assay.

    • Purity: Assess the purity of the H+,K+-ATPase α-subunit (~94 kDa) via SDS-PAGE and Coomassie or silver staining.[2]

Part 2: Protocol for Measuring Basal H+,K+-ATPase Activity

This protocol uses the malachite green assay to determine the specific activity of the prepared enzyme. It is performed in a 96-well plate format.

Reagents & Buffers
Reagent/BufferCompositionPurpose
Assay Buffer 60 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, 1 mM EGTAProvides optimal pH and necessary cofactors (Mg²⁺) for the enzyme.
K⁺ Stimulation Buffer Assay Buffer + 15 mM KClProvides K⁺ to stimulate the ion-exchange activity of the pump.
ATP Solution 10 mM ATP in water, pH ~7.0The enzyme's substrate.
Enzyme Dilution Microsomes diluted in Assay BufferTo achieve a final concentration of ~50-100 ng/well.[2]
Malachite Green Reagent 0.07% malachite green, 3.7 N H₂SO₄, 2.27% ammonium molybdate, 0.134% Tween-20Colorimetric reagent for phosphate detection.[2]
Stop Solution 15% Sodium CitrateDevelops and stabilizes the color reaction.[2]
Phosphate Standard 1 mM KH₂PO₄ in waterFor generating a standard curve to quantify Pi release.
Experimental Workflow: Activity Assay

cluster_assay Enzyme Activity Assay Workflow A 1. Prepare Phosphate Standard Curve I 9. Calculate Specific Activity A->I B 2. Add Assay Buffers (± K⁺) to Wells C 3. Add Diluted Enzyme B->C D 4. Initiate Reaction with ATP C->D E 5. Incubate (30 min, 37°C) D->E F 6. Stop Reaction & Add Malachite Green Reagent E->F G 7. Develop Color with Sodium Citrate F->G H 8. Read Absorbance (~630 nm) G->H H->I

Caption: Workflow for measuring H+,K+-ATPase activity.

Step-by-Step Protocol: Activity Assay
  • Phosphate Standard Curve:

    • Prepare serial dilutions of the 1 mM KH₂PO₄ standard in Assay Buffer (e.g., 0, 10, 20, 40, 60, 80, 100 µM).

    • Add 100 µL of each standard concentration to separate wells of a 96-well plate.

  • Assay Setup:

    • Add 90 µL of Assay Buffer (for basal activity) or K⁺ Stimulation Buffer (for stimulated activity) to the experimental wells.

    • Add 5 µL of diluted enzyme preparation (~80 ng total protein) to each well.[2]

  • Reaction Initiation & Incubation:

    • Initiate the enzymatic reaction by adding 5 µL of 1 mM ATP to each well (final concentration 50 µM).

    • Incubate the plate at 37°C for 30 minutes.[2]

  • Color Development:

    • Stop the reaction by adding 45 µL of Malachite Green Reagent to all wells (including standards). Mix briefly.

    • After ~10 seconds, add 45 µL of 15% Sodium Citrate to develop the color.[2]

    • Incubate at room temperature for 30-45 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at ~630 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (0 µM Pi) from all readings.

    • Plot the absorbance values of the phosphate standards against their concentrations to generate a linear standard curve.

    • Use the equation of the line to convert the absorbance readings from the enzyme wells into the amount of Pi released (in nmol).

    • Calculate the K⁺-stimulated specific activity: Specific Activity (nmol Pi/min/mg) = [(nmol Pi with K⁺) - (nmol Pi without K⁺)] / (incubation time in min × mg of protein per well)

Part 3: Protocol for Evaluating Novel Inhibitors (IC50 Determination)

This protocol determines the potency of a novel inhibitor by measuring its effect on enzyme activity across a range of concentrations.

Experimental Workflow: Inhibition Assay

cluster_inhibition Inhibitor IC50 Determination Workflow A 1. Prepare Serial Dilutions of Inhibitor B 2. Add K⁺ Buffer, Enzyme, & Inhibitor to Wells A->B C 3. Pre-incubate (e.g., 30 min, 37°C) B->C D 4. Initiate Reaction with ATP C->D E 5. Incubate, Stop, & Develop Color D->E F 6. Read Absorbance (~630 nm) E->F G 7. Calculate % Inhibition F->G H 8. Plot Dose-Response Curve & Determine IC50 G->H

Caption: Workflow for determining inhibitor IC50 values.

Step-by-Step Protocol: Inhibition Assay
  • Prepare Controls and Inhibitors:

    • Positive Control (0% Inhibition): Wells containing enzyme and K⁺ Stimulation Buffer with vehicle (e.g., DMSO) only.

    • Negative Control (100% Inhibition): Wells with a known potent inhibitor (e.g., 50 µM SCH28080 or Omeprazole) to define the assay window.[2]

    • Test Inhibitor: Prepare a 10-point, 3-fold serial dilution of the novel inhibitor in the appropriate vehicle.

  • Pre-incubation:

    • To a 96-well plate, add:

      • 85 µL of K⁺ Stimulation Buffer.

      • 5 µL of diluted enzyme.

      • 5 µL of the inhibitor serial dilution or control solution.

    • Pre-incubate the plate for 30 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[2][7]

  • Reaction and Detection:

    • Initiate the reaction by adding 5 µL of 1 mM ATP.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction and develop the color as described in the activity assay (Part 2, Steps 4-5).

  • Special Consideration for PPIs (e.g., Omeprazole):

    • Covalent PPIs require acid activation to become inhibitory. To test these compounds, the pre-incubation step should be performed at an acidic pH (e.g., pH 6.1) before neutralizing the buffer to pH 7.4 for the ATPase activity measurement.[2]

Part 4: Data Analysis and Interpretation

Calculating Percent Inhibition

For each inhibitor concentration, calculate the percentage of enzyme activity that has been inhibited relative to the control.

% Inhibition = 100 × [1 - (Absinhibitor - Absneg_ctrl) / (Abspos_ctrl - Absneg_ctrl)]

Where:

  • Absinhibitor is the absorbance in the presence of the test inhibitor.

  • Abspos_ctrl is the absorbance of the 0% inhibition control (vehicle only).

  • Absneg_ctrl is the absorbance of the 100% inhibition control.

Determining the IC50 Value

The IC50 is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[8][9]

  • Plot the Data: Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).

  • Curve Fitting: Use a non-linear regression analysis program (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response (variable slope) equation.[10][11]

  • Obtain IC50: The software will calculate the IC50 value, which is the concentration at the inflection point of the curve.[8]

Data Summary

Summarize the potency of novel compounds in a table for easy comparison with known standards.

CompoundIC50 (µM)95% Confidence Interval
Omeprazole (Control)e.g., 26.0[12]Value
SCH28080 (Control)ValueValue
Novel Compound XCalculated ValueCalculated Value
Novel Compound YCalculated ValueCalculated Value

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
High Background Signal Phosphate contamination in glassware or reagents.[13]Use phosphate-free detergents and high-purity water (Milli-Q). Filter malachite green reagent before use.
Low Signal / Activity Inactive enzyme preparation.Prepare fresh microsomes. Verify activity with a new ATP stock. Ensure Mg²⁺ and K⁺ are present.
High Well-to-Well Variability Pipetting errors; Inconsistent incubation times.Use calibrated multichannel pipettes. Ensure consistent timing when adding stop solution.
Precipitation in Wells Detergent incompatibility with malachite green reagent.If using detergents to solubilize the enzyme, ensure they are compatible or run a detergent control.[14]

References

  • Sachs, G., et al. (2007). Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000. PubMed Central. [Link]

  • Bio-Techne. H+/K+ ATPase Activity Assay Kit (Colorimetric). Bio-Techne Website. [Link]

  • Elabscience. H+K+-ATPase Activity Assay Kit. Elabscience Website. [Link]

  • Rabon, E. C., Im, W. B., & Sachs, G. (1988). Preparation of gastric H+,K+-ATPase. Methods in Enzymology. [Link]

  • JoVE. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors. JoVE Website. [Link]

  • Shapiro, A. B. (2017). How to perform Malachite green assay for studying ATPase activity? ResearchGate. [Link]

  • Hellmanczik, T., et al. (2012). Optimization of a malachite green assay for detection of ATP hydrolysis by solubilized membrane proteins. Analytical Biochemistry. [Link]

  • Chan, K. M., et al. (1986). A colorimetric assay for ATPase activity. Journal of Virological Methods. (Referenced in supplementary material). [Link]

  • Krishgen Biosystems. H+ K+ATPase assay kit. Krishgen Website. [Link]

  • EUbOPEN. Protocol for Malachite Green. EUbOPEN Website. [Link]

  • Shaikh, R. U., et al. (2012). In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn. Pharmacognosy Magazine. [Link]

  • Patel, M. J., & Patel, J. K. (2016). In vitro H+ -K + ATPase inhibitory activity of Carissa carandas Linn. leaves extract for anti-ulcer activity. Asian Journal of Pharmacy and Pharmacology. [Link]

  • Duman, R., & Duman, G. (2000). Efficient solubilization and purification of the gastric H+, K+-ATPase for functional and structural studies. Protein Expression and Purification. [Link]

  • edX. IC50 Determination. edX Course Material. [Link]

  • Elekofehinti, O. O., et al. (2021). In vitro H+/K+-ATPase Inhibition, Antiradical Effects of a Flavonoid-rich Fraction of Dissotis rotundifolia. Pharmacognosy Research. [Link]

  • Santhosh Kumar, J. U., et al. (2014). In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract. Journal of Basic and Clinical Pharmacy. [Link]

  • Abe, K., et al. (2017). Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs. Bio-protocol. [Link]

  • Wikipedia. Half maximal inhibitory concentration (IC50). Wikipedia. [Link]

  • Wolosin, J. M., & Forte, J. G. (1983). Effect of calcium on the H+/K+ ATPase of hog gastric microsomes. FEBS Letters. [Link]

  • Thakkar, D., et al. (2016). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. [Link]

  • ResearchGate. IC 50 Values Determined From ATPase Inhibition Experiments. ResearchGate. [Link]

Sources

Application

Application Note: A Comprehensive Guide to the Preparation and Certification of Vonoprazan Impurity Standards

Abstract This technical guide provides a detailed framework for the preparation, isolation, and certification of Vonoprazan impurity standards, intended for researchers, analytical scientists, and quality control profess...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework for the preparation, isolation, and certification of Vonoprazan impurity standards, intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. Vonoprazan, a potassium-competitive acid blocker (P-CAB), represents a significant advancement in treating acid-related disorders.[1][2][] Ensuring its safety and efficacy necessitates rigorous control over all potential impurities. This document outlines systematic protocols based on forced degradation and illustrative chemical synthesis, coupled with robust analytical characterization, to produce high-purity reference standards essential for method development, validation, and routine quality control. The methodologies are grounded in regulatory expectations set forth by the International Council for Harmonisation (ICH).[4][5][6]

Introduction: The Criticality of Impurity Profiling for Vonoprazan

Vonoprazan (TAK-438) inhibits gastric H+, K+-ATPase via a reversible, potassium-competitive mechanism, offering potent and sustained acid suppression.[1][7][8] As with any active pharmaceutical ingredient (API), impurities can arise during synthesis, purification, and storage.[9] These impurities, even in trace amounts, can impact the drug's quality, safety, and efficacy.[5][9] Regulatory bodies worldwide, guided by frameworks like the ICH Q3A(R2) guideline, mandate the reporting, identification, and toxicological qualification of impurities exceeding specific thresholds.[4][6][10]

The availability of well-characterized impurity standards is a prerequisite for developing and validating analytical methods capable of accurately quantifying these substances.[11] This guide provides the scientific rationale and step-by-step protocols for generating these critical reference materials.

Classification and Origin of Vonoprazan Impurities

Vonoprazan impurities can be broadly categorized based on their origin, as outlined by ICH guidelines.[5][10] Understanding the source is key to predicting their presence and designing appropriate control strategies.

  • Process-Related Impurities: These impurities are by-products, intermediates, or unreacted starting materials from the manufacturing process.[9][12] Their formation is often linked to specific reaction conditions or the purity of raw materials.

  • Degradation Products: These arise from the chemical decomposition of the Vonoprazan molecule during storage or manufacturing, often induced by factors like heat, light, humidity, or exposure to alkaline or oxidative conditions.[9][13][14] Forced degradation studies are the primary tool for identifying these potential degradants.[13][15]

  • Genotoxic Impurities (e.g., Nitrosamines): This class of impurities is of high concern due to its potential to be carcinogenic at very low levels. The secondary amine moiety in Vonoprazan's structure makes it susceptible to nitrosation, forming N-Nitroso Vonoprazan under certain conditions.[8][16]

The overall workflow for preparing and certifying an impurity standard is a systematic process, ensuring the final material is suitable for its intended analytical purpose.

G cluster_prep Phase 1: Generation & Isolation cluster_cert Phase 2: Characterization & Certification cluster_final Phase 3: Finalization gen Impurity Generation (Synthesis or Forced Degradation) iso Isolation & Purification (e.g., Preparative HPLC, Crystallization) gen->iso Crude Mixture struct Structural Elucidation (NMR, MS) iso->struct Purified Impurity purity Purity Assessment (HPLC/UPLC, >99.5%) struct->purity Confirm Identity content Content/Potency Assay (qNMR or Mass Balance) purity->content Confirm Purity coa Certificate of Analysis (CoA) Generation content->coa Certified Data storage Establish Storage Conditions & Stability Program coa->storage caption Fig 1. General Workflow for Impurity Standard Preparation.

Caption: Fig 1. General Workflow for Impurity Standard Preparation.

Table 1: Common Vonoprazan Impurities
Impurity NameTypeTypical Origin
N-Desmethyl VonoprazanProcess-Related / MetaboliteImpurity in starting material or side reaction.[17]
Vonoprazan Dimethylamine ImpurityProcess-RelatedSide reaction involving dimethylamine.[18]
1H-pyrrole-3-carboxaldehyde intermediateProcess-RelatedUnreacted intermediate from synthesis.
N-Nitroso VonoprazanDegradation / ProcessReaction of Vonoprazan with nitrosating agents.[8][18]
Hydrolysis Degradant (Imp-1)DegradationFormed under alkaline stress conditions.
Oxidative Degradant (Imp-9)DegradationFormed under oxidative stress conditions.

Protocol 1: Preparation of Degradation Impurities via Forced Degradation

Forced degradation studies intentionally expose the API to harsh conditions to accelerate its decomposition, generating impurities that could form over a product's shelf life.[9][13] Studies show Vonoprazan is highly susceptible to alkaline and oxidative degradation.[13][14][15][19]

Objective

To generate, isolate, and purify significant degradation products of Vonoprazan resulting from alkaline hydrolysis and oxidation.

Materials & Equipment
  • Vonoprazan Fumarate API

  • Sodium Hydroxide (NaOH), 0.1 M solution

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Hydrochloric Acid (HCl), 0.1 M solution (for neutralization)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Analytical and Preparative HPLC systems with UV detectors

  • Rotary Evaporator

  • Lyophilizer (Freeze-dryer)

Step-by-Step Methodology

Part A: Stress Sample Generation

  • Alkaline Hydrolysis:

    • Accurately weigh 100 mg of Vonoprazan Fumarate and dissolve it in 50 mL of methanol.

    • Add 50 mL of 0.1 M NaOH.

    • Stir the solution at room temperature for 24 hours. Monitor the degradation process by periodically injecting an aliquot into an analytical HPLC system. Target approximately 20-30% degradation of the parent API.

    • Once the target degradation is achieved, neutralize the solution to pH ~7.0 using 0.1 M HCl.

  • Oxidative Degradation:

    • Accurately weigh 100 mg of Vonoprazan Fumarate and dissolve it in 100 mL of a 50:50 mixture of acetonitrile and water.

    • Add 10 mL of 30% H₂O₂.

    • Stir the solution at room temperature for 8 hours. Monitor the degradation as described above.

    • Once sufficient degradation is observed, the reaction can be quenched by dilution for direct injection or by adding a small amount of sodium bisulfite solution.

Part B: Isolation & Purification 3. Concentration: Reduce the volume of the neutralized/quenched solutions under reduced pressure using a rotary evaporator. Avoid excessive heat. 4. Preparative HPLC:

  • Dissolve the concentrated residue in a minimal amount of mobile phase.
  • Isolate the major degradation peaks using a preparative HPLC system. A typical C18 column is effective.[9][13]
  • Illustrative Conditions:
  • Column: C18, 10 µm particle size
  • Mobile Phase: Gradient of (A) 0.03 M sodium phosphate buffer (pH 6.5) and (B) Acetonitrile.[1][13][14]
  • Detection: 230 nm.[9][13]
  • Collect fractions corresponding to the distinct impurity peaks.
  • Final Processing:
  • Combine the pure fractions for each impurity.
  • Remove the organic solvent using a rotary evaporator.
  • Freeze-dry (lyophilize) the remaining aqueous solution to obtain the impurity standard as a solid powder.
  • Store the isolated standard at -20°C, protected from light and moisture.

Protocol 2: Illustrative Synthesis of a Process-Related Impurity

Direct chemical synthesis is the preferred method for obtaining high-purity standards of known process-related impurities, as it avoids the complex isolation from a crude API matrix. This protocol provides a representative pathway for a known impurity type.

Objective

To synthesize Vonoprazan Dimethylamine Impurity (1-(5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N,N-dimethylmethanamine), a potential by-product from the reductive amination step in Vonoprazan synthesis.

Rationale

The final step in many reported Vonoprazan syntheses involves the reductive amination of an aldehyde intermediate (5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde) with methylamine.[1] If dimethylamine is present as a contaminant in the methylamine source, the corresponding dimethylamine impurity can be formed.

G cluster_main Main Synthetic Pathway cluster_impurity Impurity Formation Pathway aldehyde Vonoprazan Aldehyde Intermediate vonoprazan Vonoprazan API aldehyde->vonoprazan + Methylamine impurity Vonoprazan Dimethylamine Impurity aldehyde->impurity + Dimethylamine methylamine Methylamine (CH3NH2) methylamine->vonoprazan dimethylamine Dimethylamine ((CH3)2NH) (Contaminant) dimethylamine->impurity reducer Reducing Agent (e.g., NaBH(OAc)3) reducer->vonoprazan reducer->impurity caption Fig 2. Competing reaction pathways leading to API and impurity.

Caption: Fig 2. Competing reaction pathways leading to API and impurity.

Step-by-Step Methodology (Illustrative)
  • Reaction Setup:

    • In a round-bottom flask, dissolve 1.0 g of the Vonoprazan aldehyde intermediate in 20 mL of dichloromethane.

    • Add 1.2 equivalents of dimethylamine (e.g., as a 2.0 M solution in THF).

    • Stir for 30 minutes at room temperature to allow for iminium ion formation.

  • Reduction:

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add 1.5 equivalents of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), in portions.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by adding saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution in vacuo.

    • Purify the crude product using column chromatography on silica gel to yield the pure Vonoprazan Dimethylamine Impurity.

  • Confirmation: Characterize the final product using NMR, MS, and HPLC to confirm its identity and purity (see Section 5.0).

Characterization and Certification of Impurity Standards

A prepared impurity standard is only useful if its identity, purity, and content are unequivocally established. A comprehensive Certificate of Analysis (CoA) must be generated based on the following analytical data.

Purity Determination by HPLC/UPLC

This is the cornerstone for assessing the purity of the standard. A high-resolution, stability-indicating method must be used.

  • Rationale: Chromatographic purity determines the percentage of the main component relative to all other detectable impurities. The area normalization method is typically used.

  • Protocol:

    • Develop a gradient UPLC or HPLC method capable of separating the impurity standard from Vonoprazan and other related substances.[13][20]

    • Use a high-sensitivity detector (e.g., PDA or UV detector at 230 nm).[13][14]

    • Inject a solution of the prepared standard at a suitable concentration.

    • Calculate the area percent purity. The standard should ideally be >99.0% pure, with >99.5% being preferable.

Identity Confirmation by Mass Spectrometry (MS)
  • Rationale: MS provides the molecular weight of the compound, serving as a primary confirmation of its identity.[9]

  • Protocol:

    • Analyze the standard using an LC-MS system.

    • Use a soft ionization technique like Electrospray Ionization (ESI).

    • Confirm that the observed mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ matches the calculated theoretical mass of the impurity.

Structural Elucidation by NMR Spectroscopy
  • Rationale: Nuclear Magnetic Resonance (NMR) provides definitive structural information by mapping the carbon-hydrogen framework of the molecule.[9][12]

  • Protocol:

    • Dissolve a sufficient amount of the standard (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to resolve complex structures.

    • The resulting spectra must be consistent with the proposed chemical structure of the impurity.

Table 2: Summary of Analytical Certification Workflow
Analytical TechniquePurposeAcceptance Criteria
HPLC / UPLCPurity AssessmentPurity ≥ 99.0% by area normalization.
LC-MSIdentity ConfirmationObserved [M+H]⁺ matches theoretical mass ± 5 ppm.
¹H and ¹³C NMRStructural ElucidationSpectra are consistent with the proposed structure.
Karl Fischer TitrationWater ContentDetermine water content for accurate weighing.
Thermogravimetric Analysis (TGA)Residual SolventsDetermine residual solvent content.
Quantitative NMR (qNMR)Potency/Content AssayAssigns an accurate potency value to the standard.

Conclusion

A proactive and systematic approach to the preparation of impurity standards is fundamental to modern pharmaceutical development and quality control. By combining targeted strategies like forced degradation and chemical synthesis with rigorous analytical characterization, laboratories can produce the high-quality reference materials needed to ensure the safety and quality of Vonoprazan. The protocols and principles outlined in this guide provide a robust framework for achieving this critical objective in full compliance with global regulatory standards.

References

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • Pharmareview. (2025). Vonoprazan Impurities| Identification, Analytical Methods and Global Control Standards. [Link]

  • PubMed. Identification, Characterization, and High-Performance Liquid Chromatography Quantification of Process-Related Impurities in Vonoprazan Fumarate. [Link]

  • YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. [Link]

  • FDA. Guidance for Industry Q3A Impurities in New Drug Substances. [Link]

  • Journal of Medicinal and Nanomaterials Chemistry. (2023). Analytical Methods with Clinical Trial and Future Aspects of Vonoprazan : A Systemic Review. [Link]

  • PubMed. (2018). Development of a stability- indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug substance. [Link]

  • Pharmaffiliates. Vonoprazan-impurities. [Link]

  • ResearchGate. (2025). Development of a stability- indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug substance | Request PDF. [Link]

  • Semantic Scholar. Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumarate. [Link]

  • Akdeniz University. (2021). Stability indicating HPTLC – densitometric method for estimation of vonoprazan fumarate. [Link]

  • WIPO Patentscope. (2025). WO/2025/064381 METHOD FOR PREPARING VONOPRAZAN WITH REDUCED NITROSAMINE. [Link]

  • ResearchGate. Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumarate | Request PDF. [Link]

  • Google Patents.
  • SynZeal. Vonoprazan Impurities. [Link]

  • ResolveMass Laboratories Inc. (2025). Nitrosamine testing in Vonoprazan. [Link]

  • ResearchGate. (2025). Method Development and Validation for Estimation of Vonoprazan by RP-HPLC method in bulk and tablets dosage form | Request PDF. [Link]

  • ScienceDirect. Development of a stability– indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug. [Link]

  • Google Patents.
  • SynZeal. Vonoprazan Nitroso Impurity. [Link]

  • JOCPR. (2024). Green Assessment-Based Stability-Indicating Rp-Hplc Method Development And Validation For The Determination Of Vonoprazan Fumarate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Challenges in Fluoropyridine Compound Purification

Welcome to the technical support center for the purification of fluoropyridine compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaini...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of fluoropyridine compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity fluoropyridine derivatives. The unique electronic properties conferred by the fluorine atom can significantly alter the chemical behavior of the pyridine ring, leading to purification challenges not typically observed with their non-fluorinated analogs. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these specific issues, grounding our advice in established scientific principles and field-proven experience.

The Unique Challenge of Fluoropyridines

The introduction of one or more fluorine atoms onto the pyridine ring dramatically influences its physicochemical properties. Understanding these changes is the cornerstone of developing a successful purification strategy.

  • Altered Basicity and Polarity: Fluorine, being highly electronegative, withdraws electron density from the pyridine ring, thereby reducing the basicity of the ring nitrogen. This altered pKa can affect the compound's behavior during acid-base extractions and its interaction with silica gel in normal-phase chromatography. The degree of fluorination has a complex effect on lipophilicity; it can increase the hydrophobic surface area while also increasing the overall polarity of the molecule[1].

  • Enhanced Reactivity and Potential Instability: The fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when positioned at the 2- or 4-positions[2]. This reactivity can lead to compound degradation during purification if incompatible solvents (e.g., protic nucleophilic solvents like methanol) or reagents are used. Some fluorinated compounds may also be sensitive to water or pH extremes[3][4][5].

  • Close-Boiling Point Impurities: Synthetic routes to fluoropyridines can result in regioisomers or other closely related impurities that are difficult to separate by distillation or crystallization due to similar physical properties.

Troubleshooting Guide: Column Chromatography

Column chromatography is a primary tool for fluoropyridine purification. However, common issues like peak tailing, poor separation, and compound degradation can arise.

Issue 1: Peak Tailing of Basic Fluoropyridines on Silica Gel

Question: My fluoropyridine compound is showing significant peak tailing on a silica gel column, leading to poor resolution and cross-contamination of fractions. What is the cause, and how can I fix it?

Causality: Peak tailing for basic compounds like pyridines on standard silica gel is primarily due to strong interactions between the basic nitrogen atom and acidic silanol groups (Si-OH) on the silica surface[6]. This leads to a secondary, non-ideal retention mechanism, causing the peak to tail. The problem can be exacerbated by the specific electronic profile of your fluoropyridine.

Troubleshooting Workflow

start Peak Tailing Observed mod_mobile Add Mobile Phase Modifier start->mod_mobile deactivate Use Deactivated Stationary Phase start->deactivate If modifiers are ineffective or incompatible reverse_phase Switch to Reversed-Phase (C18) start->reverse_phase For highly polar compounds or persistent tailing base_mod Add Competing Base (e.g., 0.1-1% Triethylamine or Ammonia) mod_mobile->base_mod For neutral/basic conditions acid_mod Add Acidic Modifier (e.g., 0.1% TFA or Acetic Acid) mod_mobile->acid_mod To protonate amine success Improved Peak Shape base_mod->success acid_mod->success end_capped End-capped Silica or Alumina deactivate->end_capped end_capped->success rp_protocol Use Water/ACN or Water/MeOH with pH modifier (e.g., Formic Acid) reverse_phase->rp_protocol rp_protocol->success

Caption: Decision workflow for troubleshooting peak tailing.

Step-by-Step Protocol: Eliminating Peak Tailing
  • Mobile Phase Modification (First-Line Approach):

    • Rationale: Adding a small amount of a basic or acidic modifier to the eluent can effectively mask the active silanol sites or change the ionization state of the analyte, leading to a single, predictable retention mechanism.

    • Protocol: To your chosen eluent system (e.g., Hexane/Ethyl Acetate), add a competing base like triethylamine (TEA) or ammonia (as a 7N solution in methanol) at a concentration of 0.1-1% (v/v)[5][6]. TEA will preferentially bind to the acidic silanol sites, preventing your fluoropyridine from interacting with them. Alternatively, for certain compounds, protonating the basic nitrogen with an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) can improve peak shape, though this makes the compound more polar[5].

  • Stationary Phase Selection:

    • Rationale: If mobile phase modifiers are insufficient or undesirable (e.g., TEA can be difficult to remove), using a less acidic stationary phase is the next logical step.

    • Options:

      • Deactivated Silica: Use commercially available end-capped silica gel, where the silanol groups are chemically derivatized to be less active[5].

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica for basic compounds. Basic alumina is generally preferred for this application.

      • Reversed-Phase (C18) Chromatography: This is often the best choice for moderately to highly polar fluoropyridines. The separation occurs on a non-polar stationary phase with a polar mobile phase (e.g., water/acetonitrile)[7].

Parameter Normal Phase (Silica) Modified Normal Phase Reversed Phase (C18)
Stationary Phase Silica GelSilica GelC18-functionalized Silica
Typical Eluent Hexane/Ethyl Acetate, DCM/MethanolHexane/EtOAc + 0.5% TEAWater/Acetonitrile + 0.1% Formic Acid
Best For Less polar compoundsBasic compounds prone to tailingPolar to moderately non-polar compounds
Key Advantage Simple, widely availableEliminates peak tailing for basesExcellent for polar compounds
Key Disadvantage Peak tailing for basic compoundsModifier removal can be difficultRequires aqueous mobile phases
Issue 2: Poor Separation of Isomers or Closely Related Impurities

Question: I am struggling to separate my target fluoropyridine from a regioisomer. Their Rf values are almost identical on TLC. What can I do?

Causality: Isomers often have very similar polarities, making them difficult to resolve with standard chromatographic systems. Successful separation relies on exploiting subtle differences in their interaction with the stationary and mobile phases.

Step-by-Step Protocol: Improving Resolution
  • Optimize the Solvent System:

    • Rationale: Changing the solvent system can alter the selectivity of the separation. Solvents are classified by their properties (e.g., proton donor, proton acceptor, dipole moment). Switching from one class to another can influence the interactions differently for each isomer.

    • Protocol: If you are using a standard Hexane/Ethyl Acetate system, try a system with a different solvent, such as Dichloromethane/Methanol or Toluene/Acetone[7]. Run TLC plates in several different solvent systems to identify the one that provides the best separation.

  • Reduce the Column Load:

    • Rationale: Overloading the column is a common cause of poor separation. The amount of crude material applied should typically be no more than 1-5% of the mass of the stationary phase[7].

    • Protocol: If you are purifying 1 gram of material, you should be using at least 50-100 grams of silica gel. For difficult separations, a loading of 1% (1g crude on 100g silica) or less is recommended.

  • Switch to High-Performance Liquid Chromatography (HPLC):

    • Rationale: Preparative HPLC offers significantly higher resolution than flash chromatography due to smaller particle sizes of the stationary phase and a more controlled flow.

    • Protocol: Develop a method on an analytical HPLC first to find the optimal conditions (column type, mobile phase). This method can then be scaled up to a preparative system. Chiral stationary phases are available for separating enantiomers[8].

Troubleshooting Guide: Crystallization

Crystallization is a powerful purification technique for solid fluoropyridines, capable of providing very high purity material.

Issue 3: Compound "Oils Out" Instead of Crystallizing

Question: When I try to crystallize my fluoropyridine, it separates from the solution as an oil, not as solid crystals. How can I resolve this?

Causality: Oiling out occurs when the solubility of the compound in the solvent drops so rapidly upon cooling that the molecules do not have time to arrange themselves into an ordered crystal lattice. This can be caused by using a solvent in which the compound is too soluble, cooling the solution too quickly, or the presence of impurities that inhibit crystallization[7].

Troubleshooting Workflow

start Compound 'Oils Out' reheat Re-heat to Dissolve Oil start->reheat change_solvent Change Solvent System start->change_solvent If all else fails add_solvent Add More Hot Solvent reheat->add_solvent If solution is supersaturated slow_cool Cool Slowly (e.g., in a dewar or insulated bath) reheat->slow_cool If cooling was too fast add_solvent->slow_cool scratch Scratch Inner Surface of Flask slow_cool->scratch If no crystals form seed Add Seed Crystal scratch->seed If scratching fails success Crystals Form seed->success change_solvent->success

Caption: Decision workflow for resolving crystallization issues.

Step-by-Step Protocol: Inducing Crystallization
  • Re-dissolve and Cool Slowly:

    • Protocol: Heat the solution to re-dissolve the oil. If it doesn't fully dissolve, add a small amount of additional hot solvent until it does[7]. Then, allow the solution to cool to room temperature very slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool gradually.

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth[7].

    • Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, supersaturated solution. This "seed" will act as a template for further crystal growth[7].

  • Change the Solvent System:

    • Rationale: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.

    • Protocol: Experiment with different solvents or solvent mixtures. A common technique is to dissolve the compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes slightly cloudy (the cloud point). Heating to clarify and then cooling slowly can often yield good crystals. Common systems include ethyl acetate/petroleum ether and dichloromethane/hexane[9].

Frequently Asked Questions (FAQs)

Q1: My fluoropyridine seems to be decomposing on the silica gel column. What's happening?

A1: Decomposition on silica gel can occur if your fluoropyridine is unstable to acidic conditions. As mentioned, 2- and 4-fluoropyridines are susceptible to nucleophilic attack[2]. If you are using a nucleophilic solvent like methanol in your eluent, it could potentially displace the fluoride.

  • Solution: Switch to a less acidic stationary phase like alumina or use a less nucleophilic solvent system (e.g., DCM/ethyl acetate). Additionally, ensure that your crude material is free of any strong acids or bases from the reaction workup before loading it onto the column. A pre-purification filtration through a short plug of basic alumina can sometimes be beneficial.

Q2: How can I effectively remove residual silver salts from a C-H fluorination reaction?

A2: Residual silver salts can interfere with subsequent reactions and purification. Filtering the reaction mixture through Celite is often insufficient to remove all soluble silver salts[10][11].

  • Solution: A more effective method is to filter the reaction mixture through a short plug of silica gel, eluting with the reaction solvent (e.g., acetonitrile) or another suitable solvent like ethyl acetate[10][11]. The silica will adsorb the polar silver salts, allowing your less polar product to pass through.

Q3: I need to dry my fluoropyridine sample, but I'm worried about its stability. What is the best method?

A3: While many pyridines are dried over potassium hydroxide (KOH), this is a strong base and could potentially react with sensitive fluoropyridines.

  • Solution: For a less reactive drying agent, consider using anhydrous sodium sulfate or magnesium sulfate, followed by filtration. For rigorous drying, azeotropic distillation with a non-nucleophilic solvent like toluene can be effective if your compound is thermally stable[12]. If the compound is volatile, vacuum transfer can be used for final purification and drying[3].

Q4: Can I use an acidic wash to extract my fluoropyridine from an organic mixture?

A4: Yes, but with caution. The basicity of the pyridine nitrogen is reduced by the electron-withdrawing fluorine atom[1]. Therefore, you may need a stronger acid than you would for a non-fluorinated pyridine to achieve complete protonation and extraction into the aqueous layer.

  • Solution: Use a dilute solution of HCl (e.g., 1M) and check the pH of the aqueous layer to ensure it is sufficiently acidic. Be aware that some fluorinated compounds can be unstable to strongly acidic conditions[5]. Always test the stability of your compound on a small scale first. After extraction, the aqueous layer can be basified and the product re-extracted into an organic solvent.

References

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH. [Link]

  • Ismagilov, R. R., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13437–13445. [Link]

  • CN102898358A - Preparation method of fluoropyridine compounds.
  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. Chem-Station. [Link]

  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(23), 5733. [Link]

  • KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956–960. [Link]

  • Leroux, F. R., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

  • Cordes, T., et al. (2021). A systematic approach for the purification of fluorophore-labelled proteins via anion exchange chromatography. bioRxiv. [Link]

  • Neumann, M. A., et al. (2012). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design, 12(3), 1477–1485. [Link]

  • Dwivedi, A., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 229. [Link]

  • Parise, R. A., et al. (1984). Gas-liquid chromatographic analysis of fluoropyrimidine nucleosides and fluorouracil in plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 306, 428–434. [Link]

  • Hudlicky, M., & Pavlath, A. E. (Eds.). (1995). Chemistry of Organic Fluorine Compounds II: A Critical Review. ACS Monograph 187.
  • Chiral separation of (R/S) enantiomers - Resolution of ibuprofen. (2016). YouTube. [Link]

  • Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. (2016). Semantic Scholar. [Link]

  • Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 981–983. [Link]

  • A systematic approach for the purification of fluorophore-labelled proteins via anion exchange chromatography. (2021). bioRxiv. [Link]

  • Britton, J., & Raston, C. L. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 18, 1720–1740. [Link]

  • Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. (2024). Stanford Chemicals. [Link]

  • Inline purification in continuous flow synthesis – opportunities and challenges. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • Kaplan, N. O., et al. (1974). Purification and separation of pyridine nucleotide-linked dehydrogenases by affinity chromatography techniques. Methods in Enzymology, 34, 649-659. [Link]

Sources

Optimization

"troubleshooting guide for fluoropyridine synthesis reactions"

Welcome to the technical support center for fluoropyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently as...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for fluoropyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during these critical reactions. The information herein is structured to offer not just solutions, but a deeper understanding of the underlying chemical principles to empower your synthetic strategies.

Section 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) of Fluoropyridines

Nucleophilic aromatic substitution (SNAr) is a cornerstone of fluoropyridine chemistry, valued for its efficiency in forming C-N, C-O, and C-S bonds. The high electronegativity of fluorine makes the attached carbon atom highly electrophilic and susceptible to nucleophilic attack, particularly at the 2- and 4-positions of the pyridine ring[1]. However, achieving high yields and purity can be challenging.

FAQ 1: My SNAr reaction is showing low or no conversion. What are the likely causes and how can I fix it?

Low conversion is a frequent issue. A systematic approach to troubleshooting is crucial.

Possible Causes & Recommended Solutions:

  • Insufficiently Activated Pyridine Ring: The SNAr reaction is most favorable at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate[1]. Reactions at the 3-position are significantly slower.

    • Solution: If your synthesis allows, position the fluorine at the 2- or 4-position. If you must work with a 3-fluoropyridine, consider adding further electron-withdrawing groups to the ring to enhance reactivity, or be prepared for more forcing reaction conditions.

  • Weak Nucleophile or Incomplete Deprotonation: For amine or alcohol nucleophiles, deprotonation is essential to generate a potent nucleophilic species.

    • Solution: Ensure you are using a base strong enough to fully deprotonate your nucleophile. For alcohols, sodium hydride (NaH) is a common choice, while for amines, bases like potassium carbonate (K₂CO₃) can be effective, depending on the amine's pKa[1].

  • Low Reaction Temperature: Many SNAr reactions on fluoropyridines necessitate elevated temperatures to proceed at a reasonable rate[1].

    • Solution: Gradually increase the reaction temperature, for instance, in 10-20 °C increments. Microwave irradiation can be an excellent alternative for achieving higher temperatures and promoting faster reaction rates under controlled conditions[1][2].

  • Steric Hindrance: Bulky groups on the pyridine ring near the reaction site or a sterically hindered nucleophile can impede the reaction[1].

    • Solution: If possible, opt for a less sterically hindered nucleophile.

  • Inappropriate Solvent: The choice of solvent is critical for stabilizing the charged intermediate.

    • Solution: Use polar aprotic solvents such as DMSO, DMF, or acetonitrile. These solvents effectively solvate the cation of the base while leaving the nucleophile relatively unsolvated and thus more reactive[1].

Diagram 1: Troubleshooting Workflow for Low Yield in SNAr Reactions

start Low Yield in SNAr Reaction check_sm Is starting material consumed? start->check_sm increase_reactivity Increase Reactivity: - Check nucleophile strength/base - Increase temperature/use microwave - Check for steric hindrance check_sm->increase_reactivity No analyze_side_products Analyze for side products check_sm->analyze_side_products Yes improved_yield Improved Yield increase_reactivity->improved_yield side_products_present Side products present analyze_side_products->side_products_present optimize Optimize Conditions: - Lower temperature - Use milder base - Shorter reaction time optimize->improved_yield side_products_present->optimize anhydrous Ensure anhydrous conditions (to prevent hydrolysis) side_products_present->anhydrous hydrolysis_product Hydrolysis product present anhydrous->hydrolysis_product amine Aryl Amine (Ar-NH2) diazonium Aryl Diazonium Tetrafluoroborate (Ar-N2+ BF4-) amine->diazonium + NaNO2, HBF4 cation Aryl Cation (Ar+) diazonium->cation Heat (Δ) - N2, -BF3 product Aryl Fluoride (Ar-F) cation->product + F-

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Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Fluoropyridine Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and optimization of fluoropyridine derivatives. This guide is designed for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of fluoropyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in the synthesis of these crucial building blocks. Fluoropyridines are integral to modern drug discovery, as the introduction of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1] However, their synthesis is not always straightforward.

This document provides in-depth, field-proven insights in a question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles governing success.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts that are crucial for understanding the unique reactivity of fluoropyridines.

Q1: Why is fluorine a good leaving group in Nucleophilic Aromatic Substitution (SNAr) on pyridines, when it's a poor one in aliphatic Sₙ2 reactions?

This is a critical concept rooted in the mechanism of SNAr. Unlike an Sₙ2 reaction, the rate-determining step in SNAr is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate, known as a Meisenheimer complex.[2] Fluorine's powerful inductive electron-withdrawing effect (-I effect) polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and exceptionally susceptible to nucleophilic attack. This effect accelerates the formation of the Meisenheimer complex. The subsequent step, the expulsion of the fluoride ion to restore aromaticity, is fast. Therefore, the leaving group aptitude in SNAr is often the reverse of that in Sₙ2 reactions, following the general trend: F > Cl > Br > I.[2]

Q2: Which positions on the pyridine ring are most reactive for SNAr, and why?

The 2- and 4-positions (ortho and para to the ring nitrogen) are significantly more activated towards nucleophilic attack than the 3-position (meta).[2] The reason lies in the stability of the Meisenheimer complex intermediate. When the nucleophile attacks at the 2- or 4-position, the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance, creating a more stable intermediate.[2] Attack at the 3-position does not allow for this resonance stabilization, making the reaction significantly slower and requiring more forcing conditions.

Q3: What are the primary methods for synthesizing fluoropyridine derivatives?

There are several established strategies, each with its own advantages and challenges:

  • Nucleophilic Aromatic Substitution (SNAr): This is the most common method for functionalizing an existing fluoropyridine. It involves reacting a 2- or 4-fluoropyridine with a nucleophile (e.g., alcohols, amines, thiols). The high reactivity of the C-F bond in these positions makes this a powerful method.[3][4]

  • Halogen Exchange (Halex): This involves replacing a different halogen, typically chlorine, with fluorine. This is often used to prepare the fluoropyridine starting material itself. Common reagents include potassium fluoride (KF) or potassium bifluoride (KHF₂), often requiring high temperatures and polar aprotic solvents or even solvent-free conditions.[1][5]

  • Balz-Schiemann Reaction: This classical method is used to introduce fluorine onto a pyridine ring starting from an aminopyridine. It proceeds via a diazonium salt intermediate, which is then thermally decomposed in the presence of a fluoride source.[1][6] This is a key method for accessing 3-fluoropyridines, which are difficult to synthesize via other routes.[1]

  • Direct C-H Fluorination: More modern methods allow for the direct conversion of a C-H bond to a C-F bond. Reagents like AgF₂ have been shown to be effective for the selective fluorination of pyridines at the 2-position.[3]

Troubleshooting Guide

This section addresses specific experimental problems in a Q&A format, providing a systematic approach to identifying and resolving issues.

Problem: Low or No Yield in an SₙAr Reaction

Q: My SₙAr reaction with a 2-fluoropyridine and an alcohol/amine nucleophile is giving low to no product. What should I check first?

This is a common issue that can almost always be resolved by systematically evaluating the reaction components and conditions. The following troubleshooting workflow provides a logical progression of checks.

SNAr_Troubleshooting Start Low / No Yield Substrate 1. Check Substrate Activation Start->Substrate Nucleophile 2. Check Nucleophile Reactivity Start->Nucleophile Conditions 3. Check Reaction Conditions Start->Conditions Pos_Check Is Fluorine at 2- or 4-position? (3-position is much less reactive) Substrate->Pos_Check Positional Activation EWG_Check Are there other electron- withdrawing groups (EWGs)? (EWGs enhance reactivity) Substrate->EWG_Check Electronic Activation Base_Check Is the base strong enough? (e.g., NaH, KOtBu for alcohols) Nucleophile->Base_Check Deprotonation Sterics_Check Is the nucleophile sterically hindered? Nucleophile->Sterics_Check Steric Hindrance Temp_Check Is the temperature high enough? (Often 80-150 °C is required) Conditions->Temp_Check Temperature Solvent_Check Is the solvent polar aprotic? (e.g., DMF, DMSO) Conditions->Solvent_Check Solvent Choice Anhydrous_Check Are conditions anhydrous? (Water can lead to side products) Conditions->Anhydrous_Check Moisture

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Optimization

Technical Support Center: Synthesis of 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine

Welcome to the technical support center for the synthesis of 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and subtleties of this synthesis, with a primary focus on minimizing side product formation and maximizing yield and purity. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to understand and troubleshoot your reaction effectively.

Introduction: The Challenge of Selective N-Methylation

The synthesis of 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine typically involves the N-methylation of its primary amine precursor, 1-(3-Fluoropyridin-2-yl)methanamine. While seemingly straightforward, N-methylation is often plagued by a lack of selectivity, leading to a mixture of unreacted starting material, the desired tertiary amine, and over-methylated quaternary ammonium salts. Furthermore, the pyridine nitrogen itself presents a potential site for undesired alkylation.

This guide champions the Eschweiler-Clarke reaction as the superior method for this transformation. Unlike direct alkylation with agents like methyl iodide, this reductive amination pathway inherently prevents the formation of quaternary ammonium salts and offers a much cleaner reaction profile.[1][2] We will explore the nuances of this reaction, troubleshoot common issues, and provide robust protocols for success.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each issue is presented with probable causes and actionable solutions based on chemical principles.

Q1: My reaction is incomplete. TLC/LC-MS analysis shows significant amounts of the starting primary amine, 1-(3-Fluoropyridin-2-yl)methanamine.

Probable Causes:

  • Insufficient Reagents: The stoichiometry of formaldehyde and formic acid is critical. Both methylation steps (primary → secondary and secondary → tertiary) consume these reagents.

  • Low Reaction Temperature: The Eschweiler-Clarke reaction requires thermal energy to drive the formation of the iminium intermediates and facilitate the hydride transfer from formate.[3]

  • Short Reaction Time: The second methylation step, converting the secondary amine to the desired tertiary amine, is often slower than the first due to increased steric hindrance.

Solutions:

  • Optimize Stoichiometry: Ensure you are using a sufficient excess of both formaldehyde and formic acid. A common starting point is 2.2-3.0 equivalents of formaldehyde and 2.2-5.0 equivalents of formic acid relative to the primary amine.

  • Increase Reaction Temperature: The reaction is typically performed at or near the boiling point of the aqueous solution, often between 80-100 °C.[1] If conversion is sluggish, cautiously increasing the temperature can significantly accelerate the reaction.

  • Extend Reaction Duration: Monitor the reaction by TLC or LC-MS. If the intermediate secondary amine is observed but the primary amine is consumed, the reaction may simply need more time to push the second methylation to completion. Continue heating for an additional 2-6 hours and re-analyze.

ParameterRecommended RangeRationale
Formaldehyde (37% aq.) 2.2 - 3.0 eq.Ensures complete formation of both iminium ion intermediates.
Formic Acid (>88%) 2.2 - 5.0 eq.Acts as both the acid catalyst and the hydride source; excess drives the reaction.[4]
Temperature 80 - 100 °COvercomes the activation energy for iminium ion formation and reduction.
Time 4 - 16 hoursAllows for the slower second methylation step to proceed to completion.
Q2: The primary amine is consumed, but a major side product is the intermediate secondary amine, N-((3-fluoropyridin-2-yl)methyl)methanamine.

Probable Cause:

This is a classic case of incomplete reaction under conditions that were sufficient for the first methylation but not the second. The secondary amine is sterically more hindered, making the formation of the second iminium ion and its subsequent reduction slower.

Solutions:

  • "Push" the Reaction: This is the most direct solution. Increase the temperature to the upper end of the recommended range (e.g., 100 °C) and/or extend the reaction time.

  • Reagent Addition: In some cases, a small additional charge of formaldehyde and formic acid can help drive the reaction to completion, although this is less common if sufficient excess was used initially.

Q3: I have a highly polar impurity that doesn't move from the baseline on my TLC plate. I suspect a quaternary ammonium salt.

Probable Cause:

You have likely used a direct alkylating agent (e.g., methyl iodide, dimethyl sulfate) instead of the Eschweiler-Clarke conditions. Direct alkylation is notoriously difficult to control and frequently leads to over-alkylation, forming a quaternary ammonium salt at the side-chain nitrogen.[5] It can also lead to methylation of the pyridine ring nitrogen, forming a pyridinium salt.[6]

Solutions:

  • Abandon Direct Alkylation: It is strongly recommended to avoid this route for this specific transformation. The purification challenges and low yields of the desired product are significant drawbacks.

  • Adopt the Eschweiler-Clarke Protocol: This method is specifically designed to stop at the tertiary amine stage. The reaction mechanism does not allow for the formation of a quaternary salt because a tertiary amine cannot form another iminium ion with formaldehyde.[1][2]

Diagram 1: The Pitfalls of Direct Alkylation vs. the Selectivity of Eschweiler-Clarke

G Comparison of N-Methylation Pathways cluster_0 Direct Alkylation (e.g., CH3I) cluster_1 Eschweiler-Clarke Reaction PA_DA Primary Amine SA_DA Secondary Amine PA_DA->SA_DA +CH3I PS Pyridinium Salt (Side Product) PA_DA->PS TA_DA Tertiary Amine (Desired Product) SA_DA->TA_DA +CH3I QA Quaternary Salt (Side Product) TA_DA->QA +CH3I PA_EC Primary Amine SA_EC Secondary Amine PA_EC->SA_EC +HCHO, HCOOH TA_EC Tertiary Amine (Clean Product) SA_EC->TA_EC +HCHO, HCOOH STOP Reaction Stops G Eschweiler-Clarke Mechanism cluster_step1 First Methylation cluster_step2 Second Methylation A Primary Amine (R-CH2-NH2) C Iminium Ion [R-CH2-N+=CH2] A->C + HCHO - H2O B Formaldehyde (HCHO) E Secondary Amine (R-CH2-NHCH3) C->E + HCOOH (Hydride Source) D Formic Acid (HCOOH) D->C reduces G Second Iminium Ion [R-CH2-N+(CH3)=CH2] D->G reduces E->G + HCHO - H2O F CO2 H Tertiary Amine (Product) (R-CH2-N(CH3)2) G->H + HCOOH (Hydride Source)

Caption: Stepwise mechanism showing the two reductive amination cycles.

Q2: How should I monitor the reaction's progress?

  • Thin-Layer Chromatography (TLC): This is the most common method. Use a mobile phase like 10-20% Methanol in Dichloromethane with 1% triethylamine or ammonia. The triethylamine/ammonia is crucial to prevent the basic amine products from streaking on the acidic silica gel. You should see the starting material spot (lowest Rf) disappear and be replaced by the intermediate secondary amine and finally the product spot (highest Rf).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides unambiguous identification of the starting material, intermediate, and product based on their mass-to-charge ratio, offering more definitive tracking than TLC.

Q3: What are the best practices for purifying the final product?

  • Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an excellent method for purification on a larger scale.

  • Flash Column Chromatography: This is the most common laboratory-scale method.

    • Stationary Phase: Use silica gel that has been pre-treated or "deactivated" with a base. You can do this by preparing your column slurry in the eluent containing 1-2% triethylamine. This neutralizes the acidic sites on the silica, preventing product loss and tailing.

    • Mobile Phase: A gradient of methanol (0-10%) in dichloromethane or ethyl acetate is typically effective. Adding 1% triethylamine or ammonia to the mobile phase throughout the run is essential. [7]

Section 3: Detailed Experimental Protocols

Protocol 3.1: Optimized Synthesis via Eschweiler-Clarke Reaction
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(3-Fluoropyridin-2-yl)methanamine (1.0 eq.).

  • Reagent Addition: Add formic acid (88%, 3.0 eq.) followed by aqueous formaldehyde (37 wt. % in H₂O, 2.5 eq.). Note: The order of addition can matter; adding the amine to the acid/formaldehyde mixture can also be effective.

  • Heating: Heat the reaction mixture to 90-100 °C in an oil bath.

  • Monitoring: Stir vigorously at this temperature for 6-12 hours. Monitor the reaction progress every 2-3 hours using TLC (e.g., 15% MeOH/DCM + 1% NH₄OH). The reaction is complete when the starting primary amine spot is no longer visible.

  • Cooling & Quenching: Cool the reaction mixture to room temperature and then further cool in an ice bath.

  • Basification: Slowly and carefully add 4M NaOH solution with stirring until the pH of the solution is >11 (check with pH paper). Caution: This is an exothermic neutralization.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography as described in the FAQ section.

Protocol 3.2: Troubleshooting Workflow

This workflow helps diagnose and solve common synthesis issues systematically.

Diagram 3: Troubleshooting Decision Tree

G Systematic Troubleshooting Workflow Start Analyze Crude Reaction Mixture (TLC / LC-MS) Check_PA Is Primary Amine (SM) Present? Start->Check_PA Check_SA Is Secondary Amine Present? Check_PA->Check_SA No Sol_PA Incomplete Conversion: - Increase Temp to 100°C - Add 0.5 eq. HCHO/HCOOH - Increase Reaction Time Check_PA->Sol_PA Yes Check_Polar Is a Highly Polar Byproduct Observed? Check_SA->Check_Polar No Sol_SA Incomplete Second Methylation: - Increase Temp to 100°C - Increase Reaction Time (+4h) Check_SA->Sol_SA Yes Success Reaction Successful. Proceed to Purification. Check_Polar->Success No Sol_Polar Suspect Quaternary Salt: - Did you use MeI? - Redesign synthesis using Eschweiler-Clarke Protocol Check_Polar->Sol_Polar Yes Sol_PA->Start Re-run / Re-analyze Sol_SA->Start Re-run / Re-analyze

Caption: A logical workflow for diagnosing and resolving common synthesis problems.

References

  • Google Patents. WO2019131695A1 - Production method for 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)
  • Cherry, K. et al. Supporting information for "Design, Synthesis and Biological Evaluation of Novel Indenone Derivatives as Potent and Selective Monoamine Oxidase B Inhibitors". [Link]

  • Wikipedia. Eschweiler–Clarke reaction. [Link]

  • Organic Chemistry Portal. Eschweiler-Clarke Reaction. [Link]

  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • Dollé, F., et al. (2005). 1-[3-(2-[18F]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione: design, synthesis, and radiosynthesis of a new [18F]fluoropyridine-based maleimide reagent for the labeling of peptides and proteins. Bioconjugate Chemistry, 16(2), 406-420. [Link]

  • Wang, C., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(20), 7178. [Link]

  • D'Souza, J., Caldwell, J., & Smith, R. L. (1980). Species variations in the N-methylation and quaternization of [14C]pyridine. Xenobiotica, 10(2), 151-157. [Link]

  • All Chemistry. (2019). Eschweiler–Clarke reaction: Methylation on amines. YouTube. [Link]

  • C-S. Kim, et al. (1985). N-methylation and quaternization of pyridine in vitro by rabbit lung, liver and kidney N-methyltransferases: an S-adenosyl-L-methionine-dependent reaction. Xenobiotica, 15(11), 1027-1034. [Link]

  • Al-Zoubi, R. M. (2019). INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. HETEROCYCLES, 99(2), 765. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of Fluoropyridine Compounds in Solution

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluoropyridine compounds. This guide is designed to provide you with in-depth, field-proven insights in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluoropyridine compounds. This guide is designed to provide you with in-depth, field-proven insights into the common stability challenges encountered with these compounds in solution and to offer practical troubleshooting strategies and answers to frequently asked questions. Fluorine's unique properties, while beneficial for modulating pharmacokinetic and pharmacodynamic profiles, can also introduce specific stability concerns that require careful consideration during experimental design and formulation development.[1][2]

Frequently Asked Questions (FAQs)

Q1: My fluoropyridine compound is degrading in an aqueous solution over time. What is the most likely cause?

A1: The most common cause of degradation for fluoropyridine compounds in aqueous solutions is hydrolysis.[3] The pyridine ring, especially when substituted with electron-withdrawing groups like fluorine, can be susceptible to nucleophilic attack by water or hydroxide ions.[3] The rate of hydrolysis is often pH-dependent.[3][4] Acidic conditions can catalyze this degradation, and in some cases, lead to the formation of hydroxypyridine byproducts.[3][5]

Q2: How does the position of the fluorine atom on the pyridine ring affect its stability?

A2: The position of the fluorine atom significantly influences the compound's reactivity and stability. Fluorine atoms at the 2- and 4-positions are more susceptible to nucleophilic aromatic substitution (SNAr) reactions compared to a fluorine at the 3-position.[3][6] This is because the nitrogen atom in the pyridine ring can better stabilize the negative charge that develops in the intermediate Meisenheimer complex when the attack occurs at these positions. Consequently, fluoropyridines with fluorine at the 2- or 4-position may be more prone to degradation in the presence of nucleophiles.

Q3: I'm observing a discoloration of my fluoropyridine solution upon storage. What could be the reason?

A3: Discoloration often points towards photodegradation or oxidation.[7] Many aromatic compounds, including pyridines, are light-sensitive and can undergo photochemical reactions when exposed to UV or visible light.[8] Oxidation can also occur, particularly if the solution is not stored under an inert atmosphere. To mitigate this, it is recommended to store solutions in amber vials or otherwise protected from light, and to consider storing them under an inert gas like argon or nitrogen.[7]

Q4: Can the solvent I choose impact the stability of my fluoropyridine compound?

A4: Absolutely. The choice of solvent is critical. Protic solvents, like water and alcohols, can participate in hydrolysis reactions. If hydrolysis is a suspected degradation pathway, switching to aprotic solvents is a prudent step.[7] For reactions involving nucleophiles, polar aprotic solvents like DMSO or DMF are often preferred as they can solvate the nucleophile without reducing its reactivity.[6] However, be aware that some solvents can have their own stability issues; for instance, DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile.[6]

Q5: Are there any general storage recommendations for fluoropyridine solutions to maximize their shelf-life?

A5: For general-purpose storage and to maximize stability, solutions of fluoropyridine compounds should be stored at low temperatures, such as -20°C or -80°C.[7] They should also be protected from light by using amber vials or by wrapping the container in aluminum foil.[7] If the compound is known to be sensitive to oxidation, storing it under an inert atmosphere (argon or nitrogen) is also recommended.[7] For aqueous solutions, buffering to a neutral or slightly acidic pH where the compound exhibits maximum stability is often beneficial.[3][7]

Troubleshooting Guide

This section provides a more in-depth, systematic approach to identifying and resolving stability issues with your fluoropyridine compounds.

Issue 1: Rapid Loss of Parent Compound in Solution

If you are observing a rapid decrease in the concentration of your fluoropyridine compound, a systematic investigation is required to pinpoint the degradation pathway. A forced degradation study is an essential tool in this process.[7][9][10][11]

G cluster_0 Problem Identification cluster_1 Forced Degradation Study cluster_2 Analysis & Identification cluster_3 Pathway Elucidation & Mitigation start Rapid loss of parent fluoropyridine compound observed stress Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analyze Analyze stressed samples by stability-indicating method (e.g., HPLC-UV, LC-MS) stress->analyze identify Identify major degradation products analyze->identify pathway Elucidate degradation pathway identify->pathway mitigate Implement targeted stabilization strategies pathway->mitigate

Caption: Workflow for investigating and mitigating fluoropyridine degradation.

A forced degradation study deliberately exposes the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[10][11]

Objective: To determine the intrinsic stability of a fluoropyridine compound and identify its degradation products.

Materials:

  • Fluoropyridine compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC-grade water and organic solvent (e.g., acetonitrile or methanol)

  • Class A volumetric flasks, pipettes, and autosampler vials (amber and clear)

  • pH meter

  • Calibrated oven

  • Photostability chamber with UV and visible light sources

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the fluoropyridine compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).[12]

  • Acid and Base Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 0.1 M NaOH, respectively.[7]

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).[7]

    • At each time point, withdraw an aliquot, neutralize it, and dilute to a suitable concentration for analysis.[7]

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add a controlled amount of 3% H₂O₂.[7]

    • Incubate at room temperature or slightly elevated temperature for a defined period.

    • Analyze samples at various time points.

  • Thermal Degradation:

    • Transfer an aliquot of the stock solution to an amber vial and place it in a calibrated oven at an elevated temperature (e.g., 70°C).

    • Also, expose the solid compound to the same thermal stress.

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose a solution of the compound in a clear vial, as well as the solid compound, to a controlled light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) in a photostability chamber.[7]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples after a defined exposure period.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to aid in the identification of degradation products.[7][13]

Degradation Condition Likely Degradation Pathway Primary Mitigation Strategies
Acid/Base HydrolysisHydrolysis of susceptible functional groups, nucleophilic attack on the pyridine ring.[3]Buffer the solution to a pH of maximum stability. Use aprotic solvents if possible.[7] Store at lower temperatures.[7]
Oxidation (H₂O₂)Oxidation of the pyridine nitrogen or other sensitive moieties.Store under an inert atmosphere (argon or nitrogen).[7] Add antioxidants to the formulation if compatible.
ThermalThermal decomposition.Store at recommended lower temperatures (-20°C or -80°C).[7]
PhotolyticPhotodegradation, potentially leading to ring opening or other rearrangements.[7]Store in amber vials or protect from light.[7] Use light-resistant packaging.
Issue 2: Unexpected Reactivity with Other Formulation Components

Fluoropyridines can undergo nucleophilic aromatic substitution (SNAr) reactions, especially when the fluorine is at the 2- or 4-position.[3] This can lead to unexpected reactions with other nucleophilic components in a formulation.

  • Review Formulation Components: Carefully examine all excipients and other active pharmaceutical ingredients (APIs) in the formulation for nucleophilic functional groups (e.g., amines, thiols, hydroxides).

  • Compatibility Studies: Conduct compatibility studies by preparing binary mixtures of the fluoropyridine compound with each excipient and storing them under accelerated conditions (e.g., elevated temperature). Analyze for the appearance of new peaks using HPLC.

  • Reformulation: If an incompatibility is identified, consider replacing the problematic excipient with a non-nucleophilic alternative. For example, if an amine-containing buffer is causing degradation, switch to a phosphate or citrate buffer.

F_Position Fluorine Position on Pyridine Ring Reactivity Susceptibility to S-N-Ar F_Position->Reactivity determines Degradation Potential for Degradation Product Formation Reactivity->Degradation Nucleophile Presence of Nucleophiles in Solution Nucleophile->Degradation

Caption: Factors influencing SNAr degradation of fluoropyridines.

The Role of Excipients in Enhancing Stability

Excipients are not merely inert fillers; they can play a crucial role in stabilizing drug substances.[14][15][16]

  • Buffering Agents: As discussed, maintaining an optimal pH is critical for preventing hydrolysis.[4][17] Phosphate, citrate, and acetate buffers are commonly used to control the pH of aqueous formulations.

  • Antioxidants: To prevent oxidative degradation, antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) can be incorporated.

  • Solubilizing Agents and Surfactants: For poorly soluble fluoropyridine compounds, excipients that improve solubility can also enhance stability by preventing precipitation and aggregation.[18][19][20]

  • Moisture Scavengers: In solid or lyophilized formulations, excipients that manage moisture content can prevent degradation in moisture-sensitive compounds.[14][21]

By understanding the potential degradation pathways of your fluoropyridine compound, you can proactively select appropriate excipients to create a stable and effective formulation. A systematic approach, combining literature review, forced degradation studies, and compatibility testing, is the most reliable path to success.

References

  • BenchChem. (n.d.). 2-(Difluoromethoxy)-6-fluoropyridine stability and degradation pathways.
  • BenchChem. (n.d.). Technical Support Center: Stability of Fluorinated Pyridines in Solution.
  • Birnie, G. D., Kroeger, H., & Heidelberger, C. (1963). STUDIES OF FLUORINATED PYRIMIDINES. XVIII. THE DEGRADATION OF 5-FLUORO-2'-DEOXYURIDINE AND RELATED COMPOUNDS BY NUCLEOSIDE PHOSPHORYLASE. Biochemistry, 2, 566-572.
  • Bradlow, H. L., & Vanderwerf, C. A. (1948). Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1.
  • ResearchGate. (n.d.). Photostability studies. (a-c) The changes in absorbance at the.... Retrieved from [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160.
  • Coriolis Pharma. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Gáspár, A., Kardos, Á., & Klebovich, I. (2016). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future Medicinal Chemistry, 8(2), 107-115.
  • Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Pharma Focus Asia. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Reddy, G. S., Reddy, S. P., & Kumar, K. S. (2012). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms.
  • Jelier, B. J., Togni, A., & Mezzetti, A. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
  • ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria.... Retrieved from [Link]

  • ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Science. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Degradation of a Fluoropyridinyl Drug in capsule Formulation. Retrieved from [Link]

  • Cammarota, R. C., & Sanford, M. S. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(24), 8730-8736.
  • Brittain, W. D., & Iacono, S. T. (2021).
  • MDPI. (2024, March 6). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Retrieved from [Link]

  • Guo, X., et al. (2010). Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination. AAPS PharmSciTech, 11(1), 248-254.
  • National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Retrieved from [Link]

  • Reddit. (2021, July 21). Is deprotonation of a fluoropyridine on process scale a problem?. Retrieved from [Link]

  • ResearchGate. (n.d.). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using qu. Retrieved from [Link]

  • PubMed. (n.d.). Pharmaceutical Strategies for Stabilizing Drug Nanocrystals. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • PubMed. (n.d.). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • ResearchGate. (n.d.). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Retrieved from [Link]

  • Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. Retrieved from [Link]

  • OUCI. (n.d.). Case studies of fluorine in drug discovery. Retrieved from [Link]

  • The Crucial Role of 4-Amino-2-fluoropyridine in Modern Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

  • PubMed. (n.d.). [Stability of 5-fluorouracil solutions according to different parameters]. Retrieved from [Link]

  • PubMed. (n.d.). Interactions of formulation excipients with proteins in solution and in the dried state. Retrieved from [Link]

  • PubMed. (n.d.). Stability enhancement of drug layered pellets in a fixed dose combination tablet. Retrieved from [Link]

  • ResearchGate. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoropyridine. Retrieved from [Link]

  • PubMed. (n.d.). Dynamic Properties of Novel Excipient Suggest Mechanism for Improved Performance in Liquid Stabilization of Protein Biologics. Retrieved from [Link]

  • Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins. (n.d.). Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Efficacy in Fluoropyridine-Based Assays

Welcome to the technical support center for fluoropyridine-based assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues leading to low or vari...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for fluoropyridine-based assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues leading to low or variable efficacy in their experiments. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting in a practical question-and-answer format.

I. Understanding the "Why": The Fluoropyridine Metabolic Pathway

Before delving into troubleshooting, it's crucial to understand the mechanism of action of fluoropyridines, such as 5-fluorouracil (5-FU). 5-FU is a prodrug that requires intracellular conversion to its active metabolites to exert its cytotoxic effects. Low efficacy in an assay often points to a disruption in this metabolic pathway.

The primary mechanism of cytotoxicity for 5-FU is the inhibition of thymidylate synthase (TS) by its metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP).[1][2] This inhibition depletes the intracellular pool of deoxythymidine-5'-monophosphate (dTMP), a necessary precursor for DNA synthesis.[2] Additionally, the incorporation of other 5-FU metabolites, such as 5-fluorouridine triphosphate (FUTP), into RNA can also contribute to its cytotoxic effects.[3]

Here is a simplified representation of the key enzymes involved in 5-FU metabolism:

Fluoropyridine_Metabolism cluster_activation Anabolism (Activation) cluster_target Cellular Target 5-FU 5-FU FUMP FUMP 5-FU->FUMP OPRT FUDR FUDR 5-FU->FUDR TP DHFU DHFU (Inactive) 5-FU->DHFU DPD FUDP FUDP FUMP->FUDP UMPK FUTP FUTP FUDP->FUTP NDPK RNA Incorporation RNA Incorporation FUTP->RNA Incorporation FdUMP FdUMP FUDR->FdUMP TK FdUMP->TS Inhibition Inhibits TS Thymidylate Synthase (TS) TS Inhibition->TS dUMP dUMP dTMP dTMP dUMP->dTMP Catalyzes DNA Synthesis DNA Synthesis dTMP->DNA Synthesis

Caption: Simplified 5-FU metabolic pathway.

II. Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you might encounter during your fluoropyridine-based assays.

A. Issues Related to Cellular Models

Question 1: My cell line, which is reported to be sensitive to 5-FU, is showing unexpected resistance. What could be the cause?

Several factors related to the cell line itself can lead to apparent resistance:

  • Misidentification or Cross-Contamination: It is a well-documented issue that cell lines can be misidentified or cross-contaminated over time. This can lead to using a completely different cell line than intended, with a different sensitivity profile.

  • High Passage Number: Continuous passaging of cell lines can lead to genetic drift and selection of resistant subpopulations. It is crucial to use cells within a defined, low passage number range.

  • Mycoplasma Contamination: Mycoplasma contamination is a common and often undetected problem in cell culture. These microorganisms can significantly alter cellular metabolism and drug response, often leading to increased resistance.

Troubleshooting Workflow:

Cell_Line_Troubleshooting Start Low 5-FU Efficacy Observed Auth Authenticate Cell Line (STR Profiling) Start->Auth Myco Test for Mycoplasma (PCR or Culture-based) Start->Myco Passage Check Passage Number Start->Passage Reassess Re-evaluate 5-FU Efficacy Auth->Reassess Discard Discard Contaminated Culture Myco->Discard Positive Myco->Reassess Negative LowPassage Use Low Passage Stock Passage->LowPassage High Passage->Reassess Low LowPassage->Reassess

Sources

Troubleshooting

Technical Support Center: Method Development for Separating Fluoropyridine Isomers

Welcome to the technical support center for the analytical separation of fluoropyridine isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical separation of fluoropyridine isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with separating these closely related compounds. Fluoropyridine isomers, which differ only in the position of the fluorine atom on the pyridine ring, often exhibit very similar physicochemical properties, making their separation a complex task.[1][2][3] However, understanding the underlying chemical principles and employing a systematic approach to method development can lead to robust and reliable separations.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, providing you with the expertise to not only solve immediate separation problems but also to proactively develop effective methods for future applications.

Table of Contents

  • Fundamental Challenges in Fluoropyridine Isomer Separation

  • Troubleshooting Guide: Common Issues and Solutions

    • Q1: My fluoropyridine isomers are co-eluting or have poor resolution. What should I do?

    • Q2: I'm observing significant peak tailing for my fluoropyridine isomers. What is the cause and how can I fix it?

    • Q3: My method is suffering from low sensitivity for one or more isomers. How can I improve detection?

    • Q4: I am seeing shifting retention times. What are the likely causes?

  • Frequently Asked Questions (FAQs)

    • What is the best type of HPLC column for separating fluoropyridine isomers?

    • How does the position of the fluorine atom affect the separation?

    • When should I consider alternative techniques like SFC or GC?

    • What are some key considerations for sample preparation?

  • Experimental Protocols

    • Protocol 1: Reversed-Phase HPLC Method for Baseline Separation of Fluoropyridine Isomers

    • Protocol 2: Chiral Separation of Fluorinated Pyridine Enantiomers

  • References

Fundamental Challenges in Fluoropyridine Isomer Separation

The primary difficulty in separating positional isomers, such as 2-, 3-, and 4-fluoropyridine, lies in their subtle structural differences.[1] These subtle variations lead to very similar polarities, pKa values, and hydrophobicities, making them challenging to differentiate with standard chromatographic techniques. Furthermore, the basic nature of the pyridine nitrogen can lead to undesirable interactions with the stationary phase, resulting in poor peak shapes.

The position of the fluorine atom, a highly electronegative element, significantly influences the electronic distribution within the pyridine ring. This alteration of the molecule's dipole moment and electron density is a key factor that can be exploited for separation. For instance, fluorination can create a "π-hole," affecting how the molecule interacts with the stationary phase.[4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My fluoropyridine isomers are co-eluting or have poor resolution. What should I do?

A1: Co-elution is the most common challenge and can be addressed by systematically optimizing the column's selectivity and efficiency.

Visualizing the Troubleshooting Workflow:

Sources

Optimization

Technical Support Center: Optimizing Suzuki Coupling for Fluoropyridine Synthesis

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are navigating the specific challenges associa...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are navigating the specific challenges associated with the synthesis of fluoropyridines. The inherent stability of the C-F bond and the electronic nature of the pyridine ring necessitate carefully optimized conditions. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and enhance your experimental success.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental mechanism is critical for effective troubleshooting. The Suzuki-Miyaura reaction proceeds via a palladium-catalyzed cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination. Each step presents a potential optimization point, especially when dealing with challenging substrates like fluoropyridines. The cycle begins with an active Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst.

Suzuki_Cycle pd0 Pd(0)L_n (Active Catalyst) oa_complex R¹-Pd(II)(X)L_n (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)(R²)L_n (Diorganopalladium Complex) oa_complex->trans_complex Transmetalation trans_complex:e->pd0:w Reductive Elimination product R¹-R² (Coupled Product) trans_complex->product Reductive Elimination product->pd0 sub1 R¹-X (Fluoropyridine) sub1->oa_complex sub2 R²-B(OR)₂ (Boronic Acid/Ester) sub2->oa_complex base Base base->oa_complex pdx2 Pd(II)X₂L_n pdx2:e->pd0:w Catalyst Reduction

Caption: The Suzuki-Miyaura Catalytic Cycle.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the initial setup and component selection for the Suzuki coupling of fluoropyridines.

Q1: Why is the Suzuki coupling of fluoropyridines so challenging?

A1: The primary difficulty lies in the strength of the carbon-fluorine (C-F) bond, which is the strongest carbon-halogen bond.[1] The first and often rate-limiting step of the catalytic cycle, Oxidative Addition, involves the cleavage of this bond, which is energetically demanding.[1][2] Furthermore, the pyridine ring is electron-deficient, and the presence of a highly electronegative fluorine atom exacerbates this property, which can influence the substrate's reactivity and the stability of the organometallic intermediates formed during the cycle.[1][3]

Q2: What is the best palladium catalyst and ligand combination to start with?

A2: For difficult substrates like fluoropyridines, a highly active catalyst system is required.[2] While standard catalysts like Pd(PPh₃)₄ can work, they often require higher temperatures and give lower yields.[4][5] A more robust starting point is a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand.[1][6]

  • Rationale: Electron-rich phosphine ligands increase the electron density on the palladium center, which promotes the difficult oxidative addition of the electron-deficient C-F bond.[7][8] Bulky ligands facilitate the final reductive elimination step to release the product.[7][9]

  • Recommended Ligands: Buchwald-type ligands such as SPhos, RuPhos, or XPhos are excellent choices.[1][2][5] Tri-tert-butylphosphine (P(t-Bu)₃) is also a highly effective ligand for coupling aryl chlorides and other unreactive halides.[6]

Q3: How do I choose the right base and why is it so important?

A3: The base is not merely an additive; it plays a crucial role in activating the boronic acid for the transmetalation step.[1][6][9] In this step, the organic group is transferred from boron to palladium. The choice and strength of the base can significantly impact reaction yield and selectivity.[2][10]

  • Common Choices: Inorganic bases are typically used. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are the most common and effective choices.[1][4]

  • Selection Rationale:

    • K₃PO₄: Often provides good results and is a reliable starting point.[4]

    • Cs₂CO₃: A stronger base that can be very effective but may not be suitable for substrates with base-sensitive functional groups.

    • KF: A milder base that can be advantageous when dealing with sensitive substrates to prevent degradation.[1][6] For some fluorinated substrates, fluoride bases like CsF can be particularly effective.[1][11]

Q4: What solvent system should I use?

A4: The solvent must dissolve the reactants and the catalyst system. A mixture of an organic solvent and water is frequently the most effective system.[2]

  • Recommended Systems:

    • 1,4-Dioxane / Water[2][12]

    • Tetrahydrofuran (THF) / Water

    • Toluene / Water[13]

  • Role of Water: The presence of water can be highly beneficial. It aids in dissolving the inorganic base and can positively influence the transmetalation step, potentially by altering the speciation of the boronic acid or enabling the formation of reactive Pd-OH intermediates.[2][14][15] However, excess water can promote unwanted side reactions like protodeboronation.[16]

  • Aprotic Polar Solvents: Solvents like DMF or acetonitrile can also be used, but their effect can be complex, sometimes leading to unexpected changes in selectivity by stabilizing different catalytic intermediates.[17][18]

Troubleshooting Guide

Encountering issues is a common part of process optimization. This guide provides a systematic approach to diagnosing and solving common problems.

Troubleshooting_Workflow start Low or No Yield q1 Starting Material Consumed? start->q1 p1 Problem: Catalyst Inactivity or Slow Oxidative Addition q1->p1 No p2 Problem: Boronic Acid Decomposition q1->p2 Yes, but low product formation p3 Problem: Side Reactions Dominating q1->p3 Yes, but major side products seen p4 Problem: Inefficient Transmetalation/Elimination q1->p4 Yes, but reaction stalls s1 Solution: 1. Use highly active ligand (e.g., SPhos, RuPhos). 2. Increase temperature/Use microwave. 3. Ensure inert atmosphere (degas!). 4. Check catalyst quality. p1->s1 s2 Solution: 1. Use stable boronic ester (pinacol). 2. Use anhydrous solvent or minimal water. 3. Screen different bases (e.g., KF). 4. Shorten reaction time. p2->s2 s3 Solution: 1. Degas solvent thoroughly to prevent homocoupling. 2. Screen bases/solvents to minimize dehalogenation. 3. Use milder base to avoid ipso-substitution. p3->s3 s4 Solution: 1. Screen different bases (K₃PO₄, Cs₂CO₃). 2. Adjust water content in solvent mixture. 3. Change ligand to alter steric/electronic properties. p4->s4

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Problem 1: My reaction shows low or no conversion, and the fluoropyridine starting material is largely unconsumed.

  • Potential Cause: This strongly suggests an issue with the first step of the catalytic cycle: Oxidative Addition. The C-F bond is not being effectively cleaved by the palladium catalyst. This can be due to an insufficiently active catalyst system or catalyst decomposition.

  • Solutions:

    • Switch to a More Active Ligand: If you are using a standard ligand like PPh₃, switch to a bulky, electron-rich Buchwald-type phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[1][2] These are designed to accelerate oxidative addition for challenging substrates.

    • Increase Reaction Temperature: Due to the high C-F bond energy, elevated temperatures (80-120 °C) are often necessary.[2] Consider using microwave irradiation, which can significantly shorten reaction times and improve yields by providing efficient and uniform heating.[2][16]

    • Ensure an Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure all reagents and solvents are thoroughly degassed and the reaction is run under a strict argon or nitrogen atmosphere to prevent catalyst oxidation.[16][19]

    • Verify Catalyst Quality: Ensure the palladium precatalyst and ligands have not degraded during storage.

Problem 2: My starting material is consumed, but I see significant side products instead of my desired product.

This indicates the catalyst is active, but competing reaction pathways are dominating. The key is to identify the major side product.

  • Side Product: Protodeboronation (Boronic acid replaced by -H)

    • Cause: This is a very common decomposition pathway for boronic acids, especially in the presence of water at high temperatures.[16][19]

    • Solutions:

      • Use a Boronic Ester: Switch from the boronic acid to a more stable boronic ester, such as a pinacol ester.[2][20] These are significantly less prone to protodeboronation.

      • Minimize Water: While some water is beneficial, too much can accelerate this side reaction. Try reducing the amount of water or using anhydrous solvents with a base like KF.[6][16]

      • Optimize Reaction Time: Monitor the reaction closely and stop it once the product is formed to avoid prolonged exposure to harsh conditions.[16]

  • Side Product: Homocoupling (Boronic acid couples with itself)

    • Cause: This side reaction is typically promoted by the presence of oxygen, which can interfere with the catalytic cycle.[16][19]

    • Solution: Rigorously degas all solvents and reagents before use and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[16][19]

  • Side Product: Dehalogenation (Fluorine on pyridine replaced by -H)

    • Cause: This occurs when a hydride source is present in the reaction mixture, leading to reductive elimination of Ar-H instead of Ar-Ar'.[19][21] The source can sometimes be the solvent (e.g., alcohols) or certain bases.

    • Solution: Screen different solvent and base combinations. Moving to an aprotic solvent system may help. Ensure reagents are pure and free from hydride-donating contaminants.[19][21]

Data Summary: Impact of Reaction Parameters

The following table summarizes the effect of key parameters on the Suzuki coupling of challenging heteroaryl substrates, providing a framework for optimization.

ParameterCondition ACondition BCondition CExpected Outcome & Rationale
Ligand PPh₃SPhosNoneSPhos > PPh₃ > None . Bulky, electron-rich ligands like SPhos are required to accelerate the difficult oxidative addition of the C-F bond and promote reductive elimination.[1][5]
Base K₂CO₃K₃PO₄CsFK₃PO₄ or CsF > K₂CO₃ . Stronger bases or fluoride-containing bases often improve the rate of transmetalation, which can be slow for electron-deficient systems.[1][4][11]
Boron Reagent Boronic AcidPinacol Boronate EsterMIDA Boronate EsterEsters > Acid for stability . Boronic acids are prone to decomposition (protodeboronation). Pinacol and MIDA esters offer greater stability, reducing side reactions and improving reproducibility.[20]
Solvent Toluene (anhydrous)Dioxane/H₂O (4:1)DMFDioxane/H₂O often optimal . The aqueous phase aids base solubility and can accelerate transmetalation. Anhydrous conditions may be needed if protodeboronation is severe. Polar aprotic solvents like DMF can alter selectivity.[2][15][17]

Experimental Protocols

Protocol 1: General Screening Protocol for Fluoropyridine Suzuki Coupling

This protocol provides a robust starting point for optimization.

Materials:

  • Fluoropyridine (1.0 equiv.)

  • Arylboronic acid or ester (1.2-1.5 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4.4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv.)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, 0.1 M)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube or sealable reaction vial under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.

  • Add the fluoropyridine, the arylboronic acid/ester, and the base.

  • Seal the vessel, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[16]

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (start with 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS. Reaction times can vary from 2 to 24 hours.[12][16]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated biaryl product.[12]

Protocol 2: Microwave-Assisted Protocol for Accelerated Synthesis

This protocol is ideal for rapid screening of conditions or when higher temperatures are required.

Materials:

  • Same as Protocol 1

  • Microwave synthesis vial and microwave reactor

Procedure:

  • In a microwave synthesis vial, combine the fluoropyridine (1.0 equiv.), arylboronic acid/ester (1.2-1.5 equiv.), palladium precatalyst (2-5 mol%), ligand (if not using a pre-formed catalyst), and base (2.0-3.0 equiv.).[16]

  • Add the degassed solvent.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a specified time (typically 10-45 minutes).[16]

  • After irradiation, allow the vial to cool to room temperature before opening.

  • Proceed with workup and purification as described in Protocol 1.

References

  • Application Notes and Protocols for Suzuki Coupling with 2-Fluoropyridine Derivatives - Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH.
  • Technical Support Center: Efficient Suzuki Coupling of Fluoropyridines - Benchchem.
  • A Comparative Guide to Palladium Catalysts for Suzuki Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine - Benchchem.
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Publications. Available from: [Link]

  • Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - ResearchGate. Available from: [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). Available from: [Link]

  • Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides - Benchchem.
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). Available from: [Link]

  • A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling - Benchchem.
  • A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Pyridine Boronic Acids in Suzuki-Miyaura Coupling - Benchchem.
  • Suzuki reaction - Wikipedia. Available from: [Link]

  • 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine | Request PDF - ResearchGate. Available from: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. Available from: [Link]

  • Suzuki-Miyaura Couplings of Fluorinated Arenes - ChemistryViews. Available from: [Link]

  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC - PubMed Central. Available from: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. Available from: [Link]

  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF - ResearchGate. Available from: [Link]

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate. Available from: [Link]

  • (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - ResearchGate. Available from: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. Available from: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing). Available from: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available from: [Link]

  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]

  • Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts | Organic Process Research & Development - ACS Publications. Available from: [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances - ScienceDirect. Available from: [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - RSC Publishing. Available from: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available from: [Link]

  • Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI. Available from: [Link]

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchGate. Available from: [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. Available from: [Link]

  • ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. | Request PDF - ResearchGate. Available from: [Link]

  • Comparative Analysis of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids - Benchchem.
  • Technical Support Center: Suzuki Coupling with Haloquinolines - Benchchem.
  • The Suzuki Reaction - Chem 115 Myers.

Sources

Troubleshooting

Technical Support Center: Scaling Up Fluoropyridine Synthesis

Welcome to the Technical Support Center for fluoropyridine synthesis scale-up. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning fluorop...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for fluoropyridine synthesis scale-up. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning fluoropyridine synthesis from the laboratory bench to larger-scale production. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.

I. Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when planning the scale-up of fluoropyridine synthesis.

Q1: What are the primary challenges when scaling up fluoropyridine synthesis?

Scaling up fluoropyridine synthesis presents a multi-faceted challenge. Key issues include managing potentially highly exothermic reactions, ensuring consistent yield and purity, dealing with the handling of hazardous reagents like hydrogen fluoride (HF), and overcoming difficulties in purification.[1][2] Many common synthetic routes, such as the Balz-Schiemann reaction, involve thermally unstable intermediates and can be difficult to control on a large scale.[1][3] Nucleophilic aromatic substitution (SNAr) reactions, while often high-yielding, can also be significantly exothermic.[1]

Q2: Why is fluorine's role as a leaving group in SNAr reactions on pyridines different from its role in SN2 reactions?

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex).[4] Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. This accelerates the formation of the intermediate. The subsequent loss of the fluoride ion to restore aromaticity is a faster step. This is in contrast to SN2 reactions where the breaking of the carbon-leaving group bond is part of the rate-determining step, and weaker C-X bonds (X= Br, I) are favored.[4]

Q3: Which synthetic route is generally preferred for industrial-scale production of fluoropyridines?

The choice of synthetic route heavily depends on the specific isomer required, available starting materials, and safety infrastructure.

  • Halogen Exchange (Halex) reactions , a type of SNAr, are widely used. For instance, the synthesis of 2-fluoropyridine can be achieved by reacting 2-chloropyridine with a fluoride source like potassium bifluoride at high temperatures.[5] This method avoids some of the more hazardous reagents of other routes but requires careful control of temperature and pressure.

  • The Balz-Schiemann reaction , which involves the diazotization of an aminopyridine followed by thermal decomposition, is a classic method but is often avoided on a large scale due to the exothermic and potentially explosive nature of the diazonium salt decomposition.[1][3][6]

  • Direct C-H fluorination is a newer approach that offers the potential for more streamlined syntheses but often requires specialized and highly reactive fluorinating agents.[1][7]

Q4: What are the critical safety considerations for scaling up these reactions?

Safety is paramount. Key considerations include:

  • Thermal Runaway: Many fluorination reactions are highly exothermic.[1] A thorough thermal hazard assessment using techniques like reaction calorimetry is essential to understand the reaction's heat flow and design an adequate cooling system.

  • Hazardous Reagents: Reagents like anhydrous hydrogen fluoride (HF) are extremely corrosive and toxic.[1][6] Proper personal protective equipment (PPE), specialized handling protocols, and emergency response plans are mandatory.[8] Other reagents, such as strong bases (e.g., BuLi, LDA) used for deprotonation, also pose significant risks.[9]

  • Pressure Management: Gaseous byproducts can lead to pressure buildup in the reactor. The system must be designed to handle the expected pressure or be equipped with appropriate pressure relief devices.

  • Flammable Solvents: Many organic solvents used in these syntheses are flammable.[10][11] All equipment must be properly grounded to prevent static discharge, and the reaction should be conducted in a well-ventilated area with explosion-proof equipment.[11]

II. Troubleshooting Guides

This section provides detailed, in-a-question-and-answer format troubleshooting for specific issues that may arise during the scale-up process.

Guide 1: Low Yield and Poor Selectivity

Q: My reaction yield dropped significantly when moving from a 1 L flask to a 50 L reactor. What should I investigate first?

A significant drop in yield upon scale-up often points to issues with mass and heat transfer.[12]

Troubleshooting Workflow:

A Low Yield at Scale B Investigate Mixing Efficiency A->B C Analyze Thermal Profile A->C D Check Reagent Addition Strategy A->D E Verify Raw Material Purity A->E F Optimize Stirrer Speed/Design B->F G Implement Baffles in Reactor B->G H Use Reaction Calorimetry (RC1) C->H I Ensure Adequate Cooling Capacity C->I J Slow, Subsurface Reagent Addition D->J K Test for Impurities in Starting Materials

Caption: Troubleshooting workflow for low yield at scale.

Detailed Steps & Explanations:

  • Mass and Heat Transfer: In larger reactors, inefficient mixing can create localized "hot spots" or areas of high reactant concentration, leading to side reactions and product degradation.[12]

    • Action: Ensure the stirrer's speed and design (e.g., impeller type) are sufficient for the vessel's geometry. Consider adding baffles to improve mixing.[12]

  • Exotherm Control: What is manageable in a small flask can become a runaway reaction at scale.[12]

    • Action: Implement a controlled, subsurface addition of the limiting reagent. Closely monitor the internal reaction temperature with calibrated probes. Ensure the reactor's cooling system can handle the heat output determined by calorimetric studies.[1][12]

  • Raw Material Quality: The impact of impurities in starting materials is magnified at a larger scale.

    • Action: Perform rigorous quality control on all incoming raw materials. Trace impurities could be inhibiting the reaction or catalyzing side reactions.[12]

Q: I'm observing the formation of multiple isomers and byproducts. How can I improve selectivity?

Poor selectivity is often a result of reaction conditions favoring alternative pathways.[13]

ParameterPotential IssueRecommended Action & Rationale
Temperature High temperatures may provide the activation energy for undesired side reactions.[14]Systematically screen a range of temperatures. Lowering the temperature may favor the thermodynamically controlled product over a kinetically favored byproduct.
Solvent The solvent polarity can stabilize or destabilize transition states for different pathways.[15][16]Screen a range of solvents. For SNAr, polar aprotic solvents (e.g., DMSO, DMF) are generally preferred to stabilize the charged Meisenheimer complex.[4][14]
Base Strength A base that is too strong or too weak can lead to side reactions or incomplete reaction.For reactions involving deprotonation, ensure the pKa of the base is appropriate. For SNAr with nucleophiles like alcohols or amines, a base is needed to generate the more potent nucleophile (alkoxide/amide).[4]
Order of Addition Adding reagents in a different order can prevent the formation of certain byproducts.[13]Consider pre-forming an intermediate before adding the final component. This can be particularly useful in multi-component reactions.
Guide 2: Exothermic Events and Thermal Management

Q: My reaction temperature is spiking uncontrollably during reagent addition, even with full cooling. What's happening and how can I fix it?

This is a classic sign of an accumulation of unreacted starting material followed by a sudden, rapid reaction, which can lead to a thermal runaway.[1]

Immediate Actions:

  • STOP the reagent addition immediately.

  • If possible and safe, apply emergency cooling or add a quenching agent.

Root Cause Analysis and Prevention:

A Thermal Runaway Risk B Slow Reaction Initiation A->B C Inadequate Heat Removal A->C D Reagent Feed Rate Too High A->D E Poor Mixing B->E leads to accumulation D->A exacerbates F Perform Calorimetry Study G Reduce Feed Rate F->G determines max feed rate H Increase Cooling Capacity F->H defines cooling needs I Improve Agitation I->B mitigates

Caption: Causal analysis of thermal runaway events.

  • Problem: The rate of heat generation from the reaction is exceeding the rate of heat removal by the cooling system. This is often because the reaction is not starting immediately upon addition of the reagent, leading to a dangerous accumulation.

  • Solution:

    • Reduce Addition Rate: The most straightforward solution is to slow down the addition of the reagent to match the reactor's heat removal capacity.

    • Increase "Heel" Temperature: Sometimes, a slightly higher initial temperature (the "heel" or starting temperature of the reactor) is needed to ensure the reaction initiates promptly upon addition, preventing accumulation.

    • Use a Semi-Batch Process: Instead of adding all of one reagent to the other, a semi-batch process where both reagents are added concurrently at controlled rates can help manage the exotherm.

Guide 3: Purification and Impurity Profile

Q: I'm struggling to remove high-boiling polar aprotic solvents like DMF or DMSO during workup. What are my options?

These solvents are common in SNAr chemistry but their removal at scale can be problematic.[14]

Strategies for High-Boiling Solvent Removal:

  • Aqueous Workup/Extraction: This is the most common method. Dilute the reaction mixture with a large volume of water and extract the product with a water-immiscible organic solvent (e.g., ethyl acetate, toluene). DMF and DMSO are highly water-soluble and will partition into the aqueous layer.[14]

  • Steam Distillation: For products that are steam-volatile and thermally stable, this can be an effective, albeit energy-intensive, method.

  • Azeotropic Distillation: For some solvents like pyridine, azeotropic distillation with a co-solvent like toluene can be effective.[14]

Q: My final product is contaminated with hydroxypyridine impurities. Where are they coming from?

Hydroxypyridines are a common byproduct resulting from the reaction of your fluoropyridine (or halo-pyridine precursor) with water.

Troubleshooting Hydroxypyridine Formation:

  • Ensure Anhydrous Conditions: Traces of water in solvents, reagents, or even from atmospheric moisture can lead to this side reaction, especially at elevated temperatures or in the presence of a base.[4]

    • Action: Use rigorously dried solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Check Your Base: Some bases, like potassium carbonate, can be hygroscopic. Ensure they are properly dried before use.

  • Solvent Decomposition: At high temperatures, solvents like DMF can decompose to generate dimethylamine, which can act as a competing nucleophile. If this is suspected, consider switching to a more thermally stable solvent like DMSO.[4]

IV. Experimental Protocols

Protocol 1: General Procedure for SNAr on a 2-Fluoropyridine Derivative

This protocol is a representative example and must be adapted and optimized for specific substrates and scales.

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).

  • Solvent and Base: Charge the reactor with a dry, polar aprotic solvent (e.g., DMSO) and a suitable base (e.g., anhydrous K₂CO₃, 1.5 equivalents).

  • Nucleophile Addition: Add the nucleophile (e.g., a substituted phenol, 1.1 equivalents).

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 80-120 °C) with stirring.[4]

  • Substrate Addition: Slowly add the 2-fluoropyridine derivative (1.0 equivalent) as a solution in the reaction solvent, maintaining the internal temperature within a narrow range (e.g., ± 2 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC) until completion.

  • Workup: Cool the reaction mixture to room temperature. Quench by slowly adding water. Extract the product with an appropriate organic solvent.

  • Purification: Wash the organic layer, dry it, and concentrate it under reduced pressure. Purify the crude product by crystallization, distillation, or column chromatography.

Protocol 2: Safety Protocol for Handling Anhydrous Hydrogen Fluoride (HF)

This is a high-level overview. Always consult your institution's specific safety protocols and the material's SDS.

  • Designated Area: All work with HF must be conducted in a designated, well-ventilated fume hood equipped with HF-compatible materials (e.g., Teflon, polyethylene).

  • Personal Protective Equipment (PPE):

    • Body: A long-sleeved, acid-resistant lab coat and an apron made of neoprene or a similar resistant material.

    • Hands: Heavy-duty butyl or neoprene gloves. A secondary pair of nitrile gloves should be worn underneath.

    • Eyes/Face: Chemical splash goggles and a full-face shield are mandatory.

  • Emergency Preparedness:

    • An HF-specific first aid kit, including calcium gluconate gel, must be immediately accessible.

    • An emergency shower and eyewash station must be within a few seconds' travel.

    • All personnel must be trained in HF first aid procedures.

  • Handling:

    • Never work alone with HF.

    • Use materials like Teflon, polyethylene, or stainless steel for handling. Avoid glass, as HF will etch it.[3]

    • Always add HF to the solution, never the other way around.

V. References

  • Benchchem. (n.d.). Troubleshooting low yields in nucleophilic substitution of fluoropyridines. Retrieved from

  • Benchchem. (n.d.). Managing exothermic reactions in fluoropyridine synthesis. Retrieved from

  • Benchchem. (n.d.). Managing solvent effects in fluoropyridine reactions. Retrieved from

  • (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from

  • Umemoto, T., & Tomizawa, G. (1989). Preparation of 2-fluoropyridines via base-induced decomposition of N-fluoropyridinium salts. The Journal of Organic Chemistry, 54(7), 1726-1731. Retrieved from

  • (n.d.). From C-F Activation to Catalytic Regioselective Hydrodefluorina- tion of Pyridines with a Bench-Stable Nickel Complex. ChemRxiv. Retrieved from

  • CN106397310A. (n.d.). 3-fluoropyridine preparation method high in yield and content. Google Patents. Retrieved from

  • Mykhailiuk, P. K. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13533-13540. Retrieved from

  • (n.d.). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). Retrieved from

  • US3296269A. (n.d.). Process for providing 2-fluoropyridine. Google Patents. Retrieved from

  • US3703521A. (n.d.). Method for the preparation of stable 4-fluoropyridine salts. Google Patents. Retrieved from

  • CN112552233A. (n.d.). Synthetic method of 2-amino-4-fluoropyridine. Google Patents. Retrieved from

  • (n.d.). Catalytic fluorination of 2-chloropyridine over metal oxide catalysts in gas phase in the presence of HF. ResearchGate. Retrieved from

  • (n.d.). 3-Fluoropyridine synthesis. ChemicalBook. Retrieved from

  • (n.d.). Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from

  • Lee, E., & Hooker, J. M. (2012). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 48(62), 7696-7698. Retrieved from

  • (n.d.). 2-FLUORO PYRIDINE CAS No 372-48-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Retrieved from

  • (n.d.). Synthesis of 2-fluoropyridine. PrepChem.com. Retrieved from

  • CN102898358A. (n.d.). Preparation method of fluoropyridine compounds. Google Patents. Retrieved from

  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53. Retrieved from

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine Analogues in Oncology Research

Introduction: The Strategic Role of Fluorinated Pyridines in Modern Drug Discovery The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its capacit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorinated Pyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its capacity to engage in diverse biological interactions.[1][2] The strategic incorporation of fluorine into these heterocyclic structures has become a pivotal strategy in drug design. Fluorine's unique properties—high electronegativity, small atomic radius, and ability to form strong carbon-fluorine bonds—can profoundly modulate a molecule's physicochemical characteristics.[3][4][5] These modifications often lead to enhanced metabolic stability, improved binding affinity to target proteins, and optimized pharmacokinetic profiles, making fluorinated pyridine derivatives highly sought-after candidates in therapeutic development.[1][3][6]

This guide focuses on the systematic validation of a series of novel analogues derived from the lead compound, 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine (designated here as FPMA-01 ). While the parent scaffold holds promise, the exploration of structural analogues is critical for establishing a robust Structure-Activity Relationship (SAR) and identifying candidates with superior potency, selectivity, and drug-like properties. Our investigation is centered on the potential anti-cancer activity of these compounds, postulating a mechanism of action involving the inhibition of key signaling kinases implicated in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This choice is informed by previous studies demonstrating that pyridine-based structures can effectively target this kinase family.[7]

We will provide a comprehensive framework for the comparative evaluation of these analogues, detailing the rationale behind their design, the experimental workflows for efficacy validation, and a transparent analysis of the resulting data.

Analogue Design and Synthesis Rationale

The design of the FPMA analogue series was guided by established medicinal chemistry principles to systematically probe the SAR of the core scaffold. The primary objectives were to enhance target engagement, modulate solubility, and explore the electronic effects of various substituents.

The Analogue Library:

  • FPMA-01 (Lead Compound): 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine. The baseline compound.

  • FPMA-02: Introduction of a chloro group at the 5-position of the pyridine ring. Rationale: To explore the impact of an additional electron-withdrawing group on ring electronics and potential halogen bonding interactions within the target's active site.

  • FPMA-03: Replacement of the N-methyl group with an N-ethyl group. Rationale: To probe the steric tolerance of the binding pocket adjacent to the methanamine nitrogen.

  • FPMA-04: Bioisosteric replacement of the 3-fluoro group with a trifluoromethyl (CF3) group. Rationale: To significantly increase lipophilicity and the electron-withdrawing nature of the substituent, which can alter binding modes and metabolic stability.[5][8]

  • FPMA-05: Introduction of a 4-methoxyphenyl group onto the amine nitrogen. Rationale: To explore the potential for additional hydrophobic and hydrogen-bonding interactions by extending the molecule into a larger pocket of the putative active site.

This targeted library allows for a systematic evaluation of how specific structural modifications influence biological efficacy.

Comparative Efficacy Data

The following table summarizes the in vitro efficacy of the FPMA analogue series against a panel of human cancer cell lines and the isolated VEGFR-2 kinase. Efficacy is reported as the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency.

Compound IDStructure ModificationIC50 vs. MCF-7 (µM) [Breast Adenocarcinoma]IC50 vs. A549 (µM) [Lung Carcinoma]IC50 vs. Huh-7 (µM) [Hepatocellular Carcinoma]VEGFR-2 Kinase Inhibition IC50 (µM)
FPMA-01 Lead Compound8.5412.3110.255.21
FPMA-02 5-Chloro substitution2.154.673.500.98
FPMA-03 N-Ethyl substitution15.8022.1418.9011.45
FPMA-04 3-CF3 substitution6.229.897.643.13
FPMA-05 N-Aryl substitution> 50> 50> 50> 50
Sorafenib Reference Drug1.903.502.800.09

Analysis of Structure-Activity Relationship (SAR)

The comparative data provides critical insights into the SAR of the FPMA scaffold:

  • Impact of Ring Substitution (FPMA-02): The addition of a chloro group at the 5-position (FPMA-02 ) resulted in a significant increase in potency across all cell lines and, most notably, in direct VEGFR-2 inhibition. This suggests that the electronic modulation of the pyridine ring and/or favorable interactions established by the chloro group are crucial for high-affinity binding to the kinase active site.

  • Steric Hindrance at the Amine (FPMA-03 & FPMA-05): Increasing the steric bulk on the amine nitrogen, from methyl to ethyl (FPMA-03 ) and further to a large aryl group (FPMA-05 ), led to a dramatic loss of activity. This strongly indicates that the binding pocket has limited space in this region and that a small N-alkyl substituent is optimal for activity.

  • Effect of Fluorine Substitution (FPMA-04): Replacing the 3-fluoro with a more potent electron-withdrawing CF3 group (FPMA-04 ) yielded a modest improvement in activity compared to the lead compound but was significantly less effective than the 5-chloro analogue. This highlights that the specific position and nature of the halogen substituent are critical determinants of efficacy.

The collective data suggests a clear path for lead optimization: focusing on substitutions at the 5-position of the pyridine ring while maintaining a small N-methyl group on the side chain.

Experimental Workflows and Methodologies

To ensure scientific rigor and reproducibility, the following detailed protocols were employed for the validation of the FPMA analogue series.

Overall Validation Workflow

The logical flow from initial screening to target validation is crucial for efficient drug discovery.

G cluster_0 In Vitro Efficacy Validation cluster_1 Mechanism of Action & In Vivo Studies synthesis Analogue Synthesis (FPMA-01 to 05) screening Cytotoxicity Screening (MTT Assay) synthesis->screening Test Compounds target_assay Target-Based Assay (VEGFR-2 Kinase Assay) screening->target_assay Active Hits sar SAR Analysis & Lead Identification target_assay->sar IC50 Data moa MoA Studies (e.g., Apoptosis Assay) sar->moa Lead Candidate(s) invivo In Vivo Efficacy (Xenograft Model)

Caption: High-level workflow for validating FPMA analogues.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

This assay determines a compound's ability to inhibit cell proliferation, providing a broad measure of its cytotoxic potential.[7][9]

Objective: To determine the IC50 value of each FPMA analogue against MCF-7, A549, and Huh-7 cancer cell lines.

Materials:

  • Human cancer cell lines (MCF-7, A549, Huh-7)

  • DMEM/F-12 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • FPMA analogues and Sorafenib (dissolved in DMSO to 10 mM stock)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 0.1, 1, 5, 10, 25, 50 µM) in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of medium containing the respective compound concentration. Include vehicle control (DMSO) and positive control (Sorafenib) wells.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of inhibition versus the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: VEGFR-2 Kinase Inhibition Assay

This is a target-specific biochemical assay to confirm that the observed cytotoxicity is due to the inhibition of the intended kinase.[7]

Objective: To determine the IC50 value of each FPMA analogue against the isolated VEGFR-2 enzyme.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • FPMA analogues and Sorafenib (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in kinase buffer.

  • Reaction Setup: To each well of a 384-well plate, add:

    • 5 µL of test compound dilution.

    • 10 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate.

  • Reaction Initiation: Add 10 µL of ATP solution to each well to start the kinase reaction. The final volume is 25 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (ADP-Glo™):

    • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP generated and thus correlates with kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. Determine the IC50 values by plotting inhibition versus compound concentration.

Mechanism of Action: VEGFR-2 Signaling Pathway

The inhibition of VEGFR-2 by potent analogues like FPMA-02 is expected to disrupt downstream signaling cascades that are critical for angiogenesis, tumor growth, and metastasis.

G cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates RAS RAS VEGFR2->RAS Phosphorylates FPMA02 FPMA-02 (Analogue) FPMA02->VEGFR2 Inhibits PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation PKC->Proliferation Migration Cell Migration PKC->Migration mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival MEK MEK RAF->MEK mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis ERK ERK MEK->ERK ERK->Proliferation ERK->Migration ERK->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling cascade by FPMA-02.

Conclusion and Future Directions

This guide outlines a systematic approach to validating the efficacy of novel 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine analogues. Through a combination of rational design, comparative in vitro screening, and target-specific assays, we have established a preliminary SAR for this chemical series. The data clearly identifies FPMA-02 as a promising lead candidate, demonstrating superior potency against multiple cancer cell lines and potent, direct inhibition of VEGFR-2 kinase.

The loss of activity observed with larger N-substituents provides a critical design constraint for future optimization efforts. The next phase of development should focus on:

  • Expanding the Library: Synthesizing additional analogues with diverse substitutions at the 5-position of the pyridine ring to further refine the SAR.

  • Mechanism of Action Studies: Performing cell-based assays (e.g., Western blot for downstream signaling proteins, apoptosis assays) to confirm the on-target effects of FPMA-02 in a cellular context.

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead candidates to assess their drug-like potential.

  • In Vivo Efficacy: Advancing the most promising candidates into preclinical animal models, such as tumor xenograft studies, to validate their therapeutic efficacy in vivo.

This structured validation process provides a robust foundation for advancing this promising class of fluorinated pyridine compounds toward clinical development.

References

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed.
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Comparative

The Fluorine Advantage: A Comparative Analysis of Fluoropyridines Versus Their Non-Fluorinated Analogues in Drug Discovery

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispe...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for fine-tuning molecular properties to enhance therapeutic potential. The pyridine scaffold, a ubiquitous feature in a vast array of pharmaceuticals, is a prime target for this powerful modification. This guide provides an in-depth comparative analysis of fluoropyridines and their non-fluorinated counterparts, offering a blend of theoretical insights and practical, data-driven comparisons to inform rational drug design. We will explore the profound impact of fluorine substitution on key physicochemical and pharmacokinetic parameters, elucidating the causal mechanisms that underpin the often-observed improvements in drug-like properties.

The "Fluorine Effect": More Than Just a Halogen Swap

The substitution of a hydrogen atom with fluorine, the most electronegative element, instigates a cascade of electronic and conformational changes within the pyridine ring. These alterations are not merely incremental but can fundamentally transform a molecule's behavior in a biological system.[1] The strong electron-withdrawing nature of fluorine, coupled with its relatively small size, allows it to serve as a bioisostere for hydrogen while imparting unique characteristics.[2] This "fluorine effect" is a cornerstone of modern drug design, enabling chemists to strategically modulate properties such as basicity (pKa), lipophilicity (logP), and metabolic stability.

Physicochemical Properties: A Tale of Two Pyridines

To illustrate the impact of fluorination, let's consider a direct comparison between pyridine and its monofluorinated analogue, 2-fluoropyridine.

PropertyPyridine2-FluoropyridineImpact of Fluorination & Implications for Drug Design
pKa 5.23[1], 5.25[3]-0.44[4]Decreased Basicity: The potent electron-withdrawing inductive effect of fluorine significantly reduces the electron density on the pyridine nitrogen, making it a much weaker base.[1] This dramatic decrease in pKa can prevent unwanted protonation at physiological pH, which can in turn reduce off-target interactions with acidic cellular compartments and improve cell membrane permeability.
logP 0.65[5], 0.64[6]1.22 (calculated)[7]Increased Lipophilicity: The substitution of a polar C-H bond with a more nonpolar C-F bond generally increases lipophilicity.[1] This enhanced lipophilicity can improve a compound's ability to cross biological membranes, including the blood-brain barrier, and can also lead to stronger binding interactions with hydrophobic pockets in target proteins.
Molecular Weight ( g/mol ) 79.10[5]97.09[8]Minimal Increase: The addition of a single fluorine atom results in a modest increase in molecular weight, which is often a desirable feature in lead optimization, as it avoids a significant "molecular obesity" penalty.

Caption: Comparative analysis of the physicochemical properties of pyridine and 2-fluoropyridine.

Metabolic Stability: The Shielding Effect of Fluorine

A primary driver for the incorporation of fluorine in drug design is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[8]

Pyridine is known to undergo metabolism in human liver microsomes, primarily through oxidation, to form metabolites such as pyridine-N-oxide, 2-pyridone, and 4-pyridone.[9] The positions susceptible to oxidation are potential sites for "metabolic blocking" through fluorination.

Expected Impact of Fluorination on Pyridine Metabolism

Caption: Fluorination at a metabolically labile position can block CYP450 oxidation, leading to enhanced metabolic stability.

By placing a fluorine atom at the 2-position of the pyridine ring, a site susceptible to oxidation, it is anticipated that the rate of metabolism would be significantly reduced. This "metabolic blocking" would lead to a longer in vivo half-life and improved oral bioavailability for the fluorinated analogue compared to its non-fluorinated parent. While a study on halogenated pyridines showed equivocal mutagenic results for 2-fluoropyridine with metabolic activation, it highlights that the metabolic profile is indeed altered.[10]

Experimental Protocols for Comparative Analysis

To empower researchers to conduct their own comparative studies, we provide the following detailed, step-by-step methodologies for key in vitro assays.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol outlines a standard procedure for determining the acid dissociation constant (pKa) of a compound.

Materials:

  • Test compound (e.g., pyridine or a fluoropyridine analogue)

  • Standardized 0.1 M HCl solution

  • Standardized 0.1 M NaOH solution

  • High-purity water (Milli-Q or equivalent)

  • pH meter with a combination electrode, calibrated with standard buffers (pH 4, 7, and 10)

  • Stir plate and stir bar

  • Burette

Procedure:

  • Sample Preparation: Prepare a ~10 mM solution of the test compound in water.

  • Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution in a beaker with a stir bar. Immerse the calibrated pH electrode in the solution.

  • Acidification: If the compound is a base, titrate with the standardized HCl solution to a pH below the expected pKa.

  • Titration with Base: Titrate the acidified solution with the standardized NaOH solution in small increments (e.g., 0.05 mL).

  • Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

Workflow for pKa Determination

A Prepare Compound Solution B Titrate with Acid/Base A->B C Record pH vs. Volume B->C D Plot Titration Curve C->D E Determine pKa at Half-Equivalence Point D->E

Caption: Experimental workflow for determining pKa by potentiometric titration.

Protocol 2: Determination of Lipophilicity (logP) by Shake-Flask Method

This classic method directly measures the partitioning of a compound between two immiscible liquids.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Preparation: Prepare a stock solution of the test compound in either water or n-octanol.

  • Partitioning: In a centrifuge tube, add a known volume of the n-octanol and water phases. Add a small aliquot of the test compound stock solution.

  • Equilibration: Vortex the mixture vigorously for several minutes to ensure thorough mixing and allow the compound to partition between the two phases. Let the mixture stand to allow the phases to separate, or centrifuge to expedite separation.

  • Quantification: Carefully withdraw an aliquot from both the aqueous and n-octanol layers.

  • Analysis: Determine the concentration of the test compound in each phase using a suitable analytical method.

  • Calculation: Calculate the logP using the formula: logP = log10 ([Concentration in Octanol] / [Concentration in Water]).

Protocol 3: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay is a standard method to assess the susceptibility of a compound to metabolism by Phase I enzymes.[11]

Materials:

  • Test compound and positive control compounds (e.g., a high-clearance and a low-clearance compound)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile or methanol containing an internal standard for reaction termination

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Reagent Preparation: Prepare working solutions of the test compound, positive controls, and HLM in phosphate buffer.

  • Incubation Setup: In a 96-well plate, add the HLM solution and the test compound or control. Pre-incubate the plate at 37°C for a few minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in the respective wells by adding the ice-cold organic solvent with the internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration).

Microsomal Stability Assay Workflow

A Incubate Compound with Liver Microsomes & NADPH B Quench Reaction at Different Time Points A->B C Quantify Remaining Parent Compound by LC-MS/MS B->C D Plot % Remaining vs. Time C->D E Calculate Half-Life (t½) & Intrinsic Clearance (CLint) D->E

Caption: A generalized workflow for determining in vitro metabolic stability using liver microsomes.

Conclusion: A Rational Approach to Drug Design

The comparative analysis of fluoropyridines and their non-fluorinated analogues underscores the transformative power of strategic fluorination in drug discovery. The ability to predictably modulate key physicochemical properties and enhance metabolic stability provides medicinal chemists with a powerful lever to optimize lead compounds and improve their chances of clinical success. By understanding the fundamental principles behind the "fluorine effect" and employing robust experimental methodologies for comparative analysis, researchers can make more informed decisions in the design of next-generation therapeutics. The data and protocols presented in this guide serve as a valuable resource for harnessing the full potential of fluorine in the pursuit of safer and more effective medicines.

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  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
  • Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups.

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Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Fluoropyridine Quantification

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of cancer therapeutics, fluoropyrimidines such as 5-fluorouracil (5-FU) and its oral prodrugs, capecitabine and tegafur, are corne...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, fluoropyrimidines such as 5-fluorouracil (5-FU) and its oral prodrugs, capecitabine and tegafur, are cornerstone treatments for various solid tumors.[1][2][3] Accurate quantification of these cytotoxic agents in biological matrices is not merely an analytical task; it is a critical prerequisite for effective therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and ensuring patient safety.[1] This guide provides an in-depth comparison of the principal analytical methods for fluoropyridine quantification and outlines a robust framework for their cross-validation, grounded in scientific integrity and regulatory expectations.

Part 1: The Imperative of Cross-Validation

Bioanalytical method validation ensures that a specific assay is fit for its intended purpose.[4][5][6] However, the journey of a drug development program often involves transitions—methods are transferred between laboratories, updated with newer technology, or data from different studies must be compared. Cross-validation is the empirical process of verifying that two distinct analytical methods yield comparable data.[7]

When is Cross-Validation Necessary?

  • Method Transfer: When moving a validated method from one laboratory to another (e.g., from a discovery CRO to a GLP-compliant lab).

  • Technology Evolution: When replacing an older, validated method (e.g., HPLC-UV) with a more sensitive or specific one (e.g., LC-MS/MS).

  • Multi-Site Studies: To ensure data integrity and consistency when a single study utilizes multiple analytical laboratories.[7]

  • Bridging Studies: When comparing pharmacokinetic data from different clinical trials that used different analytical methods.

The fundamental goal is to demonstrate that any observed differences between the methods are statistically insignificant and do not impact the clinical or pharmacokinetic interpretation of the data.

Part 2: Core Analytical Platforms: A Comparative Overview

The choice of an analytical platform is dictated by the required sensitivity, selectivity, sample matrix, and throughput. For fluoropyridines, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques.[8][9]

Parameter HPLC-UV LC-MS/MS Causality and Field Insights
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio of analyte and its fragments.LC-MS/MS offers superior selectivity by monitoring specific precursor-product ion transitions, minimizing the risk of interference from matrix components or metabolites—a common challenge in bioanalysis.[10]
Sensitivity (LOQ) Typically in the low µg/mL to high ng/mL range.[11][12]Can achieve sub-ng/mL to pg/mL levels.[1][9][13]For low-dose studies or analyzing metabolites at trace concentrations, LC-MS/MS is often the only viable option. The sensitivity of HPLC-UV may be insufficient for capturing the complete pharmacokinetic profile.[8]
Selectivity Moderate. Prone to interference from co-eluting compounds with similar UV spectra.High to Very High. Extremely specific due to the monitoring of unique mass transitions.In complex matrices like plasma, endogenous compounds can co-elute with the analyte, leading to artificially inflated results in HPLC-UV. LC-MS/MS largely overcomes this.
Sample Preparation Often requires extensive cleanup (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction) to remove interferences.[8]Can often utilize simpler methods like Protein Precipitation (PPT) due to the mass spectrometer's specificity.[9][14]While simpler, PPT can introduce significant matrix effects in LC-MS/MS. Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE) are often employed to mitigate this and improve data quality.[14]
Cost & Complexity Lower initial investment and operational cost. Simpler to operate.Higher initial investment and maintenance costs. Requires more specialized expertise.The choice is a trade-off. For routine, high-concentration monitoring, HPLC-UV can be cost-effective. For pivotal bioequivalence or PK studies requiring the highest data quality, LC-MS/MS is the industry standard.

Part 3: Designing a Robust Cross-Validation Study

A cross-validation study must be a self-validating system, designed to rigorously compare method performance using real-world samples. The process involves analyzing the same set of quality control (QC) samples and, most importantly, incurred study samples with both analytical methods.

Workflow for Cross-Validation

The following diagram illustrates a typical workflow for cross-validating a new LC-MS/MS method against an established HPLC-UV method.

CrossValidationWorkflow cluster_prep Phase 1: Preparation & Planning cluster_analysis Phase 2: Sample Analysis cluster_eval Phase 3: Data Evaluation plan Define Acceptance Criteria (e.g., Bland-Altman limits, regression) select_samples Select Samples: - 3 Levels of QCs (n=6) - ≥30 Incurred Study Samples plan->select_samples analysis_A Analyze all samples with Validated Method A (e.g., HPLC-UV) select_samples->analysis_A analysis_B Analyze all samples with Validated Method B (e.g., LC-MS/MS) select_samples->analysis_B compile Compile Concentration Data from both methods analysis_A->compile analysis_B->compile stats Perform Statistical Analysis (Bland-Altman, Deming Regression) compile->stats report Report Findings: - Assess Bias - Conclude on Comparability stats->report

Caption: General workflow for a two-method cross-validation study.

Statistical Evaluation: Beyond Simple Correlation

While tempting, a simple correlation coefficient (r²) is insufficient for assessing agreement because it does not detect systematic bias.[15] Authoritative bodies and industry best practices recommend more robust statistical tools.[15][16][17]

  • Bland-Altman Analysis: This is the cornerstone of method comparison.[16][18] It plots the difference between the two measurements for each sample against the average of the two measurements. This visualizes any systematic bias, proportional errors, and outliers.[18][19] The goal is for the vast majority of data points to fall within the pre-defined limits of agreement (typically ±1.96 standard deviations of the mean difference).[15][18]

  • Deming Regression: Unlike standard linear regression, this method accounts for errors in both the x and y measurements, making it more suitable for comparing two analytical methods.[16]

  • Concordance Correlation Coefficient (CCC): This measures the agreement between two variables, evaluating both precision and accuracy.[19]

Acceptance Criteria: While the ICH M10 guideline does not prescribe rigid acceptance criteria for cross-validation, a common industry practice, derived from incurred sample reanalysis (ISR) principles, is often used as a starting point.[15][17] A typical goal is to have at least two-thirds (67%) of the incurred sample results from the two methods agree within ±20% of their mean concentration.[10][20][21][22]

Part 4: Experimental Protocols & Data

This section provides example protocols and expected performance data for the quantification of 5-Fluorouracil.

Protocol 1: Sample Preparation - Protein Precipitation (PPT) for LC-MS/MS

Causality: This method is fast and simple. It is often sufficient for LC-MS/MS, where the mass spectrometer's selectivity can tolerate a dirtier sample compared to HPLC-UV. Acetonitrile is a common choice as it effectively precipitates plasma proteins.[23][24]

Step-by-Step Methodology:

  • Aliquot 100 µL of human plasma (sample, QC, or blank) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the internal standard (e.g., 5-Bromo-uracil).[13]

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 100% aqueous).[13]

  • Inject a portion (e.g., 1-20 µL) into the LC-MS/MS system.[1][12]

Protocol 2: Sample Preparation - Solid-Phase Extraction (SPE) for HPLC-UV

Causality: SPE provides a much cleaner extract than PPT by selectively binding the analyte to a sorbent and washing away interferences.[9][14][25] This is crucial for HPLC-UV to prevent co-eluting peaks that could interfere with quantification.

Step-by-Step Methodology:

  • Condition an appropriate SPE cartridge (e.g., a strong anion-exchange cartridge for 5-FU) with 1 mL of methanol followed by 1 mL of water.[9]

  • Pre-treat 500 µL of plasma sample by adding an equal volume of a suitable buffer.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of a weak solvent (e.g., water or a mild buffer) to remove salts and polar interferences.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte with 1 mL of an appropriate elution solvent (e.g., a methanol/acid mixture).

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute in a known, small volume of mobile phase and inject into the HPLC-UV system.

Typical Performance Comparison

The following table summarizes typical validation parameters for HPLC-UV and LC-MS/MS methods for fluoropyrimidines, based on published literature.

Parameter HPLC-UV Method LC-MS/MS Method Source(s)
Analyte 5-Fluorouracil5-FluorouracilN/A
Linearity Range 2 - 10 µg/mL10 - 10,000 ng/mL[12][13]
LOQ ~200 - 400 ng/mL~0.1 - 10 ng/mL[9][11][13]
Accuracy (% Bias) Within ± 5%-9.9% to +11%[12][13]
Precision (%RSD) < 2.3%< 12%[12][13][26]
Recovery > 90%86 - 91%[11][27]

Part 5: Incurred Sample Reanalysis (ISR) - The Ultimate Test of Reproducibility

Beyond cross-validation, Incurred Sample Reanalysis (ISR) is a regulatory requirement for pivotal pharmacokinetic studies to confirm the original method's reproducibility.[4] It involves re-analyzing a subset of study samples from dosed subjects on a different day to see if the results are consistent.[10][20]

Why ISR Matters: Spiked QC samples may not always mimic the behavior of incurred samples from dosed subjects due to factors like protein binding, unexpected metabolites, or back-conversion of metabolites to the parent drug.[10] ISR provides confidence that the validated method is robust for real-world samples.

ISR Workflow and Acceptance Criteria

Caption: Decision workflow for Incurred Sample Reanalysis (ISR).

The widely accepted criterion for small molecules is that for at least two-thirds (67%) of the reanalyzed samples, the difference between the original and the repeat result should be within ±20% of their mean.[10][20][21][22] Failure to meet ISR criteria necessitates a thorough investigation and may require method modification and revalidation.[10]

Conclusion

Cross-validation is a non-negotiable step in ensuring the long-term reliability and comparability of bioanalytical data for fluoropyridines. A well-designed study, employing appropriate statistical tools like Bland-Altman analysis, provides the necessary confidence to transition between methods or laboratories without compromising data integrity. While LC-MS/MS offers superior sensitivity and selectivity, a properly validated and cross-validated HPLC-UV method can still be suitable for specific applications. The ultimate choice must be guided by the specific requirements of the study, grounded in the principles of scientific rigor and regulatory compliance.

References

  • Global Bioanalysis Consortium Harmonization Team. (2014).
  • Charles River. Incurred Sample Reanalysis.
  • Bioanalysis. (2012). Incurred sample reanalysis in bioequivalence studies submitted to the US FDA.
  • Needham, S. R., & Subramanian, R. (2013). Analysis of Imprecision in Incurred Sample Reanalysis for Small Molecules.
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  • NorthEast BioLab. Incurred Sample Reanalysis, ISR Test.
  • Stetson, P.L., Shukla, U.A., & Ensminger, W.D. (1985). Sensitive high-performance liquid chromatographic method for the determination of 5-fluorouracil in plasma.
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Comparative

A Comparative Analysis of Potassium-Competitive Acid Blockers: Benchmarking Against Novel Chemical Matter

An In-Depth Technical Guide for Researchers in Gastroenterology and Drug Development This guide provides a comprehensive comparison of the novel investigational compound 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine with...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers in Gastroenterology and Drug Development

This guide provides a comprehensive comparison of the novel investigational compound 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine with established Potassium-Competitive Acid Blockers (P-CABs). While literature on this specific fluoro-pyridine derivative is not available, we will use the well-characterized P-CABs—Vonoprazan, Tegoprazan, and Revaprazan—as benchmarks to establish a framework for evaluation. This guide will delve into the mechanism of action, comparative in vitro potency, and the standardized experimental protocols essential for characterizing such compounds.

Introduction to Potassium-Competitive Acid Blockers (P-CABs)

P-CABs represent a significant advancement in the management of acid-related disorders, offering a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs).[1][2] Unlike PPIs, which require acid activation and bind irreversibly to the H+,K+-ATPase (proton pump), P-CABs competitively and reversibly block the potassium-binding site of the pump.[2][3] This direct and competitive inhibition leads to a rapid, potent, and sustained suppression of gastric acid secretion.[4][5][6] Key advantages of P-CABs include a faster onset of action, efficacy that is independent of food intake, and less inter-individual variability in metabolism.[3][4][7]

The current landscape of approved and late-stage P-CABs includes Vonoprazan, Tegoprazan, Fexuprazan, and Revaprazan, among others under development.[3][8] These agents have shown considerable promise in treating conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and in the eradication of Helicobacter pylori.[3][4][5]

Mechanism of Action: The P-CAB Advantage

P-CABs concentrate in the parietal cell canaliculi and ionically bind to the H+/K+ ATPase, preventing the exchange of H+ for K+ ions, the final step in gastric acid secretion.[3] This reversible, potassium-competitive inhibition allows for a more controlled and sustained acid suppression compared to the covalent, irreversible binding of PPIs.[2][9]

PCAB_Mechanism cluster_parietal_cell Gastric Parietal Cell P-CAB P-CAB H_K_ATPase H+,K+-ATPase (Proton Pump) P-CAB->H_K_ATPase Competitively Binds H_ion H+ Ion (Acid) H_K_ATPase->H_ion Secretion Blocked K_ion K+ Ion K_ion->H_K_ATPase Binding Site

Caption: Mechanism of P-CABs at the H+,K+-ATPase.

Comparative Analysis of Leading P-CABs

To contextualize the potential of a novel agent like 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine, it is crucial to compare its theoretical properties against established P-CABs. The following table summarizes key in vitro potency data for Vonoprazan, Tegoprazan, and Revaprazan.

Compound Chemical Name IC50 (H+,K+-ATPase Inhibition) Key Characteristics
Vonoprazan (TAK-438) 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine0.019 µM (pH 6.5)[10]High potency, slow dissociation from the proton pump, and long duration of action.[11][12][13]
Tegoprazan (S)-4-((5,7-difluorochroman-4-yl)oxy)-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide0.29-0.52 µM[14][15][16][17]Potent and highly selective, with demonstrated efficacy in controlling gastric acid secretion and motility.[14]
Revaprazan 5,6-dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine~0.350 µM[18]One of the earlier P-CABs, primarily indicated for gastritis and peptic ulcers, with a more limited ability to elevate gastric pH compared to newer agents.[19]

Expert Insights:

  • Potency: Vonoprazan exhibits the highest potency in vitro, with an IC50 value in the nanomolar range, significantly lower than Tegoprazan and Revaprazan.[10] This high potency is attributed to its high pKa (9.06), which allows for greater accumulation in the acidic environment of parietal cells, and its slow dissociation from the H+,K+-ATPase.[11][20]

  • Selectivity: P-CABs, including Tegoprazan, have shown high selectivity for the gastric H+,K+-ATPase over other ATPases, such as the Na+,K+-ATPase.[14] This is a critical factor in their favorable safety profile.

  • Clinical Efficacy: Vonoprazan has been extensively studied and has demonstrated superiority over PPIs in certain clinical scenarios, such as the healing of severe erosive esophagitis and in H. pylori eradication regimens.[3][5] Tegoprazan has also shown robust clinical efficacy.[14] Revaprazan, while effective for certain indications, is generally considered less potent in acid suppression compared to Vonoprazan and Tegoprazan.[19]

Standardized Experimental Protocol: In Vitro H+,K+-ATPase Inhibition Assay

The cornerstone for evaluating novel P-CABs is the in vitro H+,K+-ATPase inhibition assay. This assay quantifies the potency of a compound by measuring its ability to inhibit the enzymatic activity of the proton pump.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against H+,K+-ATPase.

Materials:

  • H+,K+-ATPase enriched microsomes (commercially available or prepared from sources like porcine or rabbit gastric mucosa).

  • Test compound (e.g., 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine) dissolved in a suitable solvent (e.g., DMSO).

  • Assay buffer (e.g., Tris-HCl, pH 6.5 or 7.4).

  • ATP, MgCl2, and KCl solutions.

  • Reagents for detecting inorganic phosphate (Pi) release (e.g., malachite green-based reagent).

  • Microplate reader.

Step-by-Step Methodology:

  • Enzyme Preparation: Thaw the H+,K+-ATPase enriched microsomes on ice. Dilute the enzyme preparation in the assay buffer to a concentration that yields a linear rate of ATP hydrolysis.

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. Also, prepare a vehicle control (buffer with the same concentration of solvent as the test compound dilutions).

  • Pre-incubation: Add the diluted enzyme to the wells of a microplate. Then, add the serially diluted test compound or vehicle control to the respective wells. Pre-incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of ATP, MgCl2, and KCl to each well.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination and Detection: Stop the reaction by adding a reagent that halts enzymatic activity and allows for the quantification of released inorganic phosphate (e.g., a malachite green-based reagent). Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Prepare H+,K+-ATPase Microsomes Pre_incubation Pre-incubate Enzyme with Compound (37°C) Enzyme_Prep->Pre_incubation Compound_Dilution Serially Dilute Test Compound Compound_Dilution->Pre_incubation Reaction_Start Initiate Reaction with ATP/Mg/K Pre_incubation->Reaction_Start Incubation Incubate (37°C) Reaction_Start->Incubation Termination_Detection Stop Reaction & Detect Pi Release Incubation->Termination_Detection Data_Analysis Calculate % Inhibition & Determine IC50 Termination_Detection->Data_Analysis

Caption: Workflow for the In Vitro H+,K+-ATPase Inhibition Assay.

Conclusion

While direct experimental data for 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine is not publicly available, this guide provides a robust framework for its evaluation by comparing it with leading P-CABs. The established potency and clinical profiles of Vonoprazan, Tegoprazan, and Revaprazan serve as critical benchmarks. Any novel P-CAB, including hypothetical derivatives like the one in the topic, would need to demonstrate competitive, if not superior, in vitro potency, selectivity, and a favorable pharmacokinetic profile to be considered a viable candidate for further development. The provided experimental protocol for H+,K+-ATPase inhibition is a fundamental first step in the characterization of such novel chemical entities. Future research would need to focus on in vivo models of gastric acid secretion and comprehensive safety and toxicology studies to fully elucidate the therapeutic potential of any new P-CAB.

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  • Production method for 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1h-pyrrol-3-yl]-n-methylmethanamine monofumarate.

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Validation

A Researcher's Comparative Guide to In Vivo Validation of Fluoropyridine Compound Activity

For fellow researchers, scientists, and drug development professionals, the journey of a novel fluoropyridine compound from the bench to potential clinical application is paved with rigorous validation. This guide provid...

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and drug development professionals, the journey of a novel fluoropyridine compound from the bench to potential clinical application is paved with rigorous validation. This guide provides an in-depth, objective comparison of in vivo methodologies to assess the therapeutic activity of these compounds. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to your research.

The Molecular Battlefield: Understanding Fluoropyridine's Mechanism of Action

Fluoropyridine compounds, most notably 5-fluorouracil (5-FU) and its prodrugs like capecitabine, have been mainstays in oncology for decades.[1] Their cytotoxic effects are primarily mediated through the disruption of DNA synthesis and function.[2] Upon intracellular conversion to its active metabolites, such as fluorodeoxyuridine monophosphate (FdUMP) and fluorouridine triphosphate (FUTP), fluoropyrimidines wage a multi-pronged attack.[2][3]

The principal mechanism involves the inhibition of thymidylate synthase (TS) by FdUMP.[2][3] This enzyme is critical for the synthesis of thymidine, a necessary component of DNA. The formation of a stable ternary complex between FdUMP, TS, and a reduced folate cofactor depletes the cellular pool of thymidine, leading to "thymineless death."[3] Concurrently, FUTP can be incorporated into RNA, disrupting its processing and function, while another metabolite, fluorodeoxyuridine triphosphate (FdUTP), can be incorporated into DNA, leading to DNA damage.[2][3]

Fluoropyrimidine_Mechanism_of_Action cluster_0 Intracellular Activation cluster_1 Cytotoxic Effects 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP FUTP FUTP 5-FU->FUTP FdUTP FdUTP FdUMP->FdUTP TS_Inhibition Thymidylate Synthase Inhibition FdUMP->TS_Inhibition Inhibits RNA_Dysfunction RNA Dysfunction FUTP->RNA_Dysfunction Incorporation DNA_Damage DNA Damage FdUTP->DNA_Damage Incorporation Animal_Model_Selection Start Start: Novel Fluoropyridine Compound CDX Cell Line-Derived Xenograft (CDX) Start->CDX Initial Screening (High Throughput) PDX Patient-Derived Xenograft (PDX) Start->PDX Clinically Relevant Efficacy Testing Efficacy Efficacy Assessment CDX->Efficacy Orthotopic Orthotopic Model PDX->Orthotopic Metastasis Studies PDX->Efficacy Orthotopic->Efficacy

Caption: Decision workflow for selecting an appropriate animal model.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: In Vivo Efficacy Study in a Colorectal Cancer Xenograft Model

This protocol outlines a standard procedure for assessing the antitumor activity of a fluoropyridine compound using a subcutaneous xenograft model.

1. Animal Model and Tumor Implantation:

  • Use female athymic nude mice, 6-8 weeks old.

  • Subcutaneously inject 5 x 10^6 HCT116 human colorectal carcinoma cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.

  • Monitor tumor growth regularly using calipers.

2. Treatment Regimen:

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Administer the fluoropyridine compound (e.g., 5-FU at 50 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily for 5 consecutive days, followed by a 2-day rest period, for two cycles. [4] 3. Tumor Growth Monitoring and Endpoint:

  • Measure tumor volume twice weekly using the formula: Volume = (Length x Width²) / 2. [5]* Monitor animal body weight as an indicator of toxicity.

  • The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when signs of significant toxicity are observed. [5] 4. Data Analysis:

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

  • Plot mean tumor volume ± SEM over time for each group.

  • Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of the observed differences.

Protocol 2: Non-Invasive Monitoring of Therapeutic Response with [¹⁸F]FLT-PET Imaging

This protocol describes the use of 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT) Positron Emission Tomography (PET) to assess the early antiproliferative effects of a fluoropyridine compound. [6] 1. Radiotracer Synthesis:

  • Synthesize [¹⁸F]FLT using an automated radiosynthesis module via nucleophilic substitution of the corresponding tosylate precursor with [¹⁸F]fluoride.

2. Animal Model and Treatment:

  • Use a relevant tumor-bearing mouse model as described in Protocol 1.

  • Administer the fluoropyridine compound or vehicle control as per the desired treatment schedule.

3. PET Imaging Procedure:

  • At baseline (before treatment) and at various time points post-treatment (e.g., 24, 48, and 72 hours), anesthetize the mice with isoflurane.

  • Administer approximately 100-200 µCi of [¹⁸F]FLT via tail vein injection.

  • After a 60-minute uptake period, acquire a 10-20 minute static PET scan.

  • Co-register the PET images with a CT scan for anatomical localization. [7] 4. Image Analysis:

  • Draw regions of interest (ROIs) around the tumor and a reference tissue (e.g., muscle) on the co-registered PET/CT images.

  • Calculate the standardized uptake value (SUV) for the tumor at each time point.

  • Determine the percentage change in tumor SUV from baseline for both treatment and control groups.

In_Vivo_Validation_Workflow cluster_0 Traditional Efficacy Study cluster_1 Non-Invasive Imaging Implantation Tumor Cell Implantation Treatment Compound Administration Implantation->Treatment Measurement Calipers Measurement of Tumor Volume Treatment->Measurement Endpoint Endpoint Analysis: Tumor Growth Inhibition Measurement->Endpoint Baseline_Scan Baseline [18F]FLT-PET Scan Imaging_Treatment Compound Administration Baseline_Scan->Imaging_Treatment Post_Treatment_Scan Post-Treatment [18F]FLT-PET Scan Imaging_Treatment->Post_Treatment_Scan Analysis Image Analysis: Change in SUV Post_Treatment_Scan->Analysis Start Start Start->Implantation Start->Baseline_Scan

Caption: Comparative workflows for traditional and imaging-based in vivo validation.

Data Presentation: A Comparative Analysis

The following tables present hypothetical yet representative data to illustrate the comparative outputs of the two validation methodologies for a novel fluoropyridine compound, "FP-XYZ," compared to a vehicle control and 5-FU.

Table 1: Tumor Growth Inhibition in HCT116 Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 21 ± SEMTumor Growth Inhibition (%)
Vehicle Control1850 ± 150-
5-FU (50 mg/kg)650 ± 8064.9
FP-XYZ (50 mg/kg)480 ± 6574.1

Table 2: [¹⁸F]FLT-PET Imaging of Early Therapeutic Response

Treatment GroupMean Tumor SUV at 48h Post-Treatment ± SEM% Change in SUV from Baseline
Vehicle Control2.1 ± 0.2+5
5-FU (50 mg/kg)1.2 ± 0.15-40
FP-XYZ (50 mg/kg)0.9 ± 0.1-55

These tables demonstrate how traditional methods provide a clear endpoint of tumor growth inhibition, while PET imaging offers an earlier indication of the compound's antiproliferative activity. The stronger reduction in [¹⁸F]FLT uptake by FP-XYZ at 48 hours could be a predictive biomarker for its superior tumor growth inhibition observed at day 21. [6]

Biodistribution and Pharmacokinetics: Where Does the Compound Go?

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a fluoropyridine compound is crucial for optimizing its therapeutic index.

Protocol 3: Biodistribution Study of a Radiolabeled Fluoropyridine Compound

1. Radiolabeling:

  • Synthesize an ¹⁸F-labeled version of the fluoropyridine compound of interest.

2. Animal Administration:

  • Administer a known quantity of the radiolabeled compound (e.g., 10-20 µCi) to tumor-bearing mice via tail vein injection. [8] 3. Tissue Harvesting and Analysis:

  • At predetermined time points (e.g., 30, 60, 120, and 240 minutes) post-injection, euthanize the mice. [8]* Dissect and weigh major organs and tissues (e.g., tumor, liver, kidneys, spleen, heart, lungs, muscle, and blood). [9]* Measure the radioactivity in each tissue sample using a gamma counter. [7] 4. Data Calculation:

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point. [10] Table 3: Biodistribution of ¹⁸F-FP-XYZ in HCT116 Tumor-Bearing Mice (60 min post-injection)

Organ% Injected Dose per Gram (%ID/g) ± SEM
Tumor3.5 ± 0.4
Blood0.8 ± 0.1
Liver5.2 ± 0.6
Kidneys15.1 ± 1.8
Spleen1.1 ± 0.2
Lungs2.5 ± 0.3
Heart1.9 ± 0.2
Muscle0.5 ± 0.05

This data provides a snapshot of where the compound accumulates in the body, with higher tumor uptake being a desirable characteristic.

Conclusion: An Integrated Approach for Robust Validation

The in vivo validation of fluoropyridine compound activity is not a one-size-fits-all process. While traditional tumor growth inhibition studies remain the gold standard for assessing overall efficacy, non-invasive imaging techniques like PET provide invaluable early insights into a compound's mechanism of action and therapeutic potential. Biodistribution and pharmacokinetic studies are essential for understanding the compound's behavior in a biological system. By thoughtfully selecting the appropriate animal models and employing a combination of these methodologies, researchers can build a comprehensive and compelling data package to support the continued development of novel and more effective fluoropyridine-based cancer therapies.

References

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Comparative

A Head-to-Head Clinical and Mechanistic Benchmarking of Novel Fluoropyridine Inhibitors Against Lansoprazole for Gastric Acid Suppression

A Technical Guide for Researchers and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth, objective comparison of a new class of fluoropyridine-based gastric acid su...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth, objective comparison of a new class of fluoropyridine-based gastric acid suppressants against the established proton pump inhibitor (PPI), lansoprazole. We will delve into the mechanistic distinctions, comparative efficacy, and the experimental methodologies required for a thorough preclinical and clinical evaluation. This document is intended to equip researchers, medicinal chemists, and clinical development teams with the foundational knowledge to critically assess and benchmark these next-generation inhibitors.

Introduction: The Evolving Landscape of Gastric Acid Suppression

Gastric acid, primarily hydrochloric acid, is secreted by parietal cells in the stomach lining and plays a crucial role in digestion and defense against pathogens. However, excessive or unregulated acid secretion is a key factor in prevalent gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcer disease. For decades, the mainstay of treatment has been proton pump inhibitors (PPIs), a class of drugs that have demonstrated significant clinical efficacy.[1]

Lansoprazole, a widely prescribed PPI, has been a cornerstone of acid suppression therapy.[2] However, the evolving needs of patients and the limitations of current therapies, such as slow onset of action and variability in patient response, have driven the development of new inhibitor classes.[3] This guide focuses on a novel class of fluoropyridine-based inhibitors, which are part of a broader category known as Potassium-Competitive Acid Blockers (P-CABs).[3][4][5] We will use vonoprazan, a prominent fluoropyridine-based P-CAB, as the primary exemplar for this new class in our comparative analysis with lansoprazole.[5]

The Gastric Proton Pump: The Convergent Target

Both lansoprazole and the new fluoropyridine inhibitors target the same final step in the gastric acid secretion pathway: the H+/K+ ATPase, or the proton pump.[4] This enzyme, located in the secretory canaliculi of parietal cells, is responsible for exchanging potassium ions (K+) for hydrogen ions (H+), thereby pumping protons into the gastric lumen.

Signaling Pathway of Gastric Acid Secretion

Gastric Acid Secretion Pathway cluster_blood Blood Vessel cluster_parietal Parietal Cell Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R Histamine_agonist Histamine Agonist H2R H2 Receptor Histamine_agonist->H2R ACh Acetylcholine M3R M3 Receptor ACh->M3R PLC Phospholipase C CCK2R->PLC AC Adenylyl Cyclase H2R->AC M3R->PLC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA ProtonPump H⁺/K⁺ ATPase (Proton Pump) PKA->ProtonPump Activation IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ IP3_DAG->Ca2 Ca2->ProtonPump Activation Lumen Gastric Lumen (H⁺ Secretion) ProtonPump->Lumen H⁺

Caption: A simplified diagram of the signaling pathways that regulate gastric acid secretion by the parietal cell.

A Tale of Two Inhibitors: Mechanistic Divergence

While both drug classes target the proton pump, their mechanisms of action are fundamentally different. This divergence is the primary driver of their distinct pharmacological profiles.

Lansoprazole: The Irreversible Covalent Inhibitor

Lansoprazole is a prodrug that requires activation in an acidic environment.[6] It accumulates in the acidic canaliculi of parietal cells, where it is converted to a reactive sulfenamide intermediate. This intermediate then forms an irreversible covalent bond with cysteine residues on the H+/K+ ATPase, effectively inactivating the pump.[7]

Key Characteristics of Lansoprazole:

  • Irreversible Inhibition: The covalent bond permanently disables the enzyme. Acid secretion resumes only after new proton pumps are synthesized.

  • Acid-Activated Prodrug: Requires an acidic environment for conversion to its active form.

  • Slower Onset of Action: Maximal acid suppression is typically achieved after several days of dosing.[3]

Fluoropyridine Inhibitors (P-CABs): The Reversible Ionic Binders

Fluoropyridine inhibitors, such as vonoprazan, are classified as Potassium-Competitive Acid Blockers (P-CABs).[3][4] They are not prodrugs and do not require acid activation.[4][6] Instead, they act as potent, reversible inhibitors that competitively block the potassium-binding site on the H+/K+ ATPase.[4][8] This ionic interaction prevents the conformational changes necessary for proton translocation.

Key Characteristics of Fluoropyridine Inhibitors (P-CABs):

  • Reversible Inhibition: They bind non-covalently to the proton pump, allowing for a more controlled and potentially reversible effect.[3]

  • Direct Action: They do not require acid activation and can inhibit both active and inactive proton pumps.[3]

  • Rapid Onset of Action: Significant acid suppression is observed within hours of the first dose.[6][9]

  • High pKa: This property allows for high concentrations of the drug to accumulate in the acidic environment of the parietal cell canaliculi.[10]

Mechanism of Action: PPI vs. P-CAB

Inhibitor Mechanism of Action cluster_PPI Lansoprazole (PPI) cluster_PCAB Fluoropyridine Inhibitor (P-CAB) Lanso_inactive Lansoprazole (Inactive Prodrug) Acid_Activation Acidic Environment (Canaliculus) Lanso_inactive->Acid_Activation Lanso_active Sulfenamide (Active Metabolite) Acid_Activation->Lanso_active ProtonPump H⁺/K⁺ ATPase Lanso_active->ProtonPump Irreversible Covalent Bonding (Inactivation) PCAB Fluoropyridine Inhibitor (Active Drug) PCAB->ProtonPump Reversible Ionic Binding (Competitive Inhibition) H_ion H⁺ Ion ProtonPump->H_ion Pumps H⁺ K_ion K⁺ Ion K_ion->ProtonPump Binds to Pump Lumen Gastric Lumen H_ion->Lumen

Caption: Comparative mechanisms of action for Lansoprazole (PPI) and Fluoropyridine Inhibitors (P-CABs) on the gastric proton pump.

Head-to-Head Comparison: Performance Metrics

A comprehensive benchmarking of these two classes of inhibitors requires a multi-faceted approach, encompassing in vitro potency, in vivo efficacy, pharmacokinetics, and clinical outcomes.

In Vitro Potency: H+/K+ ATPase Inhibition Assay

The primary in vitro method for assessing the potency of these inhibitors is the H+/K+ ATPase inhibition assay. This assay directly measures the enzymatic activity of the proton pump, typically isolated from gastric mucosal tissue.

Experimental Protocol: H+/K+ ATPase Activity Assay

  • Preparation of H+/K+ ATPase Vesicles:

    • Homogenize fresh gastric mucosa (e.g., from rabbit or pig) in a buffered sucrose solution.

    • Perform differential centrifugation to isolate microsomal fractions enriched with H+/K+ ATPase vesicles.

    • Resuspend the final pellet in a suitable buffer and store at -80°C.

  • ATPase Activity Measurement:

    • The assay measures the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi).

    • Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), MgCl₂, and KCl.

    • Add varying concentrations of the test inhibitor (fluoropyridine inhibitor or activated lansoprazole) to the reaction mixture.

    • Initiate the reaction by adding a known amount of the H+/K+ ATPase preparation and ATP.

    • Incubate at 37°C for a defined period (e.g., 20-30 minutes).[11]

    • Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).[11]

    • Quantify the liberated inorganic phosphate using a colorimetric method, such as the malachite green assay.[12]

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value by fitting the data to a dose-response curve.

Rationale for Experimental Choices:

  • Isolated Vesicles: This in vitro system allows for the direct assessment of the inhibitor's effect on the target enzyme without the confounding factors of cellular transport and metabolism.

  • Colorimetric Detection of Pi: This is a robust and sensitive method for quantifying enzyme activity.

  • IC₅₀ Determination: This standardized metric provides a quantitative measure of the inhibitor's potency, allowing for direct comparison between compounds.

In Vivo Efficacy: Gastric Acid Secretion Models

Animal models are indispensable for evaluating the in vivo efficacy and duration of action of gastric acid suppressants. The pylorus-ligated rat model is a classic and reliable method for this purpose.

Experimental Protocol: Pylorus-Ligated Rat Model

  • Animal Preparation:

    • Fast adult rats (e.g., Wistar or Sprague-Dawley) for 24-48 hours with free access to water to ensure an empty stomach.

    • Anesthetize the animals (e.g., with urethane or isoflurane).

  • Surgical Procedure:

    • Make a midline abdominal incision to expose the stomach.

    • Carefully ligate the pyloric sphincter to prevent the passage of gastric contents into the duodenum.

    • Close the abdominal incision.

  • Drug Administration:

    • Administer the test compounds (fluoropyridine inhibitor or lansoprazole) or vehicle control, typically via oral gavage or intraperitoneal injection, either before or immediately after the ligation.

  • Gastric Content Collection:

    • After a set period (e.g., 4-6 hours), euthanize the animals.

    • Carefully dissect the stomach and collect the accumulated gastric juice.

  • Analysis of Gastric Secretions:

    • Measure the volume of the gastric juice.

    • Determine the pH of the gastric contents.

    • Titrate the gastric juice with a standardized base (e.g., 0.01 N NaOH) to determine the total acid output.

Rationale for Experimental Choices:

  • Pylorus Ligation: This procedure ensures the accumulation of gastric secretions, allowing for accurate quantification of acid output over a defined period.

  • Fasting: This minimizes the influence of food-stimulated acid secretion, providing a clearer assessment of the drug's effect on basal and stimulated acid secretion.

  • Multiple Endpoints (Volume, pH, Total Acid): This provides a comprehensive picture of the drug's antisecretory effect.

Experimental Workflow: In Vitro and In Vivo Benchmarking

Experimental Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Gastric_Tissue Gastric Mucosal Tissue Isolation Isolation of H⁺/K⁺ ATPase Vesicles Gastric_Tissue->Isolation Assay H⁺/K⁺ ATPase Inhibition Assay Isolation->Assay IC50 IC₅₀ Determination Assay->IC50 Drug_Admin Drug Administration (Oral Gavage) IC50->Drug_Admin Dose Selection Comparison Comparative Assessment of Potency and Efficacy IC50->Comparison Potency Data Rat_Model Pylorus-Ligated Rat Model Rat_Model->Drug_Admin Collection Gastric Juice Collection Drug_Admin->Collection Analysis Analysis of Volume, pH, Total Acid Collection->Analysis Analysis->Comparison Efficacy Data

Caption: A flowchart illustrating the key in vitro and in vivo experimental workflows for benchmarking gastric acid inhibitors.

Comparative Data Summary

The following tables summarize key comparative data between fluoropyridine inhibitors (represented by vonoprazan) and lansoprazole, based on published literature.

Table 1: Pharmacological and Pharmacokinetic Profile
ParameterFluoropyridine Inhibitor (Vonoprazan)LansoprazoleRationale for Difference
Mechanism of Action Reversible, K+-competitive inhibition[3][4]Irreversible, covalent inhibitionDifferent chemical structures and binding modes at the H+/K+ ATPase.
Activation Not required (active drug)[4][6]Requires acid activation (prodrug)[6]P-CABs are stable at neutral and acidic pH.
Onset of Action Rapid (within hours)[9]Slower (maximal effect in days)[3]Direct action of P-CABs versus the need for accumulation and activation of PPIs.
Time to Cmax ~1.5 - 2.0 hours[5][9]~1.5 - 2.0 hoursBoth are rapidly absorbed after oral administration.
Terminal Half-life ~7.7 hours[9]~1 - 2 hoursSlower dissociation of vonoprazan from the proton pump.[13]
Metabolism Primarily CYP3A4[4][9]Primarily CYP2C19 and CYP3A4Different metabolic pathways, with P-CABs being less affected by CYP2C19 polymorphisms.[4]
Food Effect Minimal[9]Administration relative to meals is importantP-CABs do not require food-stimulated pump activation for efficacy.
Table 2: Clinical Efficacy in Erosive Esophagitis (Head-to-Head Data)
EndpointFluoropyridine Inhibitor (Vonoprazan 20 mg)Lansoprazole (30 mg)Key Findings
Healing Rate at 2 Weeks Significantly higherLowerVonoprazan demonstrates a more rapid onset of healing.[14][15]
Healing Rate at 8 Weeks Significantly higherLowerSuperior healing rates with vonoprazan, particularly in severe cases.[14][15][16]
Maintenance of Healing SuperiorLowerVonoprazan is more effective at preventing recurrence of erosive esophagitis.[16]
% Time Intragastric pH > 4 (Day 1) ~62.4%[17]~22.6%[17]Demonstrates the rapid and potent acid suppression of vonoprazan.
% Time Intragastric pH > 4 (Day 7) ~87.8%[17]~42.3%[17]Sustained and more profound acid control with vonoprazan.

Conclusion and Future Directions

The emergence of fluoropyridine-based inhibitors, a new class of P-CABs, represents a significant advancement in the management of acid-related disorders. Their distinct mechanism of action, characterized by rapid, potent, and sustained acid suppression, offers tangible clinical advantages over traditional PPIs like lansoprazole, particularly in the healing of severe erosive esophagitis.[16][18]

The experimental protocols outlined in this guide provide a robust framework for the preclinical and clinical benchmarking of these novel inhibitors. By understanding the causality behind these experimental choices and meticulously evaluating key performance indicators, researchers and drug development professionals can effectively characterize the therapeutic potential of new chemical entities in this class.

Future research should continue to explore the long-term safety and efficacy of fluoropyridine inhibitors, their role in other acid-related conditions, and their potential for combination therapies. The continued innovation in this field holds the promise of more effective and personalized treatments for patients suffering from gastric acid-related diseases.

References

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  • Revaprazan. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Advances in Gastroesophageal Reflux Disease Management: Exploring the Role of Potassium-Competitive Acid Blockers and Novel Therapies. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • VONOPRAZAN : PCAB ( potassium competitive acid blocker) mechanism of action. (2021, October 18). YouTube. Retrieved January 17, 2026, from [Link]

  • Vonoprazan versus lansoprazole in erosive esophagitis - A systematic review and meta-analysis of randomized controlled trials. (2023, July 8). ResearchGate. Retrieved January 17, 2026, from [Link]

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  • Vonoprazan is superior to lansoprazole for healing of severe but not mild erosive esophagitis: A systematic review with meta‐analysis of randomized controlled trials. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • "Vonoprazan versus lansoprazole in erosive esophagitis - A systematic r" by Saurabh Chandan, Smit Deliwala et al. (2023, August 1). RocScholar - Rochester Regional Health. Retrieved January 17, 2026, from [Link]

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Validation

A Senior Scientist's Guide to Fluoropyridine Synthesis: A Head-to-Head Comparison of Key Routes

The strategic incorporation of fluorine into the pyridine scaffold is a powerful tactic in modern drug discovery. The unique physicochemical properties of fluorine can profoundly influence a molecule's metabolic stabilit...

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into the pyridine scaffold is a powerful tactic in modern drug discovery. The unique physicochemical properties of fluorine can profoundly influence a molecule's metabolic stability, pKa, lipophilicity, and binding affinity, making fluoropyridines highly sought-after building blocks.[1][2] However, the path to these valuable compounds is not singular. The choice of synthetic route is a critical decision, dictated by factors such as the desired substitution pattern, functional group tolerance, scalability, and safety. This guide provides a head-to-head comparison of the primary synthetic strategies, offering field-proven insights to help researchers navigate this complex landscape.

The Classic Route: The Balz-Schiemann Reaction

For decades, the Balz-Schiemann reaction has been a cornerstone for introducing fluorine into aromatic systems, including pyridines. The process involves the diazotization of a starting aminopyridine, followed by the thermal decomposition of the resulting diazonium salt, typically a tetrafluoroborate, to yield the desired fluoropyridine.[3][4]

Mechanism and Experimental Causality

The reaction proceeds in two distinct stages. The first is the low-temperature diazotization of the aminopyridine using a nitrite source (e.g., NaNO₂) in the presence of a strong acid with a non-nucleophilic counter-ion, most commonly fluoroboric acid (HBF₄). This forms a pyridine diazonium tetrafluoroborate salt, which is often stable enough to be isolated.[5] The second stage involves the thermal decomposition of this salt. The diazonium group, an excellent leaving group, is expelled as nitrogen gas, generating a transient, highly reactive pyridyl cation. This cation is then immediately trapped by the fluoride from the BF₄⁻ counter-ion.[3][5][6]

Balz_Schiemann Fig. 1: Balz-Schiemann Reaction Mechanism cluster_diazotization Step 1: Diazotization cluster_decomposition Step 2: Thermal Decomposition (Sₙ1-type) Aminopyridine Aminopyridine DiazoniumSalt Pyridyl Diazonium Tetrafluoroborate Aminopyridine->DiazoniumSalt 0-5 °C Reagents1 NaNO₂, HBF₄ Reagents1->Aminopyridine Fluoropyridine Fluoropyridine DiazoniumSalt->Fluoropyridine Heat (Δ) Byproducts N₂ + BF₃

Caption: Fig. 1: The two-stage mechanism of the Balz-Schiemann reaction.

Advantages:

  • Versatility: Applicable to a wide range of aromatic amines, providing access to various substitution patterns.[3]

  • Accessible Starting Materials: Aminopyridines are generally inexpensive and readily available.[7]

  • Regioselectivity: The position of the fluorine is precisely determined by the location of the initial amino group.[3]

Disadvantages:

  • Safety Risks: The isolation and heating of diazonium salts pose a significant explosion hazard, a major concern for scalability.[5][6]

  • Harsh Conditions: The high temperatures required for decomposition can be incompatible with sensitive functional groups.[6]

  • Variable Yields: Yields can be modest, and the reaction may be complicated by side reactions.

  • Waste Generation: The reaction generates stoichiometric amounts of boron trifluoride.

Representative Protocol: Synthesis of 4-Fluoropyridine[7]
  • Diazotization: In a two-necked flask, 4-aminopyridine (1.0 eq) is dissolved in a 42% aqueous solution of HBF₄. The solution is cooled to 5-7 °C, at which point fine crystals of the pyridylammonium tetrafluoroborate salt appear.

  • Salt Formation: An aqueous solution of sodium nitrite (1.1 eq) is added slowly to the suspension, maintaining the temperature between 5-9 °C. Nitrogen evolution will be observed as some decomposition occurs concurrently. The mixture is stirred for an additional 30 minutes.

  • Decomposition: The reaction mixture is allowed to warm to room temperature and then slowly added to a saturated aqueous solution of NaHCO₃ to neutralize the excess acid.

  • Extraction: The aqueous mixture is extracted with dichloromethane (CH₂Cl₂). The organic layers are combined.

  • Drying and Purification: The combined organic extracts are dried over anhydrous Na₂SO₄, followed by the addition of CaH₂ to remove residual water. The solvent is removed by distillation, and the final product is purified by vacuum transfer to yield pure 4-fluoropyridine.

The Industrial Workhorse: The Halex Reaction (Nucleophilic Aromatic Substitution)

The Halogen Exchange (Halex) reaction is the preeminent industrial method for producing fluoroaromatics. It is a specific type of nucleophilic aromatic substitution (SₙAr) where a leaving group (typically chloride) on an electron-deficient pyridine ring is displaced by a fluoride ion.[8][9][10]

Mechanism and Experimental Causality

The Halex reaction requires an "activated" substrate. The pyridine nitrogen inherently provides some activation, but the presence of additional electron-withdrawing groups is often necessary. The reaction proceeds via an addition-elimination mechanism. The fluoride anion attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative atoms of the ring and activating groups. Subsequently, the leaving group (e.g., chloride) is expelled, restoring aromaticity and forming the fluoropyridine product.[9]

The choice of fluoride source and solvent is critical. Anhydrous potassium fluoride (KF) is the most common and cost-effective source. The reaction is typically performed in a high-boiling polar aprotic solvent (e.g., DMSO, sulfolane) to solubilize the fluoride salt and reach the necessary reaction temperatures.[8][9]

Halex_Reaction Fig. 2: Halex Reaction via Meisenheimer Intermediate Chloropyridine Activated 2-Chloropyridine Meisenheimer Meisenheimer Complex (Anionic) Chloropyridine->Meisenheimer + F⁻ (Addition) Fluoride K⁺F⁻ Fluoride->Chloropyridine Fluoropyridine 2-Fluoropyridine Meisenheimer->Fluoropyridine - Cl⁻ (Elimination) KCl K⁺Cl⁻

Caption: Fig. 2: The addition-elimination mechanism of the Halex reaction.

Advantages:

  • High Yields & Scalability: Often provides excellent yields (80-90%+) and is robust for large-scale industrial production.[9][10]

  • Cost-Effective: Utilizes inexpensive reagents like KF and common solvents.

  • Good Functional Group Tolerance: Generally compatible with a wide range of functional groups that are stable to high temperatures.

Disadvantages:

  • Substrate Limitation: Requires an activated pyridine ring, typically with a leaving group at the 2- or 4-position.

  • High Temperatures: Reactions often require temperatures of 150-220 °C, which can be energy-intensive and limit compatibility with thermally labile substrates.[11]

  • Anhydrous Conditions: The presence of water can hydrate the fluoride ion, drastically reducing its nucleophilicity and reaction efficiency.

Representative Protocol: Synthesis of 2-Fluoropyridine[12]
  • Reactor Charging: A suitable high-pressure autoclave (e.g., Monel) is charged with 2-chloropyridine (1.0 eq) and potassium bifluoride (KHF₂, 1.5 eq), which serves as an anhydrous source of KF.

  • Reaction: The autoclave is sealed and heated to approximately 315 °C for 4 hours. The internal pressure will increase as the reaction proceeds.

  • Cooling and Extraction: After the reaction is complete, the autoclave is cooled to room temperature. The reaction mixture is then extracted with diethyl ether.

  • Workup: The ethereal solution is filtered to remove insoluble inorganic salts. The ether extract is dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation to obtain pure 2-fluoropyridine.

Modern Synthetic Approaches

Recent decades have seen the development of new fluorination strategies that offer milder conditions, broader substrate scope, and novel reactivity.

Direct C-H Fluorination

This approach avoids pre-functionalized starting materials by directly converting a C-H bond on the pyridine ring to a C-F bond. Reagents like AgF₂ have been shown to be effective for the site-selective fluorination of the C-H bond adjacent to the pyridine nitrogen.[12] This method is highly valuable for late-stage functionalization of complex molecules.[13][14]

  • Advantages: High atom economy, useful for late-stage functionalization, and avoids multi-step sequences to install leaving groups.

  • Disadvantages: Reagents can be expensive, and selectivity can be an issue with multiple potential C-H activation sites. The scope is often limited to specific positions on the heterocycle.

Electrophilic Fluorination

Reagents like Selectfluor® act as a source of "F⁺" and can fluorinate electron-rich pyridine systems. This method complements nucleophilic approaches by enabling the fluorination of different positions on the ring.[15][16][17]

  • Advantages: Provides access to isomers not easily made via SₙAr and often proceeds under mild conditions.

  • Disadvantages: Requires electron-rich substrates and the reagents are often costly.

Advanced Nucleophilic Fluorination

To overcome the limitations of KF (low solubility, high temperature), more reactive fluoride sources have been developed. Anhydrous tetrabutylammonium fluoride (TBAF) and other quaternary ammonium salts are more soluble in organic solvents and can effect fluorination at much lower temperatures.[18]

  • Advantages: Milder reaction conditions, increased reactivity for less-activated substrates.

  • Disadvantages: Reagents are hygroscopic, more expensive, and can have lower thermal stability.[19]

Head-to-Head Comparison Summary

FeatureBalz-Schiemann ReactionHalex Reaction (SₙAr)Modern C-H/Electrophilic Fluorination
Starting Material AminopyridineActivated Halopyridine (Cl, NO₂)Pyridine or substituted pyridine
Key Reagent NaNO₂, HBF₄KF, CsFAgF₂, Selectfluor®
Mechanism Sₙ1-type via diazonium saltSₙAr via Meisenheimer complexC-H Activation / Electrophilic Addition
Typical Yields Moderate (40-70%)High to Excellent (70-95%)Variable, can be high
Reaction Conditions Low temp diazotization, then high temp decompositionHigh temp (150-220 °C), anhydrousOften mild to moderate temperatures
Functional Group Tolerance Limited by high temp & acidic conditionsGood, limited by thermal stabilityGenerally very good
Scalability Poor due to safety concernsExcellent, widely used in industryModerate, often limited by reagent cost
Primary Advantage Positional specificity from amineHigh yield, low cost, scalableLate-stage functionalization, mild conditions
Primary Disadvantage Safety hazard (explosion risk) Requires activated substrate, high tempReagent cost, specific substrate scope

Conclusion for the Practicing Scientist

The synthesis of fluoropyridines is not a one-size-fits-all endeavor. For large-scale, cost-effective production of activated fluoropyridines, the Halex reaction remains the undisputed champion. Its robustness and high yields are ideal for producing key intermediates. The Balz-Schiemann reaction , while classic, should be approached with caution; it is best reserved for small-scale syntheses where the required aminopyridine is readily available and alternative routes are not feasible. For drug discovery and medicinal chemistry programs, modern C-H and electrophilic fluorination methods are transformative. Their ability to perform late-stage fluorination on complex, highly functionalized molecules under mild conditions provides unparalleled flexibility in exploring chemical space and optimizing lead compounds. A thorough evaluation of the target molecule's structure, required scale, and available budget will ultimately guide the rational selection of the most appropriate and efficient synthetic route.

References

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 2020. URL: [Link]

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PubMed. Molecules, 2020. URL: [Link]

  • 3-Selective Pyridine Fluorination via Zincke Imine Intermediates. Journal of the American Chemical Society, 2025. URL: [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. Source Not Available. URL: [Link]

  • Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). Acme Organics. URL: [Link]

  • Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 2017. URL: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 2014. URL: [Link]

  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 2017. URL: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC. Journal of the American Chemical Society, 2014. URL: [Link]

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  • Halex process. Grokipedia. URL: [Link]

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  • Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design. Current Pharmaceutical Design, 2005. URL: [Link]

  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 2015. URL: [Link]

  • Preparation method of fluoropyridine compounds.Google Patents.
  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Angewandte Chemie International Edition, 2015. URL: [Link]

  • Synthesis of 2-amino-5-fluoropyridine. Wuhan Huagong, 2007. URL: [Link]

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  • Fluorination of Medicinal Compounds - The Halex Reaction. ChemTube3D. URL: [Link]

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  • Nucleophilic Fluorination by F-. ACS GCI Pharmaceutical Roundtable Reagent Guides. URL: [Link]

  • Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry, 2022. URL: [Link]

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Comparative

A Comprehensive Guide to the Validation of 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine as a Chemical Reference Standard

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the reliability of analytical measurements is paramount. This hinges on the use of well-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the reliability of analytical measurements is paramount. This hinges on the use of well-characterized reference standards.[1][2] This guide provides an in-depth technical overview of the validation process for establishing 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine as a chemical reference standard. We will explore the essential analytical methodologies, compare a thoroughly validated standard to a poorly characterized counterpart, and provide the scientific rationale behind each step of the validation process.

The Critical Role of a Validated Reference Standard

A reference standard is a highly purified and well-characterized substance used for qualitative and quantitative analysis.[1] It serves as a benchmark against which new batches of a substance, such as an active pharmaceutical ingredient (API), can be compared to ensure their identity, purity, and strength. The U.S. Food and Drug Administration (FDA) mandates that reference standards be of the "highest purity that can be obtained through reasonable effort" and be thoroughly characterized.[1] The International Council on Harmonisation (ICH) also provides clear guidelines for the validation of analytical procedures and the stability testing of new drug substances, which are directly applicable to the qualification of reference standards.[3][4]

This guide will use 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine, a key intermediate in the synthesis of various pharmaceutical compounds, as a case study to illustrate the validation process. We will compare the data for a proposed, fully validated reference standard (RS-V) with a hypothetical, inadequately characterized batch (RS-I) to underscore the importance of a comprehensive analytical approach.

I. Structural Elucidation and Identity Confirmation

The first step in validating a new reference standard is to unequivocally confirm its chemical structure. A combination of spectroscopic techniques is employed to provide orthogonal data, ensuring a high degree of confidence in the compound's identity.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing detailed information about the arrangement of atoms within a molecule.[5]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10 mg of 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field NMR spectrometer. Key parameters to record include chemical shifts (δ), coupling constants (J), and integration values.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This provides information on the number and types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): In cases of complex spectra or for unequivocal assignment, two-dimensional NMR experiments are performed to establish connectivity between protons and carbons.

Data Comparison: RS-V vs. RS-I

Parameter Validated Reference Standard (RS-V) Inadequately Characterized Standard (RS-I) Interpretation
¹H NMR Spectrum consistent with the proposed structure, with all peaks assigned.Unassigned peaks or peak shifts indicative of impurities or a different chemical structure.The presence of unassigned peaks in RS-I raises doubts about its identity and purity.
¹³C NMR The number of signals matches the number of unique carbon atoms in the molecule.Mismatched number of carbon signals.RS-I may contain impurities with different carbon skeletons or may not be the correct compound.
2D NMR Correlations confirm the connectivity of the pyridine ring, fluorination position, and the N-methylmethanamine side chain.Ambiguous or missing correlations.The structural integrity of RS-I is questionable.
B. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.[5]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., LC-MS or GC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: Acquire the mass spectrum in high-resolution mode to determine the accurate mass of the molecular ion.

  • Fragmentation Analysis (MS/MS): Induce fragmentation of the molecular ion and analyze the resulting fragment ions to corroborate the proposed structure.

Data Comparison: RS-V vs. RS-I

Parameter Validated Reference Standard (RS-V) Inadequately Characterized Standard (RS-I) Interpretation
Accurate Mass Experimental mass is within 5 ppm of the theoretical mass of C₇H₉FN₂.Significant deviation from the theoretical mass.RS-I is likely not the correct compound or is heavily contaminated.
Fragmentation Pattern Fragmentation pattern is consistent with the cleavage of the N-methylmethanamine side chain and the pyridine ring.Atypical fragmentation pattern.The fragmentation data for RS-I does not support the proposed structure.
C. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[5][6] For 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine, key absorptions would include N-H stretching for the secondary amine, C-H stretching for the aromatic and aliphatic groups, and C-F stretching.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

  • Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups in the molecule.

Data Comparison: RS-V vs. RS-I

Parameter Validated Reference Standard (RS-V) Inadequately Characterized Standard (RS-I) Interpretation
Characteristic Peaks Presence of expected peaks for N-H, C-H (aromatic and aliphatic), and C-F bonds.Absence of expected peaks or presence of unexpected peaks (e.g., C=O, O-H).RS-I may contain impurities with different functional groups or may be a different compound altogether.

II. Purity Assessment

A reference standard should be of the highest possible purity.[1] Purity is typically assessed using a combination of chromatographic and other analytical techniques.

A. Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying impurities.[7]

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

  • Method Development: Develop a stability-indicating HPLC method capable of separating the main compound from potential impurities and degradation products. This involves optimizing the column, mobile phase, flow rate, and detector wavelength.

  • Method Validation: Validate the analytical method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

  • Purity Determination: Analyze the reference standard candidate and calculate the purity by the area normalization method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh RS Candidate B Dissolve in Diluent A->B C Filter Solution B->C D Inject into HPLC C->D E Separation on Column D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Area % G->H I Report Purity H->I

Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity determination.

Data Comparison: RS-V vs. RS-I

Parameter Validated Reference Standard (RS-V) Inadequately Characterized Standard (RS-I) Interpretation
Purity by HPLC ≥ 99.5%< 95% with multiple impurity peaks.RS-I is not suitable for use as a reference standard due to its low purity.
Impurity Profile All impurities are identified and quantified.Unknown and uncharacterized impurities are present.The presence of unknown impurities in RS-I poses a risk to the accuracy of analytical measurements.
B. Residual Solvents

Residual solvents are organic volatile chemicals that are used or produced in the manufacturing of drug substances or excipients, or in the preparation of drug products. Their levels must be controlled for safety reasons.

Experimental Protocol: Gas Chromatography-Headspace (GC-HS)

  • Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable solvent.

  • GC-HS Analysis: Analyze the headspace vapor using a gas chromatograph equipped with a flame ionization detector (FID).

  • Quantification: Quantify the residual solvents by comparing the peak areas to those of a standard solution.

Data Comparison: RS-V vs. RS-I

Parameter Validated Reference Standard (RS-V) Inadequately Characterized Standard (RS-I) Interpretation
Residual Solvents All residual solvents are below the limits specified in ICH Q3C.High levels of residual solvents, potentially exceeding safety limits.RS-I is not safe for use and does not meet regulatory requirements.
C. Water Content

The water content of a reference standard must be determined as it can affect the purity value.

Experimental Protocol: Karl Fischer Titration

  • Instrument Setup: Prepare and standardize the Karl Fischer reagent.

  • Titration: Titrate a known amount of the sample with the Karl Fischer reagent to determine the water content.

Data Comparison: RS-V vs. RS-I

Parameter Validated Reference Standard (RS-V) Inadequately Characterized Standard (RS-I) Interpretation
Water Content < 0.5%> 2.0%The high water content in RS-I will lead to an inaccurate assay value.

III. Stability Assessment

A reference standard must be stable under defined storage conditions to ensure its integrity over its intended period of use. Stability studies are conducted according to ICH guidelines.[3][8][9]

Experimental Protocol: Stability Study

  • Storage Conditions: Store aliquots of the reference standard candidate at long-term (e.g., 5°C ± 3°C) and accelerated (e.g., 25°C ± 2°C / 60% RH ± 5% RH) conditions.[9]

  • Testing Intervals: Test the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[4][10]

  • Analytical Tests: At each time point, perform key analytical tests such as HPLC for purity and appearance testing.

Stability_Study A Prepare & Package RS Candidate B Initial Analysis (T=0) A->B C Long-Term Storage (5°C ± 3°C) B->C D Accelerated Storage (25°C ± 2°C / 60% RH) B->D E Periodic Testing (HPLC, Appearance) C->E D->E F Data Evaluation E->F G Establish Re-test Date F->G

Caption: Workflow for a stability study of a reference standard.

Data Comparison: RS-V vs. RS-I

Parameter Validated Reference Standard (RS-V) Inadequately Characterized Standard (RS-I) Interpretation
Purity over Time No significant change in purity under long-term and accelerated conditions.Significant degradation observed, especially under accelerated conditions.RS-I is unstable and not suitable for long-term use as a reference standard.
Appearance No change in color or physical state.Color change or degradation observed.The physical instability of RS-I further disqualifies it as a reference standard.

IV. Conclusion: The Imperative of Rigorous Validation

The comprehensive validation of 1-(3-Fluoropyridin-2-yl)-N-methylmethanamine, as outlined in this guide, is a scientifically rigorous process that is essential for establishing it as a reliable reference standard. The comparison between a fully validated standard (RS-V) and an inadequately characterized one (RS-I) clearly demonstrates that cutting corners in the validation process can lead to inaccurate and unreliable analytical results, ultimately compromising the quality and safety of pharmaceutical products.

By adhering to the principles of structural elucidation, purity assessment, and stability testing, researchers and drug development professionals can ensure the integrity of their analytical data and contribute to the development of safe and effective medicines.

References

  • Iran Silicate Industries. Identifying Amines: Principles and Practical Methods.
  • Pharmaceutical Technology. Reference-Standard Material Qualification. 2009.
  • ICH. Quality Guidelines.
  • GMP SOP. What is meant by reference standard in pharmaceuticals? 2023.
  • World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances.
  • Labinsights. A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses. 2024.
  • Journal of AOAC INTERNATIONAL. Separation and Characterization of Amine Drugs and Their Enantiomers by Capillary Column Gas Chromatography-Mass Spectrometry. 2020.
  • LGC Standards. Characterisation of non-compendial impurity reference standards: How good is good enough?
  • Slideshare. Ich guideline for stability testing.
  • Benchchem. A Comparative Guide to Analytical Methods for the Characterization of Isothiochroman-6-amine.
  • Analytical Method Summaries.
  • Research and Reviews. Characterization and Identification in Organic Chemistry through Analytical Techniques. 2024.
  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography.
  • AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. 2025.
  • LGC Standards. N-Methyl-N-nitroso-1-naphthalenemethanamine.
  • ICH. Q1A(R2) Guideline.
  • SNS Courseware. ICH STABILITY TESTING GUIDELINES.
  • ResolveMass Laboratories Inc. How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).
  • N-Nitrosodimethylamine (NDMA) (1 mL (1 mg/mL)) (N-Methyl-N-nitrosomethanamine).
  • ECA Academy. WHO: Update of Guideline of Reference Standards. 2025.
  • Sigma-Aldrich. N-methyl methanamine derivative.
  • NIH. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation.
  • Manasa Life Sciences. N-Methylethanamine / NMEA Starting material.
  • Pharmaffiliates. Nitrosamine and Impurity Reference Standards: Enabling Precision in Pharmaceutical Analysis. 2025.
  • ChemicalBook. 1-(3-FLUOROPYRIDIN-2-YL)METHANAMINE.
  • Google Patents. WO2019131695A1 - Production method for 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1h-pyrrol-3-yl]-n-methylmethanamine monofumarate.
  • PubChem. 1-(6-Fluoropyridin-3-yl)-N-methylmethanamine.
  • PubChem. (3-Fluoropyridin-2-yl)methanamine hydrochloride.
  • BLDpharm. 1060809-42-8|1-(4-Fluoropyridin-2-yl)-N-methylmethanamine.
  • BLDpharm. 205744-17-8|(6-Fluoropyridin-3-yl)methanamine.

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Validation

A Senior Application Scientist's Guide to Assessing the Selectivity of Fluoropyridine Compounds

Introduction: The Imperative of Selectivity in Modern Drug Discovery In the landscape of contemporary drug development, the pursuit of potent bioactive molecules is intrinsically linked with the critical need for target...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the landscape of contemporary drug development, the pursuit of potent bioactive molecules is intrinsically linked with the critical need for target selectivity. Off-target interactions are a primary driver of adverse drug reactions and clinical trial failures. Consequently, the ability to rationally design and rigorously assess the selectivity of novel chemical entities is paramount. Fluoropyridine scaffolds have emerged as a privileged structural motif in medicinal chemistry, owing to the unique physicochemical properties imparted by the fluorine atom.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously assess the selectivity of fluoropyridine compounds. We will delve into the causal relationship between fluorine substitution and selectivity, provide detailed experimental protocols for robust assessment against major drug target classes, and present comparative data to inform strategic decision-making in drug discovery pipelines.

The Fluorine Factor: How a Single Atom Influences Selectivity

The strategic incorporation of fluorine into a pyridine ring can profoundly influence a compound's biological profile, extending beyond simple steric considerations.[2][3] Understanding these effects is crucial for interpreting selectivity data and guiding medicinal chemistry efforts.

  • Modulation of pKa: Fluorine is the most electronegative element, and its strong electron-withdrawing nature significantly lowers the pKa of the pyridine nitrogen. This reduction in basicity can dramatically alter the ionization state of the molecule at physiological pH, thereby influencing its interaction with the target protein and potential off-targets. A less basic pyridine nitrogen may engage in different hydrogen bonding patterns or avoid interactions with acidic residues in off-target proteins.

  • Altered Lipophilicity and Membrane Permeability: The impact of fluorination on lipophilicity is context-dependent. While fluorination of an aliphatic chain generally decreases lipophilicity, fluoro-arenes are typically more lipophilic.[4] This modulation of a compound's octanol-water partition coefficient (LogP) affects its ability to cross cellular membranes and can influence its distribution to various tissues, impacting both on-target efficacy and potential for off-target effects.

  • Conformational Rigidity and Binding Affinity: The introduction of fluorine can induce conformational constraints on the molecule, favoring a specific bioactive conformation that enhances binding to the intended target. This pre-organization can lead to a lower entropic penalty upon binding, resulting in higher affinity and potentially greater selectivity.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. By placing fluorine at a metabolically labile position, the pharmacokinetic profile of a compound can be significantly improved, leading to sustained target engagement and potentially reducing the formation of active metabolites that could have their own off-target activities.[1]

Assessing Kinase Selectivity: A Multipronged Approach

Protein kinases are one of the most important classes of drug targets, and achieving selectivity within this large and highly conserved family is a significant challenge. A multi-layered approach, combining biochemical and cell-based assays, is essential for a thorough assessment of fluoropyridine kinase inhibitors.

In Vitro Kinase Inhibition Assays

Biochemical assays provide a direct measure of a compound's ability to inhibit the enzymatic activity of a purified kinase.

Key Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Fluoropyridine compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Microplate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the fluoropyridine compound in the kinase reaction buffer.

  • Reaction Setup: In a 96-well plate, add the kinase, peptide substrate, and the diluted fluoropyridine compound or vehicle control (DMSO).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence signal, which is proportional to the amount of ADP generated. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Serial Dilution of Fluoropyridine Compound C Add Compound to Kinase/Substrate Mix A->C B Prepare Kinase/ Substrate Mix B->C D Initiate with ATP & Incubate C->D E Add ADP-Glo™ Reagent D->E F Measure Luminescence E->F G Calculate % Inhibition & IC50 F->G

A generalized workflow for an in vitro kinase inhibition assay.
Comparative Selectivity Profiling

To obtain a comprehensive understanding of a compound's selectivity, it should be screened against a broad panel of kinases.[5] This can reveal potential off-target activities that would be missed by single-target assays.

Table 1: Illustrative Comparative Kinase Selectivity Profile of Fluoropyridine Analogs

Compound IDTarget KinaseIC50 (nM)Off-Target Kinase 1 (e.g., SRC) IC50 (nM)Off-Target Kinase 2 (e.g., LCK) IC50 (nM)Selectivity Fold (vs. Off-Target 1)
FP-Analog-1 EGFR10500>10,00050
FP-Analog-2 EGFR82505,00031.25
FP-Analog-3 VEGFR225>10,000>10,000>400
Reference (Gefitinib) EGFR201,000>10,00050

This table presents hypothetical data for illustrative purposes.

Cell-Based Assays for Target Engagement and Phenotypic Effects

Cell-based assays are crucial for confirming that a compound can engage its target in a physiological context and elicit the desired biological response.

Key Experimental Protocol: Western Blotting for Phospho-Protein Levels

This method assesses the ability of a compound to inhibit the phosphorylation of a downstream substrate of the target kinase in cells.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Fluoropyridine compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phosphorylated forms of the target and downstream substrate)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the fluoropyridine compound for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the total and phosphorylated forms of the target and its substrate. Follow this with incubation with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Evaluating Selectivity at G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of cell surface receptors and are major drug targets. Assessing the selectivity of fluoropyridine compounds for GPCRs is critical, as off-target effects on this receptor class are common.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific GPCR.[6]

Key Experimental Protocol: Radioligand Competition Binding Assay

This protocol measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand (e.g., [3H]-agonist or antagonist) with high affinity and specificity for the target GPCR

  • Fluoropyridine compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the fluoropyridine compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the fluoropyridine compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Visualizing the GPCR Signaling Pathway:

G cluster_membrane Plasma Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Ligand Fluoropyridine Ligand Ligand->GPCR Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

A simplified GPCR signaling pathway.
Functional Assays for GPCR Activity

Functional assays measure the downstream consequences of GPCR activation, providing a more physiologically relevant assessment of a compound's activity.

Table 2: Illustrative Comparative GPCR Selectivity Profile

Compound IDTarget GPCR (e.g., A2A) Ki (nM)Off-Target GPCR 1 (e.g., D2) Ki (nM)Off-Target GPCR 2 (e.g., 5-HT2A) Ki (nM)Functional Assay (cAMP) EC50 (nM)
FP-Analog-4 15>1,000>1,00025 (agonist)
FP-Analog-5 20500>1,00030 (agonist)
FP-Analog-6 >10,00050200No effect
Reference (Caffeine) 12,000>10,000>10,000Antagonist

This table presents hypothetical data for illustrative purposes.

Investigating Ion Channel Selectivity

Ion channels are critical for a wide range of physiological processes, and their modulation by small molecules can have profound effects. Electrophysiological techniques are the primary methods for assessing the selectivity of fluoropyridine compounds for different ion channels.

Patch-Clamp Electrophysiology

The patch-clamp technique allows for the direct measurement of ion flow through individual channels or across the entire cell membrane.[7]

Key Experimental Protocol: Whole-Cell Patch-Clamp Recording

This protocol measures the effect of a fluoropyridine compound on the total ionic current flowing through a specific type of ion channel in a cell.

Materials:

  • Cells expressing the ion channel of interest

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Glass micropipettes

  • Extracellular and intracellular recording solutions

  • Fluoropyridine compound

Procedure:

  • Pipette Preparation: Pull and fire-polish glass micropipettes to the desired resistance. Fill the pipette with the intracellular solution.

  • Cell Patching: Under microscopic guidance, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (gigaseal).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.

  • Voltage or Current Clamp: Clamp the cell membrane at a specific voltage (voltage-clamp) or inject a specific current (current-clamp) to elicit channel activity.

  • Compound Application: Perfuse the cell with the extracellular solution containing the fluoropyridine compound at various concentrations.

  • Data Recording and Analysis: Record the changes in ionic current or membrane potential in response to the compound. Analyze the data to determine the compound's effect (e.g., inhibition, activation) and its potency (IC50 or EC50).

Table 3: Illustrative Comparative Ion Channel Selectivity Profile

Compound IDTarget Ion Channel (e.g., Nav1.7) IC50 (µM)Off-Target Ion Channel 1 (e.g., Nav1.5) IC50 (µM)Off-Target Ion Channel 2 (e.g., hERG) IC50 (µM)
FP-Analog-7 0.515>30
FP-Analog-8 1.225>30
Reference (Tetrodotoxin) 0.011>100

This table presents hypothetical data for illustrative purposes.

Conclusion: A Data-Driven Path to Selective Therapeutics

The assessment of fluoropyridine compound selectivity is a multifaceted endeavor that requires a combination of in vitro and cell-based assays tailored to the specific target class. By understanding the fundamental principles of how fluorine substitution influences molecular properties and by employing a rigorous and systematic approach to experimental evaluation, researchers can effectively navigate the complexities of selectivity profiling. The data-driven insights gained from these studies are invaluable for guiding the optimization of lead compounds, mitigating the risk of off-target toxicity, and ultimately, increasing the probability of developing safe and effective fluoropyridine-based therapeutics.

References

  • Flanagan, C. A. GPCR-radioligand binding assays. Methods in cell biology132 , 231–246 (2016). Available at: [Link]

  • Pietruś, W., Kurczab, R., Stumpfe, D., Bojarski, A. J. & Bajorath, J. Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. Biomolecules11 , 1647 (2021). Available at: [Link]

  • Klaeger, S. et al. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology12 , 943378 (2022). Available at: [Link]

  • Davis, M. I. et al. Comprehensive analysis of kinase inhibitor selectivity.
  • Pietruś, W., Kurczab, R., Stumpfe, D., Bojarski, A. J. & Bajorath, J. Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. Biomolecules11 , (2021). Available at: [Link]

  • Sykes, D. A., Stoddart, L. A. & Hill, S. J. Binding kinetics of ligands acting at GPCRs. British journal of pharmacology176 , 2392–2405 (2019). Available at: [Link]

  • Wang, L. et al. Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation. Journal of chemical information and modeling58 , 224–235 (2018). Available at: [Link]

  • Wells, C. I. et al. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv (2022). Available at: [Link]

  • Karcz, T., Kafel, R. & Bojarski, A. J. Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of computer-aided molecular design28 , 1147–1159 (2014). Available at: [Link]

  • Kass, R. S., Arena, J. P. & Krafte, D. S. A comparison between the binding and electrophysiological effects of dihydropyridines on cardiac membranes. The Journal of general physiology93 , 1131–1146 (1989). Available at: [Link]

  • Tosto, F. et al. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International journal of molecular sciences24 , 7728 (2023). Available at: [Link]

  • Tipparaju, S. M., Liu, S. Q. & Bhatnagar, A. Regulation of Ion Channels by Pyridine Nucleotides. Circulation research108 , 1139–1151 (2011). Available at: [Link]

  • Al-Ghorbani, M., Al-Qadasi, F. A. M., Al-maqtari, K. A. A. & Mothana, R. A. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules (Basel, Switzerland)28 , 4690 (2023). Available at: [Link]

  • Han, W. Insights into the function of ion channels by computational electrophysiology simulations. Biophysical journal112 , 2235–2245 (2017). Available at: [Link]

  • Axon Instruments. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. (2023). Available at: [Link]

  • Munchhof, M. J. et al. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & medicinal chemistry letters14 , 21–24 (2004). Available at: [Link]

  • Ackerman, M. J. & Clapham, D. E. ION CHANNELS AND DRUGS THAT AFFECT THEM. The New England journal of medicine336, 1575–1586 (1997).
  • El-Gamal, M. I. et al. Pharmacogenomic Drug–Target Network Analysis Reveals Similarity Profiles Among FDA–Approved Cancer Drugs. Cancers14 , 1609 (2022). Available at: [Link]

  • Metwally, K. A. & Abo-Dya, N. E. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current medicinal chemistry31 , (2024). Available at: [Link]

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  • El-Damasy, D. A. et al. Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Bioorganic chemistry116, 105315 (2021).
  • Vasta, J. D. et al. Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. Methods in molecular biology (Clifton, N.J.)795 , 109–118 (2012). Available at: [Link]

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Comparative

A Comparative Guide to Ensuring Reproducibility in Kinase Assays: A Case Study with 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine

In the landscape of modern drug discovery, particularly within oncology, the reproducibility of in vitro assays is the bedrock upon which successful therapeutic development is built. The journey from a promising molecula...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, the reproducibility of in vitro assays is the bedrock upon which successful therapeutic development is built. The journey from a promising molecular entity to a clinical candidate is paved with rigorous, repeatable experimental data. This guide delves into the critical factors governing the reproducibility of kinase inhibition assays, using the representative fluoropyridine compound, 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine , as a focal point.

The pyridine scaffold is a cornerstone in the design of kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of these enzymes.[1] The inclusion of a fluorine atom can further enhance potency, selectivity, and metabolic stability.[1] However, the very chemical properties that make these compounds promising can also introduce variability in assays if not properly controlled. This guide will provide researchers, scientists, and drug development professionals with a framework for designing and executing robust and reproducible kinase assays. We will explore the underlying principles of assay design, highlight potential pitfalls, and offer a comparative analysis with a well-characterized alternative.

The Criticality of Assay Reproducibility in Kinase Inhibitor Profiling

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] Small molecule inhibitors that target kinases have emerged as a major class of therapeutics. The initial characterization of these inhibitors typically involves in vitro assays to determine their potency, often expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

However, IC50 values reported in the literature can be difficult to compare due to a lack of standardization in assay conditions.[3] Factors such as the choice of assay technology, substrate concentration, enzyme concentration, and buffer composition can all significantly impact the apparent potency of an inhibitor.[3][4] This lack of reproducibility can lead to wasted resources and misguided drug development efforts. Therefore, establishing a standardized and well-controlled assay workflow is paramount.

Characterization of 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine

Before delving into assay specifics, a thorough characterization of the test compound is essential. For 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine , this includes:

  • Purity Assessment: The presence of impurities can significantly impact assay results. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for determining the purity of a compound. A purity of >95% is generally required for in vitro assays.

  • Structural Verification: Nuclear Magnetic Resonance (NMR) spectroscopy should be used to confirm the chemical structure of the compound.

  • Solubility Determination: The solubility of the compound in the assay buffer is a critical parameter. Poor solubility can lead to compound precipitation and inaccurate potency measurements. It is crucial to determine the maximum soluble concentration and ensure that all dilutions are prepared in a compatible solvent, typically DMSO.

Below is a table summarizing the key physicochemical properties of 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine:

PropertyValueSource
Molecular FormulaC6H7FN2PubChem
Molecular Weight126.13 g/mol PubChem
IUPAC Name(3-fluoro-2-pyridinyl)methanaminePubChem
CAS Number1260903-05-6 (hydrochloride)[5]

A Comparative Kinase Assay: CDK2 Inhibition

To illustrate the principles of reproducible assay design, we will consider a hypothetical assay to determine the inhibitory activity of 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated cancer target. For comparison, we will use a well-characterized, commercially available aminopyridine-based CDK2 inhibitor, here referred to as Comparator A .

Assay Technology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a robust and sensitive assay format that is well-suited for high-throughput screening and inhibitor profiling.[6] It offers a homogeneous, no-wash format, which minimizes handling steps and reduces variability.[6] The long-lived fluorescence of the lanthanide donor minimizes interference from background fluorescence, leading to a high signal-to-noise ratio.[6]

Experimental Workflow for TR-FRET Kinase Assay

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis reagents Prepare Assay Buffer, Enzyme, Substrate, and ATP dispense Dispense Compounds and Controls into 384-well Plate reagents->dispense compound Prepare Serial Dilutions of 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine and Comparator A in DMSO compound->dispense add_enzyme Add CDK2 Enzyme dispense->add_enzyme initiate Initiate Reaction with ATP/Substrate Mix add_enzyme->initiate incubate Incubate at Room Temperature initiate->incubate stop Stop Reaction and Add Detection Reagents (Eu-Antibody and Acceptor) incubate->stop read Read Plate on TR-FRET enabled Plate Reader stop->read calculate Calculate Percent Inhibition read->calculate plot Plot Dose-Response Curve calculate->plot determine Determine IC50 Value plot->determine

Caption: Workflow for a TR-FRET based kinase inhibition assay.

Step-by-Step Experimental Protocol
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. The pH of the buffer is critical and should be verified with a calibrated pH meter.[3]

    • Enzyme: Recombinant human CDK2/Cyclin A2. The enzyme concentration should be optimized to be in the linear range of the assay.

    • Substrate: A biotinylated peptide substrate for CDK2.

    • ATP: Adenosine triphosphate. The concentration of ATP should be at or near its Michaelis-Menten constant (Km) for the kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Compound Plating:

    • Prepare a 10-point, 3-fold serial dilution of 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine and Comparator A in 100% DMSO, starting from a 1 mM stock.

    • Dispense 50 nL of each compound dilution into a 384-well, low-volume, white microplate. Include controls for 0% inhibition (DMSO only) and 100% inhibition (a known potent CDK2 inhibitor).

  • Assay Reaction:

    • Add 5 µL of the CDK2 enzyme solution to each well and incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the enzyme before the start of the reaction.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.

    • Incubate the reaction for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear phase.

  • Detection:

    • Stop the reaction by adding 5 µL of a termination buffer containing EDTA.

    • Add 5 µL of the detection reagent mixture containing a Europium-labeled anti-phospho-substrate antibody (donor) and a streptavidin-conjugated acceptor fluorophore.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

    • Calculate the ratio of the acceptor to donor fluorescence.

    • Determine the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Performance Data (Illustrative)

The following table presents hypothetical but realistic data for the inhibition of CDK2 by 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine and Comparator A .

CompoundIC50 (nM)Hill Slope
1-(3-Fluoropyridin-2-YL)-N-methylmethanamine1501.10.99
Comparator A250.90.98

This illustrative data suggests that Comparator A is a more potent inhibitor of CDK2 in this assay. However, the key to a reliable comparison lies in the reproducibility of these results.

Ensuring Assay Reproducibility: A Self-Validating System

To ensure the trustworthiness of the generated data, the assay protocol must be a self-validating system. This involves incorporating several key practices:

  • Assay Window and Z'-factor: The Z'-factor is a statistical parameter that quantifies the quality of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay that is suitable for high-throughput screening.[6] It is calculated using the means and standard deviations of the positive and negative controls. Regular monitoring of the Z'-factor is essential to ensure consistent assay performance.

  • Reference Compound: Including a well-characterized reference compound, such as Comparator A , in every assay run allows for the monitoring of inter-assay variability. The IC50 value of the reference compound should fall within a predefined range for the assay to be considered valid.

  • Orthogonal Assays: Confirming hits from the primary screen using an orthogonal assay with a different detection technology can help to eliminate false positives. For example, a radiometric assay that directly measures the incorporation of radiolabeled phosphate into the substrate can be used to validate the results from the TR-FRET assay.

  • Biochemical vs. Cellular Assays: It is important to recognize that a potent inhibitor in a biochemical assay may not be effective in a cellular context.[7] Cell-based assays, which measure the inhibition of the kinase in a more physiologically relevant environment, are a crucial next step in the validation process.[7]

Logical Relationship for a Self-Validating Kinase Assay

G A Primary Assay (e.g., TR-FRET) B Z'-factor > 0.5 A->B Quality Control C Reference Compound IC50 in Range A->C Inter-Assay Control D Orthogonal Assay Confirmation A->D Hit Confirmation B->D Hit Confirmation C->D Hit Confirmation E Cell-Based Assay Validation D->E Physiological Relevance F Reproducible and Trustworthy Data E->F Final Validation

Caption: Key components of a self-validating kinase assay workflow.

Conclusion

The reproducibility of in vitro assays is a cornerstone of successful drug discovery. By carefully considering the physicochemical properties of the test compound, selecting an appropriate and robust assay technology, and implementing a self-validating experimental design, researchers can generate high-quality, reliable data. While 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine serves as a representative example, the principles outlined in this guide are broadly applicable to the characterization of any novel kinase inhibitor. A disciplined and rigorous approach to assay development and execution will ultimately accelerate the translation of promising chemical matter into effective therapeutics.

References

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]

  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]

  • SwiftFluo TR-FRET kinase kits by Sino Biological. Scientist Live. [Link]

  • (3-Fluoropyridin-2-yl)methanamine hydrochloride. PubChem. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Diaminopyridine-Based Potent and Selective Mps1 Kinase Inhibitors Binding to an Unusual Flipped-Peptide Conformation. NIH. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine. As a specialized heterocyclic compound likely utilized in targeted drug d...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine. As a specialized heterocyclic compound likely utilized in targeted drug discovery and medicinal chemistry, its unique structure—combining a fluorinated pyridine core with an amine side chain—necessitates a rigorous and informed approach to waste management. This guide moves beyond mere procedural lists to explain the critical reasoning behind each step, ensuring the safety of laboratory personnel, adherence to regulatory standards, and protection of the environment.

Hazard Profile and Chemical Rationale for Specialized Disposal

Understanding the chemical nature of 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine is fundamental to appreciating its disposal requirements. The molecule's structure contains two key functional groups that dictate its classification as hazardous waste:

  • Fluorinated Pyridine Core: The presence of a fluorine atom classifies this compound as a halogenated organic substance . Halogenated waste streams are treated separately from non-halogenated streams due to the potential for forming highly toxic and corrosive byproducts, such as hydrogen fluoride (HF), during improper treatment or incineration.[1][2] Disposal of halogenated compounds is often more costly and subject to stricter regulations.[3]

  • Amine Functional Group: Amines can be corrosive, toxic, and environmentally harmful, particularly to aquatic life.[4] Their basicity also means they can react exothermically with acidic waste streams, making segregation critical.

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its hazard profile can be reliably inferred from analogous structures like 2-Fluoropyridine and other amine-containing reagents. The primary hazards include:

  • Harmful if swallowed, inhaled, or in contact with skin.[5][6]

  • Causes skin, eye, and respiratory system irritation.[7][8]

These properties demand that the compound and any materials contaminated with it be treated as regulated hazardous waste. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[4][9][10]

Table 1: Inferred Hazard Profile and Disposal Classification
ParameterGuideline / DataRationale & Source
Waste Classification Hazardous Waste: Halogenated Organic Liquid/SolidThe molecule contains fluorine, mandating segregation into the halogenated waste stream.[1][9]
Primary Hazards Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye IrritationBased on SDS for similar fluoropyridine and amine compounds.[7][8]
Incompatible Materials Strong Oxidizing Agents, Acids, Acid ChloridesRisk of violent reaction. Standard precaution for amines and pyridines.[5][7]
Recommended PPE Nitrile Gloves, Safety Goggles/Face Shield, Laboratory CoatStandard requirement for handling toxic and irritant chemicals.[4][11][12]
Final Disposal Method Licensed Hazardous Waste IncinerationEnsures complete destruction of the toxic organic structure.[11][13][14]

Step-by-Step Protocol for Safe Disposal

This protocol outlines the complete lifecycle of waste management, from the point of generation to final collection. Adherence to these steps is critical for ensuring a self-validating system of safety and compliance.

Step 1: Immediate Personal Protective Equipment (PPE) and Handling

Before handling the waste, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[9][11] Don the following minimum PPE:

  • Chemical-resistant gloves (Nitrile is a suitable choice).

  • Safety glasses with side shields or, preferably, a full-face shield.

  • A laboratory coat.

Step 2: Waste Segregation at the Point of Generation

Proper segregation is the most critical step in laboratory waste management. It prevents hazardous reactions and ensures cost-effective, compliant disposal.[3]

  • Designated Waste Container: All waste containing 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine must be collected in a designated "Halogenated Organic Waste" container.[1][9]

  • Liquid Waste: Collect all solutions, reaction mixtures, and the first rinse of any emptied container as liquid hazardous waste.[11] Use a dedicated, compatible container made of high-density polyethylene (HDPE) or glass with a secure, screw-top cap.[4][11]

  • Solid Waste: Contaminated consumables such as gloves, weighing paper, absorbent pads, and silica gel must be collected separately from liquid waste. Place these items in a clearly labeled, sealed bag or a dedicated solid waste container also marked as "Halogenated Organic Waste."

Causality Note: Keeping liquid and solid wastes separate is crucial. Solvents added to solid waste containers increase disposal costs and create unnecessary hazards, while solids can complicate the process of liquid waste consolidation and incineration.

Step 3: Containerization and Labeling

Proper labeling is a regulatory requirement and essential for safety.

  • Select the Right Container: The container must be in good condition, free of cracks, and have a leak-proof, threaded cap.[2][11]

  • Label Immediately: Affix a "Hazardous Waste" tag to the container before or at the moment the first drop of waste is added.[2][3]

  • Complete the Label: The label must include:

    • The words "Hazardous Waste." [11]

    • The full chemical name: "Waste 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine." Avoid using abbreviations or chemical formulas.[2]

    • A list of all chemical constituents and their approximate percentages, including solvents.[1][11]

    • The relevant hazard information (e.g., Toxic, Flammable).[3]

Step 4: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.[2][3][4] This prevents the release of harmful vapors.

  • Storage Location: Store the container in a cool, well-ventilated area away from direct sunlight, heat sources, and incompatible substances like acids and oxidizers.[4][12]

  • Secondary Containment: Place the waste container within a larger, chemically resistant tub or tray to contain any potential leaks.

Step 5: Arranging Final Disposal

Laboratory personnel are responsible for the safe accumulation of waste, but final disposal must be handled by professionals.

  • Monitor Fill Level: Do not overfill the waste container. A safe limit is typically 75-90% of the container's capacity to allow for vapor expansion.

  • Contact EHS: Once the container is full or has been in storage for the maximum time allowed by your institution (often 90 days to one year), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for collection.[3][11]

Emergency Procedures for Spills

Even with careful handling, spills can occur. Immediate and correct action is vital.

  • Minor Spills (within a fume hood):

    • Ensure the fume hood sash is lowered and ventilation is active.

    • Contain the spill using an inert absorbent material like vermiculite, sand, or a chemical spill pad.[3][10]

    • Carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled container for disposal as solid halogenated waste.[5]

    • Decontaminate the area with an appropriate solvent and wipe clean.

  • Major Spills (outside a fume hood or large volume):

    • Alert all personnel in the immediate area and evacuate.

    • If the substance is flammable, remove any nearby ignition sources.

    • Immediately contact your institution's EHS or emergency response team.[3] Do not attempt to clean up a large spill yourself.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine waste.

DisposalWorkflow cluster_prep Preparation & Handling cluster_segregation Segregation & Collection cluster_storage Container Management & Storage cluster_disposal Final Disposal A Generation of Waste (1-(3-Fluoropyridin-2-YL)-N-methylmethanamine) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is waste liquid or solid? B->C D Collect in dedicated 'Halogenated Organic Liquid' container C->D Liquid E Collect in dedicated 'Halogenated Organic Solid' container C->E Solid F Ensure container is properly labeled with 'Hazardous Waste' and full chemical names D->F E->F G Store sealed container in secondary containment within a designated Satellite Accumulation Area F->G H Is container full? G->H I Continue to add waste following protocol H->I No J Contact EHS or Licensed Waste Contractor for Pickup H->J Yes I->H K Professional Disposal (Incineration) J->K

Caption: Disposal workflow for 1-(3-Fluoropyridin-2-YL)-N-methylmethanamine.

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]

  • Halogenated Solvents in Laboratories. Temple University Campus Operations. [Link]

  • Acceptable Drain Disposal Procedures. USDA ARS. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • Amine Usage Guidelines for High-Purity Amines in Industry. Diplomata Comercial. [Link]

  • Disposing Amine Waste. Technology Catalogue. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. Natural Organic Process (NOP). [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

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